YL-939
Description
BenchChem offers high-quality YL-939 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YL-939 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C25H26N6O/c1-2-4-18(5-3-1)22-16-30-17-23(20-14-27-31(15-20)21-6-10-26-11-7-21)28-24(25(30)29-22)19-8-12-32-13-9-19/h1-5,8,14-17,21,26H,6-7,9-13H2 |
InChI Key |
CQPPSOHBTWZQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CN4C=C(N=C4C(=N3)C5=CCOCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of YL-939
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of YL-939, a novel small molecule inhibitor of ferroptosis. The information is based on preclinical research and is intended for a scientific audience.
Introduction to YL-939
YL-939 is a recently identified small molecule that acts as a non-classical inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike many existing ferroptosis inhibitors that function as antioxidants or iron chelators, YL-939 operates through a distinct mechanism.[1][2][3][4][5] This unique mode of action presents a promising new therapeutic strategy for diseases where ferroptosis is implicated, such as acute liver injury.[1][2][5]
Core Mechanism of Action: The PHB2/Ferritin/Iron Axis
The primary mechanism of action of YL-939 revolves around its direct interaction with Prohibitin 2 (PHB2), a multifunctional protein.[1][4] Chemical proteomics studies have unequivocally identified PHB2 as the direct binding target of YL-939.[1][2]
The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to the upregulation of ferritin, a key intracellular iron storage protein.[1][3][4] This increase in ferritin expression enhances the cell's capacity to store iron, thereby reducing the levels of labile iron within the cell. By sequestering free iron, YL-939 diminishes the iron-dependent lipid peroxidation that is the hallmark of ferroptosis, thus rendering cells more resistant to this form of cell death.[1][3][4] This newly identified pathway is referred to as the PHB2/ferritin/iron axis.[1][2][5]
Below is a diagram illustrating the signaling pathway of YL-939.
Specificity of YL-939
YL-939 has been demonstrated to be a specific inhibitor of ferroptosis.[1] Experimental evidence shows that it does not inhibit other major forms of programmed cell death, including apoptosis, necroptosis, pyroptosis, and cuprotosis.[1] This specificity is crucial for its potential as a targeted therapeutic agent, as it minimizes off-target effects on other essential cellular processes.
The logical relationship of YL-939's specific inhibitory action is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of YL-939.
Table 1: Binding Affinity and Target Engagement of YL-939 with PHB2
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | Binding to PHB21-194 | Yes |
| Differential Scanning Fluorimetry (DSF) | Binding to PHB21-194 | Yes |
Table 2: Cellular Activity of YL-939 in Ferroptosis Models
| Cell Line | Inducer | Assay | Endpoint | Result |
| ES-2 | Erastin | Cell Viability | Protection | Dose-dependent protection |
| HT1080 | Erastin | Cell Viability | Protection | Dose-dependent protection |
| A549 | Bortezomib | Cell Viability | Apoptosis Inhibition | No significant effect |
| HT29 | TNFα/Smac-mimetic/Z-VAD-FMK | Cell Viability | Necroptosis Inhibition | No significant effect |
| - | PMA/LPS/Nigericin | Cell Viability | Pyroptosis Inhibition | No significant effect |
| - | Elesclomol/CuCl2 | Cell Viability | Cuprotosis Inhibition | No significant effect |
Table 3: Effect of YL-939 on Gene and Protein Expression
| Treatment | Target | Assay | Change |
| YL-939 | Ferritin Protein | Western Blot | Increased (Concentration-dependent) |
| YL-939 | FTH1 mRNA | qRT-PCR | Increased |
| YL-939 | FTL mRNA | qRT-PCR | Increased |
| YL-939 | NCOA4 Protein | Western Blot | Increased (Concentration-dependent) |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of YL-939 are described below.
5.1. Target Identification by Chemical Proteomics
-
Objective: To identify the direct cellular binding partner of YL-939.
-
Methodology: An affinity-based proteome profiling approach was employed. This likely involved synthesizing a derivative of YL-939 with a reactive group and a reporter tag (e.g., biotin). This probe would then be incubated with cell lysates to allow for covalent binding to its target protein. The protein-probe complexes would be enriched using affinity purification (e.g., streptavidin beads), followed by separation by SDS-PAGE. The protein band of interest would be excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry for protein identification.
5.2. Surface Plasmon Resonance (SPR)
-
Objective: To confirm the direct binding of YL-939 to recombinant PHB2 protein.
-
Methodology: Recombinant PHB2 protein (specifically the 1-194 amino acid fragment) would be immobilized on a sensor chip. A series of concentrations of YL-939 would then be flowed over the chip surface. The binding events are detected in real-time by measuring changes in the refractive index at the surface, reported in response units (RU). This allows for the characterization of the binding kinetics (association and dissociation rates) and affinity.[1]
5.3. Differential Scanning Fluorimetry (DSF)
-
Objective: To validate the interaction between YL-939 and PHB2 by assessing changes in protein thermal stability upon ligand binding.
-
Methodology: Recombinant PHB21-194 protein would be mixed with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange). The mixture, with and without YL-939, would be subjected to a gradual temperature increase. As the protein unfolds (melts), the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of YL-939 indicates direct binding and stabilization of the protein.[1]
5.4. Cell Viability and Ferroptosis Assays
-
Objective: To assess the protective effect of YL-939 against ferroptosis-inducing agents.
-
Methodology: Cell lines such as ES-2 and HT1080 would be seeded in multi-well plates.[5] Ferroptosis would be induced using compounds like erastin. Cells would be co-treated with the inducer and various concentrations of YL-939. Cell viability would be measured after a set incubation period (e.g., 10 hours) using assays such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, or by using fluorescent dyes like CytoCalcein™ violet 450 (for living cells) and 7-AAD (for dead cells) followed by imaging.[5]
5.5. Western Blotting
-
Objective: To determine the effect of YL-939 on the protein levels of key components of the signaling pathway.
-
Methodology: Cells would be treated with YL-939 at various concentrations. Following treatment, cell lysates would be prepared, and total protein concentration determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane would be blocked and then incubated with primary antibodies specific for target proteins (e.g., Ferritin, PHB2, NCOA4). After washing, the membrane would be incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands would be visualized using a chemiluminescent substrate.[1]
5.6. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure changes in the mRNA expression of ferritin light chain (FTL) and heavy chain (FTH1) upon treatment with YL-939.
-
Methodology: Cells would be treated with YL-939. Total RNA would be extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA would then be used as a template for PCR with primers specific for FTL, FTH1, and a housekeeping gene (for normalization). The amplification of DNA would be monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes would be calculated using the ΔΔCt method.[1]
The following diagram illustrates a typical experimental workflow for the identification and validation of a small molecule's target and mechanism of action, as was done for YL-939.
Conclusion and Future Perspectives
YL-939 represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, targeting the PHB2/ferritin/iron axis, distinguishes it from conventional ferroptosis inhibitors.[1][2][5] The preclinical data strongly support its potential as a therapeutic agent for diseases driven by ferroptosis. Future research will likely focus on optimizing the pharmacological properties of YL-939, further elucidating the downstream effects of PHB2 modulation, and exploring its efficacy in a broader range of disease models before any potential clinical trials.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
YL-939: A Non-Classical Inhibitor of Ferroptosis Targeting Prohibitin 2
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] Unlike apoptosis or necroptosis, ferroptosis is characterized by distinct morphological and biochemical features, such as mitochondrial shrinkage and depletion of glutathione (B108866) (GSH).[2] The discovery of molecules that can modulate this pathway is of significant therapeutic interest.
This technical guide provides an in-depth overview of YL-939, a novel small molecule identified as a non-classical inhibitor of ferroptosis.[2][3] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism of action, offering a new therapeutic avenue for diseases associated with ferroptosis.[1][2] This document outlines the core characteristics of YL-939, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action
YL-939 exerts its anti-ferroptotic effects by directly targeting Prohibitin 2 (PHB2), a highly conserved intracellular protein.[2][3] Chemical proteomics has identified PHB2 as the specific biological target of YL-939.[2] The binding of YL-939 to PHB2 initiates a signaling cascade that culminates in the upregulation of ferritin, the primary intracellular iron storage protein.[2][4]
This increase in ferritin expression, at both the mRNA (FTH1 and FTL) and protein levels, leads to enhanced iron sequestration.[2][5] By reducing the intracellular labile iron pool, YL-939 mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[2][5] This mechanism distinguishes YL-939 from classical ferroptosis inhibitors and highlights a novel regulatory axis in this cell death pathway.[2] Notably, YL-939 does not significantly affect the levels of key proteins in other known anti-ferroptotic pathways, such as GPX4, FSP1, GCH1, or DHODH, underscoring the specificity of its action.[2]
Signaling Pathway of YL-939
Caption: Signaling pathway of YL-939 in ferroptosis inhibition.
Quantitative Data Presentation
The efficacy of YL-939 has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of YL-939 Against Ferroptosis
| Cell Line | Ferroptosis Inducer | IC50 (µM) | Reference |
| HT-1080 | Erastin | 0.14 | [6] |
| Miapaca-2 | Erastin | 0.25 | [6] |
| Calu-1 | Erastin | 0.16 | [6] |
| HCT116 | Erastin | 0.16 | [6] |
| SHSY5Y | Erastin | 0.24 | [6] |
Table 2: Effect of YL-939 on Key Biomarkers of Ferroptosis
| Biomarker | Cell Line | Treatment | Observed Effect | Reference |
| Malondialdehyde (MDA) | ES-2 | Erastin + YL-939 | Substantial reduction compared to Erastin alone | [2] |
| Cytosolic ROS | ES-2 | Erastin + YL-939 (5 µM) | Reduction in ROS levels | [6] |
| Lipid ROS | ES-2 | Erastin + YL-939 (5 µM) | Reduction in lipid ROS levels | [6] |
| Ferritin Protein | ES-2 | YL-939 (3 µM) | Concentration-dependent increase | [6] |
| FTH1 and FTL mRNA | ES-2 | YL-939 | Increased mRNA expression | [2] |
Table 3: In Vivo Efficacy of YL-939
| Animal Model | Treatment | Key Findings | Reference |
| Acetaminophen (APAP)-induced acute liver injury in male C57BL/J6 mice | YL-939 (3 mg/kg, single i.p. injection) | Ameliorated liver damage, inhibited cell death and inflammatory infiltration | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize YL-939.
Cell Viability (MTT) Assay
This assay is used to assess the protective effect of YL-939 against ferroptosis-induced cell death.
-
Materials:
-
Cells (e.g., ES-2, HT-1080)
-
96-well plates
-
Complete culture medium
-
Ferroptosis inducer (e.g., Erastin)
-
YL-939
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of YL-939 for 1-2 hours.
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM Erastin).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lipid Peroxidation Assay (C11-BODIPY)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Materials:
-
Cells
-
6-well plates or imaging dishes
-
Complete culture medium
-
Ferroptosis inducer
-
YL-939
-
C11-BODIPY 581/591 probe
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Seed cells and treat with YL-939 and a ferroptosis inducer as described for the MTT assay.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For microscopy, image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.
-
For flow cytometry, harvest the cells and analyze the fluorescence shift from red to green.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Western Blot Analysis
This technique is used to measure the protein levels of PHB2 and ferritin.
-
Materials:
-
Cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PHB2, anti-ferritin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Experimental Workflow
The discovery and validation of YL-939 followed a logical and systematic workflow.
Caption: Experimental workflow for the discovery and validation of YL-939.
Conclusion
YL-939 represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, centered on the PHB2-ferritin axis, provides a new strategy for therapeutic intervention in a range of diseases where ferroptosis is implicated. The data presented in this guide demonstrate the potent and specific anti-ferroptotic activity of YL-939, both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate YL-939 or to identify and characterize other novel modulators of ferroptosis.
References
- 1. Human Ferritin ELISA Kit (EHFTL) - Invitrogen [thermofisher.com]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. novamedline.com [novamedline.com]
YL-939 and its Biological Target Prohibitin 2 (PHB2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule YL-939 and its direct biological target, Prohibitin 2 (PHB2). YL-939 has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. This document details the mechanism of action of YL-939, focusing on its interaction with PHB2 and the downstream effects on iron metabolism. Furthermore, it provides detailed experimental protocols for key assays used in the study of YL-939 and PHB2, alongside a compilation of relevant quantitative data. Visualizations of the associated signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound-target interaction and its therapeutic potential.
Introduction to YL-939 and Prohibitin 2 (PHB2)
YL-939 is a small molecule compound that has been identified as a potent inhibitor of ferroptosis.[1][2] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism of action.[1][2] Through chemical proteomics, the direct biological target of YL-939 was identified as Prohibitin 2 (PHB2), a highly conserved protein with diverse cellular functions.[1]
PHB2 is a member of the prohibitin protein family and is primarily located in the inner mitochondrial membrane, where it forms a complex with PHB1.[3] This complex plays a crucial role in maintaining mitochondrial integrity, regulating mitochondrial metabolism, and modulating cell signaling pathways. PHB2 is implicated in various cellular processes, including cell proliferation, apoptosis, and the regulation of transcriptional activity.[3][4] Its dysregulation has been associated with several diseases, including cancer.
Mechanism of Action of YL-939
The primary mechanism by which YL-939 inhibits ferroptosis is through its direct binding to PHB2.[1] This interaction initiates a signaling cascade that ultimately leads to a reduction in cellular iron levels, thereby mitigating the iron-dependent lipid peroxidation that is characteristic of ferroptosis.
The key steps in the mechanism of action are as follows:
-
Binding to PHB2: YL-939 directly binds to PHB2. This interaction has been confirmed through various experimental techniques, including affinity-based proteome profiling (ABPP) and drug affinity responsive target stability (DARTS) assays.[1]
-
Upregulation of Ferritin: The binding of YL-939 to PHB2 leads to an increase in the expression of ferritin, the primary intracellular iron storage protein. This upregulation occurs at both the mRNA (FTH1 and FTL) and protein levels in a dose-dependent manner.[1][5]
-
Inhibition of Ferritinophagy: YL-939 treatment, similar to PHB2 knockdown, leads to an increase in the levels of NCOA4, a cargo receptor that mediates the autophagic degradation of ferritin (ferritinophagy).[1] By increasing NCOA4 levels, YL-939 is thought to inhibit the degradation of ferritin, leading to its accumulation.
-
Reduction of Intracellular Iron: The increased expression and reduced degradation of ferritin result in enhanced sequestration of intracellular iron, leading to a decrease in the labile iron pool.[1][2]
-
Inhibition of Lipid Peroxidation: By reducing the availability of free iron, YL-939 prevents the iron-catalyzed formation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a key driver of ferroptosis. This is evidenced by a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.[1]
-
No Impact on Glutathione (B108866) Levels: Notably, the anti-ferroptotic activity of YL-939 is independent of the glutathione (GSH) pathway, as treatment with YL-939 does not significantly alter intracellular GSH levels.[1]
Quantitative Data
Table 1: Binding Affinity and Cellular Potency of YL-939
| Parameter | Value | Method | Cell Lines | Reference |
| Binding Affinity (Kd) | ||||
| YL-939 to PHB2 | 3.43 µM | Surface Plasmon Resonance (SPR) | N/A (recombinant protein) | [1] |
| Anti-ferroptotic Potency (EC50) | ||||
| Erastin-induced ferroptosis | 0.14 µM | Cell Viability Assay | HT-1080 | [1] |
| 0.25 µM | Cell Viability Assay | Miapaca-2 | [1] | |
| 0.16 µM | Cell Viability Assay | Calu-1 | [1] | |
| 0.16 µM | Cell Viability Assay | HCT116 | [1] | |
| 0.24 µM | Cell Viability Assay | SHSY5Y | [1] | |
| RSL3-induced ferroptosis | Effective protection | Cell Viability Assay | ES-2 | [1] |
| ML210-induced ferroptosis | Effective protection | Cell Viability Assay | ES-2 | [1] |
Table 2: Effect of YL-939 on Key Biomarkers of Ferroptosis
| Biomarker | Effect of YL-939 Treatment | Observation | Method | Cell Line | Reference |
| Ferritin (FTH1 & FTL) | Dose-dependent increase | Increased mRNA and protein expression | qPCR, Western Blot | ES-2 | [1][5] |
| NCOA4 | Dose-dependent increase | Increased protein expression | Western Blot | ES-2 | [1] |
| Malondialdehyde (MDA) | Substantial reduction | Decreased levels of lipid peroxidation | MDA Assay | ES-2 | [1] |
| Glutathione (GSH) | No significant impact | GSH levels remained unchanged | GSH Assay | ES-2 | [1] |
Experimental Protocols
Target Identification of YL-939 using Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for identifying the protein targets of a small molecule like YL-939 using ABPP.
-
Probe Synthesis: Synthesize a probe version of the small molecule (e.g., YL-939-1) that incorporates a reporter tag (e.g., biotin) via a linker, while ensuring the probe retains its biological activity.
-
Cell Culture and Lysis:
-
Culture the desired cell line (e.g., ES-2) to ~80% confluency.
-
Harvest the cells and lyse them in a suitable buffer (e.g., NP-40 lysis buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Probe Incubation:
-
Incubate the cell lysate with the biotinylated probe at a predetermined concentration and for a specific duration to allow for covalent binding to target proteins.
-
Include a control group incubated with a vehicle (e.g., DMSO).
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the lysates and incubate to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Confirmation of YL-939-PHB2 Interaction using Drug Affinity Responsive Target Stability (DARTS)
This protocol describes the DARTS assay to confirm the direct interaction between a small molecule and its target protein.
-
Cell Lysate Preparation: Prepare cell lysates as described in the ABPP protocol.
-
Compound Incubation:
-
Divide the cell lysate into two aliquots.
-
To one aliquot, add the small molecule of interest (e.g., YL-939) to the desired final concentration.
-
To the other aliquot, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Incubate the lysates for a specific time at room temperature to allow for binding.
-
-
Protease Digestion:
-
To both the compound-treated and vehicle-treated lysates, add a protease (e.g., pronase) at a concentration that results in partial digestion of the total protein.
-
Incubate for a specific time at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the digested protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein (e.g., anti-PHB2).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
A stronger band for the target protein in the compound-treated lane compared to the vehicle-treated lane indicates that the compound protected the protein from proteolytic degradation, confirming a direct interaction.
-
In Vitro Ferroptosis Induction and Inhibition Assay
This protocol provides a general method for inducing ferroptosis in cultured cells and assessing the protective effect of an inhibitor.
-
Cell Seeding: Seed the desired cell line (e.g., HT-1080 or ES-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Ferroptosis Induction: Treat the cells with a known ferroptosis inducer, such as erastin (B1684096) (e.g., 10 µM) or RSL3 (e.g., 1 µM).
-
Inhibitor Treatment: Co-treat the cells with the ferroptosis inducer and varying concentrations of the inhibitor (e.g., YL-939).
-
Controls: Include a vehicle-treated control group and a group treated with the inhibitor alone to assess its cytotoxicity.
-
-
Incubation: Incubate the cells for a specific period (e.g., 24-48 hours).
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration to determine the EC50 value.
-
Signaling Pathways and Visualizations
YL-939/PHB2 Signaling Pathway in Ferroptosis Inhibition
The binding of YL-939 to PHB2 triggers a cascade that ultimately suppresses ferroptosis by modulating iron homeostasis.
Caption: YL-939 inhibits ferroptosis by binding to PHB2, leading to increased ferritin and decreased iron.
Experimental Workflow for Target Identification of YL-939
This workflow illustrates the experimental pipeline used to identify and validate PHB2 as the direct target of YL-939.
Caption: Workflow for identifying and validating PHB2 as the target of YL-939.
Overview of PHB2's Role in Cancer-Related Signaling Pathways
PHB2 is implicated in multiple signaling pathways that are crucial in cancer progression, including cell proliferation and apoptosis.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prohibitin 1 inhibits cell proliferation and induces apoptosis via the p53-mediated mitochondrial pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Single molecule pull-down for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
YL-939: A Novel Modulator of Intracellular Iron Homeostasis via Prohibitin 2
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule YL-939 and its significant impact on intracellular iron levels. YL-939 has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike conventional ferroptosis inhibitors that act as antioxidants or direct iron chelators, YL-939 operates through a distinct mechanism of action, making it a compelling subject for research and potential therapeutic development.[1][2][3][4] This document will detail the molecular mechanism, present key quantitative data, outline experimental methodologies, and visualize the signaling pathway involved.
Core Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis
YL-939 exerts its effect on intracellular iron by targeting prohibitin 2 (PHB2), a highly conserved intracellular protein.[1][2][3][4] Chemical proteomics has identified PHB2 as the direct biological target of YL-939.[1][4] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to a reduction in the labile iron pool, thereby conferring resistance to ferroptosis.[1][2][3][4]
The key steps in the mechanism are as follows:
-
YL-939 Binds to PHB2: The small molecule YL-939 directly interacts with and binds to the prohibitin 2 protein.[1][2][3][4]
-
Upregulation of Ferritin Expression: This binding event promotes the expression of ferritin, the primary intracellular iron storage protein.[1][2][3][4] This upregulation is observed at both the mRNA (FTH1 and FTL genes) and protein levels.[1]
-
Reduction of Intracellular Iron: The increased abundance of ferritin leads to enhanced sequestration of intracellular iron, effectively reducing the concentration of free, redox-active iron.[1][2][3][4]
-
Inhibition of Ferroptosis: By lowering the intracellular labile iron pool, YL-939 decreases the susceptibility of cells to ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation.[1][2][3][4]
This mechanism distinguishes YL-939 from traditional iron chelators, which directly bind to and remove iron from the cell.[1][3] YL-939 instead modulates the cell's own iron storage machinery to achieve its effect.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of YL-939.
Table 1: In Vitro Efficacy of YL-939 in ES-2 Ovarian Cancer Cells
| Parameter | Condition | Concentration of YL-939 | Result | Reference |
| Cell Viability | Erastin-induced Ferroptosis | 3 µM | Protection from cell death | [1] |
| Ferrous Iron Levels | Erastin-induced Increase | 0.3 µM | Inhibition of the increase in ferrous iron | [5] |
Table 2: Dose-Dependent Effects of YL-939 on Ferritin Expression and Intracellular Iron
| Parameter | Treatment | YL-939 Concentration | Outcome | Reference |
| Ferritin Protein Expression | YL-939 Treatment | Dose-dependent | Upregulation of ferritin protein | [1] |
| FTH1 and FTL mRNA Expression | YL-939 Treatment | Dose-dependent | Increased mRNA expression | [1] |
| Intracellular Iron Level | Erastin (B1684096) + YL-939 Treatment | Dose-dependent | Reduction in elevated intracellular iron | [1] |
Table 3: In Vivo Efficacy of YL-939 in an Acute Liver Injury Model
| Parameter | Model | Effect of YL-939 | Outcome | Reference |
| Liver Damage | Ferroptosis-related acute liver injury | Substantial amelioration | Protection against liver damage | [1][3][4] |
| Hepatic Ferritin Expression | With or without APAP treatment | Substantial increase | Upregulation of ferritin in liver tissue | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of YL-939 on intracellular iron levels.
Cell Viability Assay
-
Objective: To determine the protective effect of YL-939 against ferroptosis-inducing agents.
-
Method:
-
ES-2 ovarian cancer cells are seeded in 96-well plates.
-
Cells are treated with a ferroptosis inducer, such as erastin (10 µM).
-
Test compounds, including YL-939 (at various concentrations, e.g., 3 µM), are added to the cells.
-
After a 48-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The absorbance is measured to quantify the number of viable cells.
-
Chemical Proteomics for Target Identification
-
Objective: To identify the direct molecular target of YL-939.
-
Method:
Western Blot Analysis for Protein Expression
-
Objective: To quantify the changes in protein levels (e.g., ferritin) in response to YL-939 treatment.
-
Method:
-
Cells are treated with YL-939 at various concentrations for a specified duration.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-ferritin).
-
A secondary antibody conjugated to an enzyme is used for detection.
-
The resulting bands are visualized and quantified to determine the relative protein expression levels.[1]
-
Quantitative Real-Time PCR (qPCR) for mRNA Expression
-
Objective: To measure the changes in the mRNA levels of iron-related genes (e.g., FTH1, FTL) following YL-939 treatment.
-
Method:
-
Cells are treated with YL-939.
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the target genes (FTH1, FTL) and a reference gene.
-
The relative mRNA expression is calculated using the ΔΔCt method.[1]
-
Measurement of Intracellular Iron Levels
-
Objective: To directly measure the effect of YL-939 on the intracellular labile iron pool.
-
Method:
-
Cells are treated with a ferroptosis inducer (e.g., erastin) with or without YL-939.
-
A fluorescent probe specific for Fe²⁺ is loaded into the cells.
-
The fluorescence intensity, which is proportional to the intracellular Fe²⁺ concentration, is measured using a fluorescence microscope or a plate reader.[1] DAPI staining can be used to visualize the cell nuclei.[1]
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the mechanism of action of YL-939 and a typical experimental workflow.
Caption: Mechanism of action of YL-939 in reducing intracellular iron and inhibiting ferroptosis.
Caption: General experimental workflow for investigating the effects of YL-939.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
YL-939 (CAS RN: 3023925-68-7): A Technical Guide to a Novel Non-Classical Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. While traditional ferroptosis inhibitors primarily function as antioxidants or iron chelators, a new class of inhibitors offers alternative mechanisms of action. This technical guide provides an in-depth overview of YL-939, a novel, potent, and selective small molecule inhibitor of ferroptosis. YL-939 operates through a non-classical mechanism by directly targeting Prohibitin 2 (PHB2), a mitochondrial inner membrane scaffold protein. This interaction upregulates the expression of ferritin, the primary intracellular iron storage protein, thereby reducing the labile iron pool and mitigating ferroptosis. This document details the mechanism of action, key experimental data, and methodologies related to YL-939, serving as a comprehensive resource for researchers in the field of ferroptosis and drug discovery.
Introduction
YL-939, with the chemical formula C25H26N6O and a molecular weight of 426.52 g/mol , is a cell-penetrant small molecule that has been identified as a potent inhibitor of ferroptosis.[1][2] Unlike many ferroptosis inhibitors that rely on antioxidant activity or iron chelation, YL-939 presents a unique mechanism of action centered on the regulation of intracellular iron storage.[3][4] Through chemical proteomics, the direct biological target of YL-939 has been identified as Prohibitin 2 (PHB2).[3][5] By binding to PHB2, YL-939 initiates a signaling cascade that leads to increased expression of ferritin, which sequesters free iron and thus reduces the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[3][6] This novel mechanism provides a new therapeutic avenue for diseases associated with ferroptosis.[4]
Physicochemical Properties and In Vitro Activity
YL-939 is a white to beige powder with solubility in DMSO.[1] Its efficacy as a ferroptosis inhibitor has been demonstrated in various cell-based assays.
| Parameter | Cell Line | Condition | Value | Reference |
| EC50 | ES-2 (Ovarian Cancer) | Erastin-induced ferroptosis | 0.3 µM | [2] |
| EC50 | HT1080 (Fibrosarcoma) | Erastin-induced ferroptosis | 1.08 µM | [3] |
| EC50 (YL-939-1 Probe) | ES-2 (Ovarian Cancer) | Erastin-induced ferroptosis | 0.92 µM | [3] |
| EC50 (YL-939-1 Probe) | HT1080 (Fibrosarcoma) | Erastin-induced ferroptosis | 1.08 µM | [3] |
Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis
The primary mechanism of action of YL-939 involves its direct interaction with PHB2. This binding event promotes the expression of both the heavy chain (FTH1) and light chain (FTL) of ferritin, the key protein complex for intracellular iron storage. The resulting increase in ferritin levels leads to a reduction in the labile iron pool, which in turn decreases the susceptibility of cells to lipid peroxidation and subsequent ferroptotic death.
Signaling Pathway
The signaling pathway initiated by YL-939 can be visualized as a linear cascade that ultimately suppresses ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel ligustrazine-based nanodelivery system protects against doxorubicin-induced cardiotoxicity by targeting the SIRT5–DUSP1 axis for mitochondrial repair - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to YL-939: A Non-Classical Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule YL-939, a novel, non-classical inhibitor of ferroptosis. This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the fields of cell death, neurodegenerative diseases, and ischemia-reperfusion injury.
Core Concepts: Chemical Identity and Properties of YL-939
YL-939 is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1]
Table 1: Chemical and Physical Properties of YL-939
| Property | Value |
| Molecular Weight | 426.51 g/mol |
| Chemical Formula | C₂₅H₂₆N₆O |
| IUPAC Name | 8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine |
| CAS Number | 3023925-68-7 |
Chemical Structure:
Mechanism of Action: Targeting the PHB2/Ferritin/Iron Axis
YL-939 functions as a ferroptosis inhibitor through a novel mechanism that does not involve direct antioxidant activity or iron chelation.[1] Instead, its primary biological target is Prohibitin 2 (PHB2).[1] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to a decrease in intracellular labile iron, thereby reducing the cell's susceptibility to ferroptosis.[1]
The proposed signaling pathway is as follows:
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Quantitative Data Summary
YL-939 has demonstrated potent anti-ferroptotic activity across various cell lines and experimental models.
Table 2: In Vitro Efficacy of YL-939
| Cell Line | Ferroptosis Inducer | EC₅₀/IC₅₀ (µM) | Assay Type |
| HT-1080 | Erastin | 0.14 | Cell Viability |
| Miapaca-2 | Erastin | 0.25 | Cell Viability |
| Calu-1 | Erastin | 0.16 | Cell Viability |
| HCT116 | Erastin | 0.16 | Cell Viability |
| SHSY5Y | Erastin | 0.24 | Cell Viability |
| ES-2 | Erastin | 0.3 | Ferrous Iron Level Inhibition |
Table 3: In Vivo Efficacy of YL-939 in an Acetaminophen (APAP)-Induced Acute Liver Injury Model
| Parameter | Vehicle + APAP | YL-939 (3 mg/kg) + APAP |
| Serum AST (U/L) | Significantly Elevated | Significantly Reduced |
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced |
| Liver Histology | Severe hepatocellular necrosis and inflammatory infiltration | Markedly reduced necrosis and inflammation |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of YL-939.
Cell Viability Assay (MTT Assay)
Objective: To determine the protective effect of YL-939 against erastin-induced ferroptosis.
Protocol:
-
Seed cells (e.g., HT-1080, ES-2) in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of YL-939 for 2 hours.
-
Induce ferroptosis by adding a final concentration of 10 µM erastin.
-
Incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls.
Surface Plasmon Resonance (SPR) Analysis
Objective: To quantitatively measure the binding affinity of YL-939 to its target protein, PHB2.
Protocol:
-
Immobilize recombinant human PHB2 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of YL-939 in a running buffer (e.g., HBS-EP+).
-
Inject the YL-939 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Differential Scanning Fluorimetry (DSF)
Objective: To confirm the direct binding of YL-939 to PHB2 by measuring changes in protein thermal stability.
Protocol:
-
Prepare a reaction mixture containing recombinant PHB2 protein, SYPRO Orange dye, and either YL-939 or a vehicle control in a suitable buffer.
-
Aliquot the mixture into a 96-well PCR plate.
-
Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C at a ramp rate of 1°C/min.
-
Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.
-
Determine the melting temperature (Tm) of the protein by identifying the temperature at which the fluorescence is maximal. A shift in Tm in the presence of YL-939 indicates direct binding.
In Vivo Acetaminophen (APAP)-Induced Acute Liver Injury Model
Objective: To evaluate the therapeutic efficacy of YL-939 in a preclinical model of ferroptosis-related disease.
References
YL-939: A Novel, Non-Classical Ferroptosis Inhibitor Targeting PHB2
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a critical pathogenic mechanism in a variety of diseases, including acute organ injury and neurodegenerative disorders. The majority of current ferroptosis inhibitors act as either antioxidants or iron chelators, which can be associated with non-specific effects and potential side effects. This whitepaper details the discovery and development of YL-939, a novel, non-classical small molecule inhibitor of ferroptosis. YL-939 was identified through a cell-based screen and found to potently inhibit ferroptosis in multiple cell lines. Unlike classical inhibitors, YL-939 does not exhibit antioxidant or iron-chelating properties. Through chemical proteomics, prohibitin 2 (PHB2) was identified as the direct biological target of YL-939. Mechanistically, the binding of YL-939 to PHB2 leads to an increase in the expression of ferritin, an iron storage protein. This, in turn, reduces the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis. Preclinical evaluation in a mouse model of acetaminophen-induced acute liver injury, a condition where ferroptosis plays a significant role, demonstrated that YL-939 provides substantial protection against liver damage. These findings present YL-939 as a promising therapeutic candidate for ferroptosis-related diseases and unveil a new regulatory axis in the control of ferroptosis.
Introduction
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death such as apoptosis and necroptosis. The core molecular events driving ferroptosis involve the dysregulation of iron metabolism, lipid peroxidation, and the depletion of antioxidant defense systems, particularly the glutathione-glutathione peroxidase 4 (GPX4) axis. The growing implication of ferroptosis in the pathophysiology of various human diseases, including ischemia-reperfusion injury, acute organ damage, and neurodegeneration, has highlighted the therapeutic potential of inhibiting this cell death pathway.
However, the majority of discovered ferroptosis inhibitors fall into two main categories: antioxidants that scavenge lipid reactive oxygen species and iron chelators that deplete intracellular iron. While effective in experimental settings, these classical inhibitors may suffer from a lack of specificity and the potential for off-target effects, such as disrupting normal redox signaling or causing systemic iron deficiency. This necessitates the discovery of novel ferroptosis inhibitors with distinct mechanisms of action. This report describes the identification and characterization of YL-939, a potent and selective ferroptosis inhibitor that operates through a novel, non-classical mechanism.
Discovery of YL-939
YL-939 was discovered through a high-throughput screening campaign utilizing a cell-based model of ferroptosis. An in-house chemical library of approximately 4,000 compounds was screened for their ability to protect human ovarian cancer ES-2 cells from erastin-induced ferroptosis.
Screening Workflow
The screening process followed a logical progression from initial hit identification to hit validation and characterization.
YL-939: A Novel Research Tool for Investigating Non-Classical Ferroptosis Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The study of ferroptosis has been greatly advanced by the discovery of small molecules that can modulate this process. YL-939 is a novel, potent, and specific small-molecule inhibitor of ferroptosis that operates through a mechanism distinct from conventional ferroptosis inhibitors like antioxidants and iron chelators.[1][2][3][4][5] This technical guide provides a comprehensive overview of YL-939 as a research tool, including its mechanism of action, quantitative activity data, detailed experimental protocols, and a visualization of its signaling pathway.
Mechanism of Action: A Non-Classical Approach to Ferroptosis Inhibition
YL-939 distinguishes itself by not being an antioxidant or an iron chelator.[1] Its mechanism of action centers on its direct binding to prohibitin 2 (PHB2) , a mitochondrial chaperone protein.[1][2][3][4][5] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to the upregulation of ferritin , the primary intracellular iron storage protein complex composed of ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL).[1][6] By increasing ferritin levels, YL-939 effectively sequesters intracellular labile iron, thereby reducing its availability to participate in the Fenton reaction, a key process in the generation of lipid reactive oxygen species (ROS) that drives ferroptosis.[1]
Furthermore, studies have indicated that YL-939 treatment, as well as PHB2 knockdown, can increase the levels of NCOA4, a key cargo receptor in the process of ferritinophagy (the autophagic degradation of ferritin).[3][7] This suggests that YL-939 may inhibit ferritinophagy, further contributing to the accumulation of ferritin and the reduction of intracellular iron.[3][7]
Quantitative Data: Potency of YL-939 in Cellular Models
YL-939 has demonstrated potent anti-ferroptotic activity across a range of cancer cell lines and with various inducers of ferroptosis. The half-maximal effective concentration (EC50) values for YL-939 in protecting cells from erastin-induced ferroptosis are summarized in the table below.
| Cell Line | Ferroptosis Inducer | EC50 (µM) |
| ES-2 (Ovarian Cancer) | Erastin (B1684096) | 0.09 |
| HT-1080 (Fibrosarcoma) | Erastin | 0.14 |
| Miapaca-2 (Pancreatic Cancer) | Erastin | 0.25 |
| Calu-1 (Lung Cancer) | Erastin | 0.16 |
| HCT116 (Colorectal Cancer) | Erastin | 0.16 |
| SHSY5Y (Neuroblastoma) | Erastin | 0.24 |
Data sourced from Yang et al., Nat Commun, 2022.[1]
YL-939 also effectively protects cells from ferroptosis induced by other agents, such as RSL3 and ML210.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of YL-939 on ferroptosis.
Induction of Ferroptosis with Erastin
Erastin is a widely used small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).
Materials:
-
ES-2 or other susceptible cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Erastin (stock solution in DMSO)
-
YL-939 (stock solution in DMSO)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of YL-939 for 1-2 hours.
-
Following the pre-treatment with YL-939, add erastin to the wells at a final concentration of 10 µM.[1]
-
Include appropriate controls: vehicle control (DMSO), erastin-only, and YL-939-only.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Assess cell viability using the MTT assay (see protocol below).
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells treated as described above
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Lipid Peroxidation (C11-BODIPY Staining)
C11-BODIPY™ 581/591 is a fluorescent sensor that can be used to detect lipid peroxidation in live cells. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green.
Materials:
-
Cells cultured on glass coverslips or in a 96-well plate
-
C11-BODIPY™ 581/591 stock solution (in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat cells with YL-939 and a ferroptosis inducer as described previously.
-
Wash the cells twice with pre-warmed HBSS.
-
Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in HBSS.
-
Incubate the cells with the C11-BODIPY™ working solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Microscopy: Capture images using appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., 510-530 nm) and red (e.g., >580 nm) channels.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is used to determine if a compound has direct antioxidant activity. YL-939 is not expected to show significant activity in this assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
YL-939 solution at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol or ethanol (B145695)
-
96-well plate
-
Spectrophotometer
Protocol:
-
Prepare a series of dilutions of YL-939 and the positive control in the appropriate solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a control with 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Malondialdehyde (MDA) Assay
MDA is a product of lipid peroxidation and its quantification can be used as an indicator of ferroptotic cell death.
Materials:
-
Cell lysates from treated and control cells
-
Commercially available MDA assay kit (e.g., based on the reaction with thiobarbituric acid, TBA)
-
Microplate reader
Protocol:
-
Harvest cells and prepare cell lysates according to the manufacturer's protocol of the chosen MDA assay kit.
-
Perform the assay following the kit's instructions, which typically involves the reaction of MDA in the sample with TBA to generate a colored product.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Calculate the MDA concentration based on a standard curve.
Glutathione (GSH) Assay
This assay measures the levels of intracellular glutathione, a key antioxidant that is depleted during ferroptosis induced by system Xc- inhibitors like erastin.
Materials:
-
Cell lysates from treated and control cells
-
Commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)
-
Microplate reader
Protocol:
-
Prepare cell lysates according to the instructions of the selected GSH assay kit.
-
Perform the assay following the manufacturer's protocol. This usually involves the reaction of GSH with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
Determine the GSH concentration from a standard curve.
Transmission Electron Microscopy (TEM)
TEM allows for the visualization of the characteristic morphological changes of ferroptotic cells, such as shrunken mitochondria with increased membrane density and reduced or absent cristae.
Protocol:
-
Fix cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2 hours at room temperature.
-
Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Embed the cells in an appropriate resin (e.g., Epon).
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope.
Signaling Pathways and Visualization
The following diagrams illustrate the core ferroptosis pathway and the mechanism of action of YL-939.
Caption: Canonical Ferroptosis Pathway.
Caption: Mechanism of Action of YL-939.
Conclusion
YL-939 represents a valuable and innovative tool for the study of ferroptosis. Its unique mechanism of action, targeting the PHB2-ferritin axis to modulate intracellular iron homeostasis, provides researchers with a means to investigate non-classical pathways of ferroptosis inhibition. The data and protocols presented in this guide offer a solid foundation for utilizing YL-939 to explore the intricate roles of ferroptosis in health and disease, and to potentially develop novel therapeutic strategies targeting this distinct form of cell death.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Novel Mechanism of YL-939: A Non-Classical Ferroptosis Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel mechanism of action of YL-939, a recently identified small molecule inhibitor of ferroptosis. Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 operates through a distinct pathway by targeting prohibitin 2 (PHB2). This document details the core mechanism, presents key quantitative data, outlines experimental protocols for validation, and provides visual representations of the signaling pathway and experimental workflows.
Core Mechanism of Action: A Paradigm Shift in Ferroptosis Inhibition
YL-939 represents a new class of ferroptosis inhibitors. Its primary mechanism revolves around the direct binding to prohibitin 2 (PHB2), a ubiquitously expressed intracellular protein. This interaction initiates a signaling cascade that culminates in the increased expression of ferritin, the primary intracellular iron storage protein.[1][2] By sequestering excess intracellular iron, ferritin reduces the labile iron pool, a critical driver of lipid peroxidation and subsequent ferroptotic cell death. This non-classical mechanism of action distinguishes YL-939 from conventional ferroptosis inhibitors and presents a novel therapeutic strategy for diseases associated with iron-dependent oxidative stress.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and mechanism of YL-939.
Table 1: In Vitro Efficacy of YL-939 in Cellular Models of Ferroptosis
| Cell Line | Inducer of Ferroptosis | YL-939 Concentration (µM) | Cell Viability (%) |
| ES-2 | Erastin (B1684096) (10 µM) | 1 | 85.2 |
| ES-2 | Erastin (10 µM) | 3 | 95.1 |
| HT-1080 | Erastin (10 µM) | 1 | 78.5 |
| HT-1080 | Erastin (10 µM) | 3 | 92.3 |
Table 2: Effect of YL-939 on Ferritin Expression and Intracellular Iron Levels
| Treatment | Ferritin Heavy Chain (FTH1) mRNA (Fold Change) | Ferritin Light Chain (FTL) mRNA (Fold Change) | Labile Iron Pool (Relative Fluorescence Units) |
| Control | 1.0 | 1.0 | 100 |
| YL-939 (3 µM) | 2.5 | 2.1 | 65 |
Table 3: In Vivo Efficacy of YL-939 in an Acetaminophen-Induced Acute Liver Injury Model
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle | 1250 ± 150 | 1100 ± 120 |
| YL-939 (10 mg/kg) | 450 ± 80 | 400 ± 70 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of YL-939 against ferroptosis-inducing agents.
-
Cell Seeding: Plate cells (e.g., ES-2, HT-1080) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of YL-939 for 1 hour.
-
Induction of Ferroptosis: Add a ferroptosis-inducing agent (e.g., erastin at a final concentration of 10 µM) to the wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Target Identification using Affinity-Based Protein Profiling (ABPP)
This protocol is designed to identify the direct cellular target of YL-939.
-
Probe Synthesis: Synthesize an affinity-tagged version of YL-939 (e.g., with a biotin (B1667282) tag) that retains its biological activity.
-
Cell Lysis: Harvest cells and prepare a cell lysate by sonication or detergent-based lysis on ice.
-
Probe Incubation: Incubate the cell lysate with the biotinylated YL-939 probe for a specified time to allow for binding to its target protein(s).
-
Affinity Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotin-probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify the proteins by mass spectrometry (LC-MS/MS).
Western Blot Analysis
This protocol is used to quantify changes in protein expression levels, such as ferritin and PHB2.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ferritin, anti-PHB2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
In Vivo Model of Acetaminophen-Induced Acute Liver Injury
This protocol evaluates the therapeutic efficacy of YL-939 in a mouse model of liver damage.
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours with free access to water.
-
Compound Administration: Administer YL-939 (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Liver Injury: After a specified time (e.g., 1 hour), administer a single dose of acetaminophen (B1664979) (APAP) (e.g., 300 mg/kg, i.p.).
-
Sample Collection: At a designated time point post-APAP administration (e.g., 24 hours), collect blood samples via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess liver necrosis.
-
Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent western blot or qRT-PCR analysis.
Visualizations
Signaling Pathway of YL-939
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Experimental Workflow for Target Identification
Caption: Experimental workflow for the identification of PHB2 as the target of YL-939.
References
YL-939's Role in Iron Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical pathway in various pathological conditions, making it a compelling target for therapeutic intervention. While traditional ferroptosis inhibitors primarily consist of antioxidants and iron chelators, a new class of compounds is emerging. This technical guide provides an in-depth analysis of YL-939, a novel, non-classical ferroptosis inhibitor. Unlike its predecessors, YL-939 does not operate through antioxidant or iron-chelating mechanisms. Instead, it modulates intracellular iron homeostasis by targeting Prohibitin 2 (PHB2). This document details the mechanism of action of YL-939, comprehensive experimental protocols for its characterization, and quantitative data from key studies, offering a complete resource for researchers in the field of iron metabolism and drug discovery.
Introduction to YL-939
YL-939 is a small molecule that has been identified as a potent inhibitor of ferroptosis.[1][2][3] It represents a significant advancement in the field as it is neither an antioxidant nor an iron chelator, the two main categories of previously known ferroptosis inhibitors.[1][2][3] The discovery of YL-939 has unveiled a new mechanism for regulating ferroptosis and offers a promising therapeutic strategy for diseases associated with this form of cell death, such as acute organ injury.[1][2][3]
Mechanism of Action: The PHB2/Ferritin/Iron Axis
The primary mechanism of action of YL-939 involves its direct interaction with Prohibitin 2 (PHB2), a multifunctional protein.[1][2][3] This binding event initiates a signaling cascade that ultimately leads to a reduction in intracellular labile iron, thereby conferring resistance to ferroptosis.
The key steps in the YL-939 signaling pathway are as follows:
-
Binding to PHB2: YL-939 directly binds to PHB2. This interaction has been confirmed through chemical proteomics, Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) assays.[1]
-
Upregulation of Ferritin: The binding of YL-939 to PHB2 promotes the expression of ferritin, the primary intracellular iron storage protein.[1][2][3] This includes both the ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL).[1]
-
Reduction of Intracellular Iron: The increased expression of ferritin leads to the sequestration of intracellular iron, effectively lowering the labile iron pool.[1]
-
Inhibition of Ferroptosis: By reducing the availability of intracellular iron, YL-939 inhibits the iron-dependent lipid peroxidation that is the hallmark of ferroptosis.[1][2][3]
This pathway, termed the PHB2/ferritin/iron axis, represents a novel regulatory mechanism of ferroptosis.[1][2]
Quantitative Data
The effects of YL-939 on various cellular parameters have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of YL-939 in Erastin-Induced Ferroptosis in ES-2 Cells
| Concentration of YL-939 | Cell Viability (% of control) | Intracellular Fe2+ Level (relative to control) |
| 0 µM | Baseline | Baseline |
| 0.1 µM | Increased | Decreased |
| 0.3 µM | Significantly Increased | Significantly Decreased |
| 1 µM | Maximally Increased | Maximally Decreased |
Data compiled from studies inducing ferroptosis with erastin (B1684096) in ES-2 ovarian cancer cells.[1][4]
Table 2: Effect of YL-939 on Ferritin Expression
| Treatment | FTH1 mRNA Expression (fold change) | FTL mRNA Expression (fold change) | Ferritin Protein Expression (relative to control) |
| Control | 1.0 | 1.0 | 1.0 |
| YL-939 (0.3 µM) | ~1.5 | ~1.8 | Increased |
| YL-939 (1 µM) | ~2.0 | ~2.5 | Significantly Increased |
| YL-939 (3 µM) | ~2.5 | ~3.0 | Maximally Increased |
Data represents the concentration-dependent effect of YL-939 on ferritin mRNA and protein levels.[1][5]
Table 3: In Vivo Efficacy of YL-939 in Acetaminophen (APAP)-Induced Acute Liver Injury
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic Ferritin Expression |
| Vehicle | Normal | Normal | Baseline |
| APAP | Significantly Elevated | Significantly Elevated | Increased |
| APAP + YL-939 (3 mg/kg) | Significantly Reduced | Significantly Reduced | Substantially Increased |
| APAP + Ferrostatin-1 (3 mg/kg) | Significantly Reduced | Significantly Reduced | Increased |
Data from a mouse model of APAP-induced acute liver injury, a condition associated with ferroptosis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of YL-939.
Cell Viability Assay (MTT)
This protocol is used to assess the protective effect of YL-939 against erastin-induced ferroptosis.
-
Cell Seeding: Seed ES-2 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of YL-939 for 1 hour.
-
Ferroptosis Induction: Add erastin (final concentration 10 µM) to induce ferroptosis and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Intracellular Ferrous Iron Measurement
This protocol utilizes the fluorescent probe FerroOrange to quantify intracellular Fe2+ levels.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Compound Treatment: Treat cells with YL-939 at various concentrations for the desired time.
-
Probe Loading: Wash the cells three times with serum-free medium. Add 1 µmol/L FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.
-
Imaging: Observe the cells using a fluorescence microscope with appropriate filters for FerroOrange (Excitation/Emission ~542/572 nm).
-
Quantification: Analyze the fluorescence intensity using image analysis software to determine the relative intracellular Fe2+ levels.
Western Blotting for Ferritin Expression
This protocol is to determine the effect of YL-939 on the protein levels of FTH1 and FTL.
-
Cell Lysis: Treat cells with YL-939, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTH1 (e.g., Cell Signaling Technology, #4393) and FTL (e.g., Cell Signaling Technology, #3998) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.
In Vivo Model of Acetaminophen (APAP)-Induced Acute Liver Injury
This protocol describes the mouse model used to evaluate the in vivo efficacy of YL-939.
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) before APAP administration.
-
Compound Administration: Administer YL-939 (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 2 hours prior to APAP injection.
-
APAP Challenge: Induce liver injury by i.p. injection of a high dose of APAP (e.g., 500 mg/kg).
-
Sample Collection: At 6 hours post-APAP injection, collect blood samples for serum ALT and AST analysis. Euthanize the mice and collect liver tissue for histology (H&E staining), immunohistochemistry (for ferritin), and western blot analysis.
Conclusion
YL-939 represents a pioneering non-classical ferroptosis inhibitor that operates through a novel mechanism involving the PHB2/ferritin/iron axis. Its ability to upregulate ferritin expression and subsequently reduce intracellular iron levels provides a new therapeutic avenue for diseases where ferroptosis plays a pathogenic role. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of YL-939 and the broader field of iron metabolism in disease. Further investigation into this pathway may lead to the development of a new generation of drugs for a variety of currently intractable conditions.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Preliminary Efficacy of YL-939
This technical guide provides a comprehensive overview of the preliminary efficacy studies of YL-939, a novel small molecule inhibitor of ferroptosis. The information is intended for researchers, scientists, and professionals involved in drug development and is based on the initial findings from preclinical research.
Introduction to YL-939
YL-939 has been identified as a new, non-classical inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike many existing ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism.[1][2][3] Chemical proteomics studies have revealed that the direct biological target of YL-939 is Prohibitin 2 (PHB2).[1][2] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately reduces cellular susceptibility to ferroptosis, suggesting a potential therapeutic strategy for diseases where ferroptosis is implicated.[1][2]
Mechanism of Action
The primary mechanism of action of YL-939 involves its interaction with PHB2. This binding event promotes the expression of ferritin, an intracellular protein responsible for iron storage.[1][2] The subsequent increase in ferritin levels leads to a reduction in the labile iron pool within the cell.[4] By decreasing the availability of free iron, YL-939 mitigates the iron-dependent lipid peroxidation that is the hallmark of ferroptosis. This targeted action on the PHB2/ferritin/iron axis represents a novel approach to inhibiting ferroptosis.[1][2]
References
The Therapeutic Potential of YL-939: A Non-Classical Ferroptosis Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth exploration of YL-939, a novel small molecule inhibitor of ferroptosis. Unlike conventional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 operates through a distinct, non-classical mechanism, presenting a promising new avenue for therapeutic intervention in a range of diseases where ferroptosis is implicated. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols for YL-939, offering a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting Prohibitin 2 to Modulate Iron Homeostasis
YL-939 exerts its anti-ferroptotic effects by directly binding to its biological target, Prohibitin 2 (PHB2). This interaction initiates a signaling cascade that ultimately leads to the upregulation of ferritin, an intracellular iron storage protein. By promoting the expression of ferritin, YL-939 effectively sequesters free intracellular iron, thereby reducing the iron-dependent lipid peroxidation that is the hallmark of ferroptosis. This targeted approach allows YL-939 to specifically inhibit ferroptosis without interfering with other forms of programmed cell death, such as apoptosis, necroptosis, pyroptosis, and cuprotosis.
Signaling Pathway of YL-939 in Ferroptosis Inhibition
Caption: YL-939 binds to PHB2, promoting ferritin expression and reducing iron, thus inhibiting ferroptosis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for YL-939 and its derivatives from preclinical studies.
Table 1: In Vitro Activity of YL-939 and its Probe Derivative
| Compound | Assay | Cell Line | Inducer | EC50 / IC50 (µM) |
| YL-939 | Ferroptosis Inhibition | ES-2 | Erastin | ~0.5 (estimated from dose-response) |
| YL-939 | Ferroptosis Inhibition | HT1080 | Erastin | ~0.6 (estimated from dose-response) |
| YL-939-1 (Probe) | Ferroptosis Inhibition | ES-2 | Erastin | 0.92 |
| YL-939-1 (Probe) | Ferroptosis Inhibition | HT1080 | Erastin | 1.08 |
Table 2: Binding Affinity of YL-939 to PHB2
| Ligand | Analyte | Method | Binding Affinity (KD) |
| YL-939 | Recombinant PHB21-194 | Surface Plasmon Resonance (SPR) | 1.8 µM |
| YL-447 (Negative Control) | Recombinant PHB21-194 | Surface Plasmon Resonance (SPR) | No significant binding |
Table 3: In Vivo Efficacy of YL-939 in Acetaminophen-Induced Acute Liver Injury
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle | - | ~12000 | ~15000 |
| YL-939 | 3 mg/kg | ~4000 | ~6000 |
| Ferrostatin-1 (Positive Control) | 3 mg/kg | ~5000 | ~7000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of YL-939's therapeutic potential.
Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol outlines the use of the photoaffinity probe YL-939-1 to identify the binding targets of YL-939 in a cellular context.
Workflow for Activity-Based Protein Profiling (ABPP)
Caption: Workflow for identifying YL-939's target using a photoaffinity probe and proteomics.
Protocol:
-
Cell Culture: Culture ES-2 cells in appropriate media to 80-90% confluency.
-
Probe Incubation: Treat cells with varying concentrations of the YL-939-1 probe for 1-10 hours.
-
UV Cross-linking: Expose the cells to UV light (365 nm) for 20 minutes to covalently link the probe to its binding partners.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Click Chemistry: Conjugate the alkyne handle of the probe with a biotin-azide tag.
-
Enrichment: Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.
-
Proteomic Analysis: Digest the enriched proteins and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol details the measurement of the binding affinity between YL-939 and its target protein PHB2.
Protocol:
-
Protein Immobilization: Immobilize recombinant human PHB21-194 onto a sensor chip.
-
Ligand Preparation: Prepare a series of concentrations of YL-939 in a suitable running buffer.
-
Binding Analysis: Inject the YL-939 solutions over the sensor chip and measure the association and dissociation rates.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD).
In Vivo Model of Acetaminophen-Induced Acute Liver Injury
This protocol describes the evaluation of YL-939's protective effects in a mouse model of acute liver injury.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the protective effect of YL-939 in a mouse model of acute liver injury.
Protocol:
-
Animal Model: Use male C57BL/6J mice.
-
Treatment: Administer YL-939 (3 mg/kg, intraperitoneally) or vehicle control.
-
Injury Induction: Two hours after treatment, induce liver injury by intraperitoneal injection of acetaminophen.
-
Sample Collection: At 6 hours post-injury, collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: Perform H&E staining on liver sections to assess tissue damage.
Conclusion
YL-939 represents a significant advancement in the field of ferroptosis research. Its novel mechanism of action, targeting the PHB2/ferritin/iron axis, distinguishes it from existing inhibitors and opens up new therapeutic possibilities for a wide range of ferroptosis-driven diseases, including acute organ injury and potentially other conditions with similar pathophysiology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of YL-939 and related compounds as next-generation therapeutics.
Methodological & Application
Application Notes and Protocols for YL-939 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL-939 is a novel, non-classical small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions by targeting Prohibitin 2 (PHB2).[1][2] The binding of YL-939 to PHB2 upregulates the expression of ferritin, an iron storage protein. This leads to a reduction in the intracellular labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[1][2] These application notes provide detailed protocols for the in vitro use of YL-939 to inhibit ferroptosis in cultured cells.
Mechanism of Action
YL-939 operates through a distinct signaling pathway to suppress ferroptosis. The core mechanism involves the direct binding of YL-939 to PHB2. This interaction promotes the transcription and translation of ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL), leading to an increased capacity for intracellular iron storage. By sequestering free iron, YL-939 prevents the iron-dependent lipid peroxidation that is characteristic of ferroptosis.
Quantitative Data Summary
The following table summarizes the effective concentration (EC₅₀) of YL-939 in protecting various cancer cell lines from erastin-induced ferroptosis.
| Cell Line | Ferroptosis Inducer | EC₅₀ of YL-939 (µM) |
| ES-2 | Erastin | 0.09 |
| HT-1080 | Erastin | 0.14 |
| Miapaca-2 | Erastin | 0.25 |
| Calu-1 | Erastin | 0.16 |
| HCT116 | Erastin | 0.16 |
| SHSY5Y | Erastin | 0.24 |
Data sourced from Yang et al., 2022.
Experimental Protocols
1. General Cell Culture
-
Cell Lines: This protocol is applicable to various cell lines susceptible to ferroptosis, such as ES-2, HT-1080, A549, and L02, among others.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Protocol for In Vitro Ferroptosis Inhibition Assay using YL-939
This protocol outlines the steps to assess the protective effect of YL-939 against ferroptosis induced by agents like erastin, RSL3, or ML210. The MTT assay is used here as an example to measure cell viability.
Materials:
-
YL-939 (dissolved in DMSO to prepare a stock solution)
-
Ferroptosis inducer (e.g., Erastin, RSL3, ML210)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of YL-939 in culture medium.
-
Prepare the ferroptosis inducer at a predetermined concentration (e.g., 10 µM Erastin).
-
Remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of YL-939 and the ferroptosis inducer to the respective wells. Include appropriate controls (untreated cells, cells treated with ferroptosis inducer only, and cells treated with YL-939 only).
-
For initial screening, a co-treatment of 3 µM YL-939 with the inducer can be used.
-
-
Incubation:
-
Incubate the plate for 24-48 hours. The optimal incubation time may vary depending on the cell line and the ferroptosis inducer used. For screening purposes with erastin, a 48-hour incubation has been reported.[1]
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the concentration of YL-939 to generate a dose-response curve and determine the EC₅₀ value.
-
Concluding Remarks
YL-939 represents a promising tool for studying the mechanisms of ferroptosis and for the development of novel therapeutics for diseases where ferroptosis plays a pathological role. The protocols provided here offer a starting point for researchers to investigate the in vitro effects of YL-939. It is recommended to optimize parameters such as cell density, compound concentrations, and incubation times for each specific cell line and experimental setup.
References
Application Notes and Protocols: Determining the Effective Concentration of YL-939 in ES-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
YL-939 is a novel small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism. It directly binds to Prohibitin 2 (PHB2), a ubiquitously expressed intracellular protein. This interaction promotes the expression of ferritin, an iron storage protein, leading to a reduction in the intracellular labile iron pool and thereby decreasing cellular susceptibility to ferroptosis. These application notes provide detailed protocols to determine the effective concentration of YL-939 in the ES-2 human ovarian carcinoma cell line, a common model for studying ferroptosis.
Data Presentation
The effective concentration of YL-939 has been determined in ES-2 cells under conditions of induced ferroptosis. The following tables summarize the key quantitative data for YL-939's activity.
Table 1: Potency of YL-939 in Erastin-Induced Ferroptosis in ES-2 Cells
| Parameter | Value | Cell Line | Inducer | Reference |
| EC₅₀ | 0.09 µM | ES-2 | Erastin (B1684096) |
Table 2: Effective Concentrations of YL-939 in Various Cell Lines (Erastin-Induced Ferroptosis)
| Cell Line | EC₅₀ (µM) | Reference |
| HT-1080 | 0.14 | |
| Miapaca-2 | 0.25 | |
| Calu-1 | 0.16 | |
| HCT116 | 0.16 | |
| SHSY5Y | 0.24 |
Table 3: Working Concentrations of YL-939 in In Vitro Assays
| Assay | Concentration | Cell Line | Purpose | Reference |
| Ferroptosis Inhibition | 5 µM | ES-2 | To observe significant inhibition of erastin-induced ferroptosis | |
| Cytotoxicity | < 3 µM | Normal cell lines (L02, LX-2, Beas-2b, HUVEC, Arpe, hTERT-HPNE) | To determine the non-toxic concentration range |
Signaling Pathway
The mechanism of action of YL-939 involves the inhibition of ferroptosis through the regulation of iron metabolism.
Caption: YL-939 signaling pathway in ES-2 cells.
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of YL-939 in ES-2 cells.
Cell Culture and Maintenance
-
Cell Line: ES-2 (human ovarian clear cell carcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Determination of EC₅₀ of YL-939 in Ferroptosis Inhibition
This protocol determines the concentration of YL-939 that gives half-maximal response in protecting cells from erastin-induced ferroptosis.
Caption: Workflow for EC₅₀ determination of YL-939.
-
Materials:
-
ES-2 cells
-
96-well plates
-
YL-939 stock solution (dissolved in DMSO)
-
Erastin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed ES-2 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of YL-939 in culture medium.
-
Pre-treat the cells with the different concentrations of YL-939 for 1-2 hours.
-
Induce ferroptosis by adding erastin to a final concentration of 10 µM to all wells except the vehicle control.
-
Incubate the plates for 10-24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the effect of YL-939 on the production of cytosolic, lipid, and mitochondrial ROS.
-
Materials:
-
ES-2 cells
-
6-well plates
-
YL-939 (5 µM)
-
Erastin (10 µM)
-
H₂DCFDA (for cytosolic ROS)
-
C11-BODIPY (for lipid ROS)
-
MitoSOX Red (for mitochondrial ROS)
-
Flow cytometer
-
-
Procedure:
-
Seed ES-2 cells in 6-well plates.
-
Treat the cells with DMSO (vehicle), erastin (10 µM), or a combination of erastin (10 µM) and YL-939 (5 µM) for 10 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing the specific fluorescent probe (H₂DCFDA, C11-BODIPY, or MitoSOX).
-
Incubate as per the manufacturer's instructions.
-
Analyze the fluorescence intensity of the cell populations using a flow cytometer.
-
Western Blot Analysis for Ferritin Expression
This protocol is to determine if YL-939 treatment leads to an increase in ferritin protein levels.
-
Materials:
-
ES-2 cells
-
6-well plates
-
YL-939
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-FTH1, anti-FTL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed ES-2 cells in 6-well plates.
-
Treat cells with increasing concentrations of YL-939 (e.g., 0, 1, 2.5, 5 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against FTH1, FTL, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Application Notes and Protocols for YL-939 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
YL-939 is a novel small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. It functions by targeting Prohibitin 2 (PHB2), a highly conserved intracellular protein. The binding of YL-939 to PHB2 enhances the expression of ferritin, an iron storage protein. This leads to a reduction in the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis.[1][2][3][4] These application notes provide a summary of the currently available data on the use of YL-939 in an in vivo animal model of acute liver injury and offer protocols to guide researchers in their experimental design.
Mechanism of Action: YL-939 and Ferroptosis Inhibition
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. YL-939 acts as a non-classical ferroptosis inhibitor. Unlike antioxidants or iron chelators, YL-939 modulates the intracellular iron storage machinery. Its primary target is PHB2. The interaction between YL-939 and PHB2 leads to the upregulation of ferritin, which sequesters free iron, thus preventing the Fenton reaction that generates highly reactive hydroxyl radicals and subsequent lipid peroxidation.[1][2][3][4]
Signaling Pathway of YL-939 Action
Caption: Mechanism of YL-939 in ferroptosis inhibition.
In Vivo Animal Model Data: Acute Liver Injury
The primary published in vivo application of YL-939 is in a model of acetaminophen (B1664979) (APAP)-induced acute liver injury, a condition where ferroptosis is implicated.
Summary of Quantitative Data
| Animal Model | Strain | Compound | Dosage | Administration Route | Key Findings | Reference |
| Acetaminophen-induced acute liver injury | Male C57BL/J6 mice | YL-939 | 3 mg/kg | Intraperitoneal (i.p.) | Significantly reduced serum ALT and AST levels. Decreased lipid peroxidation in liver tissue. Increased hepatic ferritin expression. | [1][5] |
| Ferrostatin-1 (Fer-1) | 3 mg/kg | Intraperitoneal (i.p.) | Positive control, showed similar protective effects to YL-939. | [1][5] |
Experimental Protocols
Acetaminophen-Induced Acute Liver Injury Model in Mice
This protocol is based on the methodology described in the literature for evaluating the efficacy of YL-939.[1][5]
Materials:
-
YL-939
-
Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)
-
Acetaminophen (APAP)
-
Male C57BL/J6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling and injections
-
Biochemical assay kits for ALT and AST
-
Reagents and equipment for lipid peroxidation assays (e.g., MDA assay)
-
Reagents and equipment for Western blotting and immunohistochemistry (antibodies against FTH1, FTL)
Experimental Workflow:
Caption: Workflow for the acute liver injury model.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/J6 mice to the facility for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=6-8 per group is recommended):
-
Group 1: Vehicle control + APAP
-
Group 2: YL-939 (3 mg/kg) + APAP
-
Group 3: Ferrostatin-1 (3 mg/kg, as a positive control) + APAP
-
(Optional) Group 4: Vehicle control (no APAP)
-
-
Dosing:
-
Prepare YL-939 and Ferrostatin-1 in a suitable vehicle. The final injection volume should be consistent across all groups (e.g., 100 µL).
-
Administer the vehicle, YL-939, or Ferrostatin-1 via intraperitoneal (i.p.) injection.
-
-
Induction of Liver Injury:
-
Two hours after the treatment, administer a single dose of APAP (typically 300-500 mg/kg, dissolved in warm saline) via i.p. injection.
-
-
Sample Collection:
-
At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold PBS and collect liver tissue for histological analysis, protein extraction (for Western blot), and lipid peroxidation assays.
-
-
Endpoint Analysis:
-
Serum Analysis: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess liver damage.
-
Lipid Peroxidation: Homogenize a portion of the liver tissue and measure the levels of malondialdehyde (MDA) or other lipid peroxidation markers.
-
Protein Expression: Perform Western blot analysis on liver lysates to determine the expression levels of ferritin heavy chain (FTH1) and ferritin light chain (FTL). Immunohistochemistry can also be used to visualize ferritin expression in tissue sections.
-
General Protocol for In Vivo Cancer Models (Exploratory)
Disclaimer: The following is a general template. The optimal dosage, administration route, and treatment schedule for YL-939 in cancer models have not been established in the published literature. Researchers should conduct preliminary dose-finding and toxicity studies.
Materials:
-
YL-939
-
Vehicle
-
Cancer cell line of interest (e.g., those known to be susceptible to ferroptosis)
-
Immunocompromised mice (e.g., nude or NSG mice) for xenograft models
-
Standard laboratory equipment for cell culture, tumor implantation, and animal monitoring
Experimental Workflow for a Xenograft Model:
Caption: General workflow for a cancer xenograft model.
Procedure:
-
Dose-Finding Study (Pilot):
-
Administer a range of YL-939 doses to a small number of non-tumor-bearing mice to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
-
Xenograft Model Establishment:
-
Implant a suitable number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of immunocompromised mice.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer YL-939 or vehicle according to the chosen route (e.g., i.p., oral gavage) and schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Record body weight at the same frequency to monitor for toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice.
-
Excise the tumors and measure their weight.
-
Process tumor tissue for pharmacodynamic marker analysis (e.g., ferritin expression, lipid peroxidation) and histological examination.
-
Collect major organs (liver, kidney, spleen, etc.) for histological analysis to assess any potential off-target toxicity.
-
Concluding Remarks
YL-939 presents a promising therapeutic strategy for diseases where ferroptosis plays a pathological role. The provided data and protocols for the acute liver injury model offer a solid foundation for in vivo studies. Further research is warranted to explore the efficacy and optimal dosing of YL-939 in other disease models, particularly in oncology, where the induction of ferroptosis is a topic of significant interest. Researchers should exercise due diligence in designing and executing their studies, including necessary pilot experiments to establish optimal and safe dosing regimens for new models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of Erastin-Induced Ferroptosis by YL-939
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is distinct from other cell death modalities like apoptosis and necroptosis.[1] The induction of ferroptosis is a promising therapeutic strategy for various diseases, including cancer.[2][4] Erastin (B1684096) is a small molecule that potently induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to the depletion of glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[5][6] This cascade results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death.[5][7]
YL-939 is a novel, non-classical inhibitor of ferroptosis.[2][4] Unlike many other ferroptosis inhibitors, YL-939 is neither a radical-trapping antioxidant nor an iron chelator.[2][4][8] Its mechanism of action involves binding to prohibitin 2 (PHB2), which in turn promotes the expression of the iron storage protein ferritin.[2][4][8] The increased ferritin levels reduce the intracellular labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[2][4][8] These application notes provide detailed protocols for utilizing YL-939 to inhibit erastin-induced ferroptosis in a research setting.
Signaling Pathways
Erastin-Induced Ferroptosis Pathway
Erastin initiates ferroptosis primarily by inhibiting system Xc-, which is composed of the subunits SLC7A11 and SLC3A2.[5][9] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[5][10] The resulting depletion of GSH compromises the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[3][5] The inactivation of GPX4 leads to an accumulation of lipid ROS, which ultimately causes cell membrane damage and ferroptotic cell death.[5][7]
YL-939 Mechanism of Action
YL-939 functions as a ferroptosis inhibitor through a unique, non-classical pathway. It directly binds to prohibitin 2 (PHB2).[2][4][8] This interaction promotes the expression of ferritin, a protein complex responsible for iron storage.[2][4] By sequestering iron, ferritin reduces the size of the labile iron pool, which is the catalytically active form of iron that participates in the Fenton reaction to generate ROS.[11] Consequently, the reduction in labile iron diminishes lipid peroxidation and protects cells from ferroptosis.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the use of YL-939 in inhibiting erastin-induced ferroptosis based on published studies.
Table 1: In Vitro Efficacy of YL-939
| Cell Line | Inducer (Concentration) | YL-939 (Concentration) | Incubation Time | Assay | Outcome | Reference |
| ES-2 | Erastin (10 µM) | 3 µM | 48 h | MTT Assay | Increased cell viability | [4] |
| HT1080 | Erastin (10 µM) | 5 µM | 10 h | Dual Staining | Increased living cells, decreased ferroptotic cells | [4] |
| ES-2 | Erastin (10 µM) | 5 µM | 10 h | C11-BODIPY | Reduced lipid ROS | [8] |
| ES-2 | Erastin (10 µM) | 5 µM | 10 h | MDA Assay | Reduced malondialdehyde levels | [8] |
Table 2: Key Protein Modulation by YL-939
| Cell Line | Treatment | Protein | Modulation | Reference |
| ES-2 | YL-939 | Ferritin (FTH1) | Increased expression | [8] |
| ES-2 | YL-939 | NCOA4 | Increased expression | [8] |
| ES-2 | YL-939 or PHB2 knockdown | SLC7A11 | No significant change | [8] |
| ES-2 | YL-939 or PHB2 knockdown | GPX4 | No significant change | [8] |
Experimental Protocols
General Experimental Workflow
The general workflow for studying the inhibitory effect of YL-939 on erastin-induced ferroptosis involves cell culture, treatment with erastin and YL-939, and subsequent analysis of cell viability, lipid peroxidation, and protein expression.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of YL-939 on cell viability in the presence of erastin.
Materials:
-
Cells (e.g., ES-2, HT1080)
-
96-well plates
-
Complete cell culture medium
-
Erastin stock solution
-
YL-939 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Treatment:
-
Prepare dilutions of erastin and YL-939 in complete medium.
-
Aspirate the old medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of erastin (e.g., 10 µM) and/or YL-939 (e.g., 3 µM) to the respective wells. Include vehicle control (DMSO) and single-agent control wells.[4]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures lipid ROS, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1][13]
Materials:
-
Cells cultured on glass coverslips or in appropriate imaging plates
-
Erastin and YL-939
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
PBS or HBSS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with erastin and/or YL-939 as described in Protocol 1 for the desired time (e.g., 10 hours).[8]
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 (e.g., 2.5 µM) in PBS or serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[14]
-
-
Washing: Wash the cells twice with PBS to remove excess probe.[14]
-
Imaging/Analysis:
-
Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[14]
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer. Measure the fluorescence intensity in the green (e.g., FITC) and red (e.g., PE) channels.[15]
-
-
Data Analysis: Quantify the mean fluorescence intensity or the ratio of green to red fluorescence.
Protocol 3: Western Blotting for Ferroptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the YL-939 and ferroptosis pathways.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHB2, anti-Ferritin, anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting and Interpretation
-
High background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
No effect of YL-939: Confirm the potency and stability of the YL-939 compound. Ensure the chosen cell line is sensitive to erastin-induced ferroptosis. Titrate the concentration of YL-939.
-
Inconsistent cell viability results: Ensure consistent cell seeding density and proper handling during the assay. Check for potential cytotoxicity of the vehicle (DMSO).
-
Interpretation: A successful experiment will show that co-treatment with YL-939 rescues the decrease in cell viability caused by erastin. This should be accompanied by a reduction in lipid ROS levels and an upregulation of ferritin, without significant changes in the core components of the system Xc-/GSH/GPX4 axis.[8]
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Identification and initial characterization of a potent inhibitor of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous Study of Anti-Ferroptosis and Antioxidant Mechanisms of Butein and (S)-Butin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YL-939 as a Novel Ferroptosis Inhibitor in HT-1080 and Other Cancer Cell Lines
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target for a variety of diseases, including cancer. YL-939 is a novel small molecule that has been identified as a non-classical inhibitor of ferroptosis. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism.[1][2] These application notes provide a comprehensive overview of the effects of YL-939 in the human fibrosarcoma cell line HT-1080 and other cancer cell lines, along with detailed protocols for its study.
Mechanism of Action
YL-939 directly binds to prohibitin 2 (PHB2), a scaffold protein with roles in mitochondrial function and cell signaling.[1][2] This interaction promotes the expression of ferritin, a key intracellular iron storage protein.[1] By sequestering intracellular iron, ferritin reduces the labile iron pool, thereby decreasing the susceptibility of cancer cells to ferroptosis.[1] This unique mechanism of action positions YL-939 as a valuable tool for studying ferroptosis and as a potential therapeutic agent. The signaling pathway is distinct from other known ferroptosis regulatory pathways, such as those involving GPX4 or FSP1.[1]
Data Presentation
Table 1: In Vitro Efficacy of YL-939 in Various Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) of YL-939 in protecting various cancer cell lines from erastin-induced ferroptosis.
| Cell Line | Cancer Type | EC50 (µM) |
| HT-1080 | Fibrosarcoma | 0.14 |
| ES-2 | Ovarian Carcinoma | ~0.1 |
| Miapaca-2 | Pancreatic Carcinoma | 0.25 |
| Calu-1 | Lung Carcinoma | 0.16 |
| HCT116 | Colorectal Carcinoma | 0.16 |
| SHSY5Y | Neuroblastoma | 0.24 |
Data compiled from literature reports.[1]
Mandatory Visualizations
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Caption: General experimental workflow for evaluating YL-939 activity.
Experimental Protocols
Cell Culture
-
Cell Line: HT-1080 (Human Fibrosarcoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Induction of Ferroptosis
-
Inducer: Erastin (B1684096) is a commonly used small molecule to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-.
-
Protocol:
-
Seed HT-1080 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
The next day, remove the growth medium and replace it with fresh medium containing the desired concentration of erastin (e.g., 1-10 µM).
-
Incubate the cells for the desired time period (e.g., 24-48 hours) before proceeding with downstream assays.
-
YL-939 Treatment
-
Prepare a stock solution of YL-939 in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the YL-939 stock solution in the cell culture medium to achieve the desired final concentrations.
-
For protection assays, co-treat the cells with erastin and varying concentrations of YL-939.
-
Include a vehicle control (DMSO) in all experiments.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at 37°C for an additional 4 hours or until the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
This protocol provides a general framework for western blotting.
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PHB2, Ferritin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
-
Conclusion
YL-939 represents a novel and potent inhibitor of ferroptosis with a unique mechanism of action centered on the PHB2-ferritin axis. Its efficacy in HT-1080 and other cancer cell lines makes it a valuable research tool for dissecting the intricacies of ferroptosis and for exploring new therapeutic strategies in cancer and other diseases where ferroptosis plays a pathogenic role. The protocols provided herein offer a starting point for researchers to investigate the effects of YL-939 in their own experimental systems.
References
Application Notes and Protocols for the Preparation of YL-939 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: YL-939 is a potent and non-classical inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Unlike many other ferroptosis inhibitors, YL-939 does not function as an antioxidant or an iron chelator.[2][3] Its mechanism of action involves binding to its biological target, prohibitin 2 (PHB2).[2][3][4] This interaction promotes the expression of the iron storage protein ferritin, leading to a reduction in intracellular iron levels and thereby decreasing the cell's susceptibility to ferroptosis.[2][3][4] YL-939 has demonstrated efficacy in various cell-based assays, with IC50 values in the sub-micromolar range, and has shown therapeutic potential in preclinical models of ferroptosis-related diseases, such as acute liver injury.[1][2]
Proper preparation of a YL-939 stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of YL-939 stock solutions.
Quantitative Data Summary
The key chemical and physical properties of YL-939 are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine | [5] |
| Molecular Formula | C₂₅H₂₆N₆O | [5] |
| Molecular Weight | 426.52 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% (as typically supplied for research use) | |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Solubility in DMSO | 100 mg/mL (equivalent to 234.46 mM) | [1] |
Experimental Protocols
Materials and Equipment:
-
YL-939 powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional, for sonication)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM YL-939 Stock Solution:
This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations can be adjusted accordingly for different desired concentrations.
-
Preparation and Weighing:
-
Before starting, allow the YL-939 vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
In a fume hood, carefully weigh out the desired amount of YL-939 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.265 mg of YL-939.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 426.52 g/mol = 0.004265 g = 4.265 mg
-
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the YL-939 powder. For the example above, add 1 mL of DMSO. It is crucial to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Assisted Solubilization (If Necessary):
-
If the compound does not fully dissolve after vortexing, gentle warming and sonication can be applied.
-
Warming: Warm the solution in a water bath or heat block set to a maximum of 60°C for 5-10 minutes.[1] Do not overheat, as it may degrade the compound.
-
Sonication: Place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Once the YL-939 is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) tubes.
-
Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[1]
-
Store the aliquots according to the recommended conditions outlined in the storage table below.
-
Stock Solution Storage Conditions:
| Storage Temperature | Shelf Life | Notes | Reference |
| -20°C | Up to 1 month | Suitable for short- to medium-term storage. | [1] |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability. | [1] |
Note: Before use, thaw a single aliquot at room temperature and ensure the solution is clear before diluting it into your experimental medium. Avoid storing diluted aqueous solutions for more than one day.
Visualizations
Workflow for YL-939 Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing a YL-939 stock solution.
Caption: Workflow for preparing YL-939 stock solution.
Signaling Pathway of YL-939
This diagram illustrates the mechanism of action of YL-939 in inhibiting ferroptosis.
Caption: Mechanism of YL-939 in ferroptosis inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
YL-939: Application Notes and Protocols for a Novel Ferroptosis Inhibitor
For Research Use Only
Introduction
YL-939 is a potent and specific, non-classical inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism by targeting Prohibitin 2 (PHB2). The binding of YL-939 to PHB2 promotes the expression of ferritin, an iron storage protein. This leads to a reduction in the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis. These application notes provide detailed protocols for the use of YL-939 in cell-based assays and offer guidance on its solubility and handling.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₆N₆O |
| Molecular Weight | 426.52 g/mol |
| CAS Number | 3023925-68-7 |
| Appearance | To be determined |
| Purity | >98% |
Solubility
Quantitative solubility data for YL-939 in common laboratory solvents is not extensively documented. However, based on its use in various cell-based assays, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and can be further diluted in aqueous cell culture media.
Table 1: Qualitative Solubility of YL-939
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers/Media | Sparingly Soluble | Dilute DMSO stock solution in aqueous buffers for final working concentrations. Avoid preparing high-concentration stock solutions directly in aqueous buffers. |
For optimal results, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Storage and Handling
-
Solid Compound: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The compound should be kept in a dry and dark environment.[1]
-
Stock Solutions: Store DMSO stock solutions at -20°C for long-term storage or at 0-4°C for short-term use.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Mechanism of Action
YL-939 inhibits ferroptosis through a novel mechanism that does not involve direct antioxidant activity or iron chelation.[2][3]
-
Target Binding: YL-939 directly binds to Prohibitin 2 (PHB2).[2][3]
-
Ferritin Upregulation: The YL-939/PHB2 complex promotes the expression of ferritin, the primary intracellular iron storage protein.[2][3]
-
Iron Sequestration: Increased ferritin levels lead to the sequestration of intracellular labile iron.
-
Ferroptosis Inhibition: By reducing the availability of free iron, YL-939 prevents the iron-dependent lipid peroxidation that is characteristic of ferroptosis.
Experimental Protocols
Protocol 1: Preparation of YL-939 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of YL-939 in DMSO.
Materials:
-
YL-939 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the YL-939 vial to room temperature before opening.
-
Weigh the required amount of YL-939 powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.27 mg of YL-939 (Molecular Weight = 426.52 g/mol ).
-
Add the appropriate volume of DMSO to the vial.
-
Vortex or sonicate the solution until the YL-939 is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Ferroptosis Inhibition Assay
This protocol provides a general workflow for assessing the ferroptosis-inhibiting activity of YL-939 in a cell-based assay.
Materials:
-
Cancer cell line susceptible to ferroptosis (e.g., HT-1080, ES-2)
-
Complete cell culture medium
-
YL-939 stock solution (10 mM in DMSO)
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of YL-939 from the 10 mM stock solution in complete medium. A typical final concentration range to test is 0.01 µM to 10 µM.
-
Prepare a solution of the ferroptosis inducer at the desired final concentration (e.g., 10 µM Erastin).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of YL-939 to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest YL-939 concentration).
-
Pre-incubate the cells with YL-939 for 1-2 hours.
-
-
Induction of Ferroptosis:
-
Add the ferroptosis inducer to all wells except for the untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the cell viability against the log concentration of YL-939 to determine the half-maximal effective concentration (EC₅₀). YL-939 has been shown to protect various cell lines from erastin-induced ferroptosis with EC₅₀ values in the range of 0.14 µM to 0.25 µM.[4]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation of YL-939 in aqueous solution | Exceeded solubility limit. | Prepare a higher concentration stock solution in DMSO and dilute it further in the final aqueous medium. Ensure the final DMSO concentration is low and consistent across all experimental conditions. |
| No inhibition of ferroptosis observed | Inappropriate cell line; incorrect concentration of inducer or inhibitor. | Use a cell line known to be sensitive to the chosen ferroptosis inducer. Optimize the concentration of the ferroptosis inducer to achieve approximately 50% cell death. Test a wider concentration range of YL-939. |
| High background in cell viability assay | Contamination; incorrect assay procedure. | Ensure aseptic techniques are followed. Carefully follow the manufacturer's protocol for the cell viability assay. |
References
Application Notes and Protocols for YL-939, a Novel Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to YL-939
YL-939 is a novel small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism.[1][3][4] Its direct biological target has been identified as Prohibitin 2 (PHB2), a multifunctional protein primarily located in the mitochondria.[1][3][4]
The binding of YL-939 to PHB2 initiates a signaling cascade that leads to the increased expression of ferritin, the primary intracellular iron storage protein.[1][4] This upregulation of ferritin results in the sequestration of intracellular iron, thereby reducing the labile iron pool available to catalyze the Fenton reaction and subsequent lipid peroxidation, ultimately rendering cells less susceptible to ferroptotic stimuli.[1][4] Preclinical studies have demonstrated the potential of YL-939 in mitigating tissue damage in a mouse model of acute liver injury, highlighting its therapeutic promise for diseases associated with ferroptosis.[3][4]
Mechanism of Action Signaling Pathway
The proposed signaling pathway for YL-939's inhibition of ferroptosis is depicted below.
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of YL-939 in various cell lines and its effect on ferritin expression.
Table 1: In Vitro Efficacy of YL-939 Against Erastin-Induced Ferroptosis
| Cell Line | EC₅₀ (µM) |
| ES-2 | 0.09 |
| HT-1080 | 0.14 |
| Miapaca-2 | 0.25 |
| Calu-1 | 0.16 |
| HCT116 | 0.16 |
| SHSY5Y | 0.24 |
| Data sourced from Yang et al., 2022.[4] |
Table 2: Effect of YL-939 on Ferritin Expression in ES-2 Cells
| Treatment | FTH1 mRNA Expression (Fold Change) | FTL mRNA Expression (Fold Change) | Ferritin Protein Expression |
| Control | 1.0 | 1.0 | Baseline |
| YL-939 (1 µM) | Increased | Increased | Increased |
| YL-939 (3 µM) | Further Increased | Further Increased | Further Increased |
| YL-939 (10 µM) | Substantially Increased | Substantially Increased | Substantially Increased |
| Data qualitatively summarized from Yang et al., 2022.[4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of YL-939 are provided below.
Experimental Workflow Overview
Caption: General experimental workflow for the evaluation of YL-939.
Cell Viability Assay (MTT Assay)
Objective: To determine the protective effect of YL-939 against ferroptosis-inducing agents.
Materials:
-
Cells of interest (e.g., ES-2, HT-1080)
-
Complete cell culture medium
-
YL-939
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of YL-939 for 1-2 hours.
-
Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., 10 µM Erastin) to the wells. Include appropriate vehicle controls.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To assess the effect of YL-939 on the protein expression of PHB2 and ferritin (FTH1 and FTL).
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PHB2, anti-FTH1, anti-FTL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-PHB2 (1:1000), anti-FTH1 (1:1000), anti-FTL (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
Reverse Transcription-Quantitative PCR (RT-qPCR)
Objective: To measure the effect of YL-939 on the mRNA expression of ferritin heavy chain (FTH1) and light chain (FTL).
Materials:
-
Treated cells or tissues
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for FTH1, FTL, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Primer Sequences (Human):
-
FTH1 Forward: 5'-TGAAGCTGCAGAACCAACGAGG-3'[5]
-
FTH1 Reverse: 5'-GCACACTCCATTGCATTCAGCC-3'[5]
-
FTL Forward: 5'-GGCTTCTATTTCGACCGCGA-3'[6]
-
FTL Reverse: 5'-TTTCATGGCGTCTGGGGTTT-3'[6]
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
Protocol:
-
Extract total RNA from cells or tissues using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers.
-
Perform qPCR using a standard three-step cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Study: Acetaminophen (APAP)-Induced Acute Liver Injury Model
Objective: To evaluate the in vivo efficacy of YL-939 in a mouse model of ferroptosis-related acute liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
YL-939
-
Vehicle for YL-939 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthesia
-
Blood collection tubes
-
4% paraformaldehyde
-
ALT and AST assay kits
Protocol:
-
Fast mice overnight before APAP administration.
-
Administer YL-939 (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 2 hours prior to APAP challenge.
-
Induce liver injury by i.p. injection of APAP (e.g., 300-500 mg/kg).
-
At a predetermined time point (e.g., 6-24 hours) post-APAP injection, anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the mice and perfuse the liver with PBS.
-
Collect liver tissue for histological analysis (fix in 4% paraformaldehyde) and molecular analysis (snap-freeze in liquid nitrogen).
-
Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels using commercial kits.
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry for ferritin on paraffin-embedded liver sections.
Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols provide a comprehensive guide for researchers to investigate the biological activities of YL-939. The provided methodologies can be adapted and optimized for specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Downregulation of FTL decreases proliferation of malignant mesothelioma cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of YL-939 on Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in various pathological conditions, making it a promising target for therapeutic intervention. YL-939 is a novel small molecule inhibitor of ferroptosis that acts through a non-classical mechanism. Unlike traditional ferroptosis inhibitors that are antioxidants or iron chelators, YL-939 targets Prohibitin 2 (PHB2). The binding of YL-939 to PHB2 promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool and decreases susceptibility to ferroptosis.
These application notes provide detailed protocols for researchers to investigate and quantify the inhibitory effect of YL-939 on ferroptosis in cellular models. The described methods include the assessment of lipid peroxidation, analysis of key protein markers, and observation of mitochondrial morphology.
Key Experimental Workflows
To comprehensively evaluate the efficacy of YL-939 as a ferroptosis inhibitor, a multi-faceted approach is recommended. This involves inducing ferroptosis in a cellular model, treating the cells with YL-939, and then assessing various hallmarks of ferroptosis. A typical experimental workflow is depicted below.
Signaling Pathway of YL-939 in Ferroptosis Inhibition
YL-939 inhibits ferroptosis through a unique mechanism involving the PHB2/ferritin axis. The diagram below illustrates the proposed signaling pathway.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for preparing cell cultures and treating them with a ferroptosis inducer and YL-939.
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080, ES-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
YL-939
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Seed cells in the appropriate cell culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of the ferroptosis inducer and YL-939 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of the ferroptosis inducer (e.g., 10 µM Erastin) and/or YL-939 (e.g., 1-10 µM). Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 10-24 hours).
-
Proceed with the desired downstream assays.
Measurement of Lipid Reactive Oxygen Species (ROS) by Flow Cytometry
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid ROS, a key indicator of ferroptosis.
Materials:
-
Treated cells from Protocol 1
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Accutase or trypsin for cell detachment
-
Flow cytometer
Protocol:
-
Following treatment, harvest the cells by detaching them with Accutase or trypsin.
-
Wash the cells once with PBS and resuspend them in fresh culture medium.
-
Add C11-BODIPY 581/591 to the cell suspension at a final concentration of 1-2 µM.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red).
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Malondialdehyde (MDA) Assay
This protocol measures the levels of malondialdehyde (MDA), a stable end-product of lipid peroxidation.
Materials: *
Application of YL-939 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death, as a key contributor to the pathology of these conditions. YL-939 is a novel, non-classical small molecule inhibitor of ferroptosis that presents a promising avenue for therapeutic intervention. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism by targeting Prohibitin 2 (PHB2).[1][2] This document provides detailed application notes and protocols for the investigation of YL-939 in neurodegenerative disease research.
Mechanism of Action of YL-939
YL-939 has been identified as a specific binder of Prohibitin 2 (PHB2), a scaffold protein located in the inner mitochondrial membrane.[1][2] The binding of YL-939 to PHB2 initiates a signaling cascade that ultimately leads to the increased expression of ferritin, the primary intracellular iron storage protein.[1][3] By sequestering free intracellular iron, ferritin reduces the labile iron pool, thereby mitigating iron-dependent lipid peroxidation and subsequent ferroptotic cell death.[1][3]
The significance of this mechanism in the context of neurodegenerative diseases is underscored by research demonstrating a direct link between PHB2 and neuropathology. Studies have shown that the loss of PHB2 in the forebrain of mice leads to mitochondrial dysfunction, tau hyperphosphorylation, and significant neurodegeneration, hallmarks of Alzheimer's disease.[4][5] This suggests that by modulating PHB2 activity, YL-939 could potentially protect against the pathological cascades observed in neurodegenerative conditions.
Data Presentation: In Vitro Efficacy of YL-939
While direct experimental data of YL-939 in neurodegenerative models is currently limited, the following tables summarize its known quantitative effects in other cell-based assays, which can serve as a reference for designing neuroprotection studies.
Table 1: Dose-Response of YL-939 in Inducing Ferritin Expression
| YL-939 Concentration (µM) | Ferritin Heavy Chain (FTH1) mRNA Expression (Fold Change) | Ferritin Light Chain (FTL) mRNA Expression (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| 5 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| 10 | 4.2 ± 0.5 | 3.5 ± 0.4 |
Note: Data are hypothetical and presented for illustrative purposes, based on the known mechanism of YL-939 to guide experimental design.
Table 2: Protective Effect of YL-939 Against Erastin-Induced Ferroptosis
| Treatment | Cell Viability (%) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Control | 100 ± 5 | 0.5 ± 0.1 |
| Erastin (10 µM) | 45 ± 4 | 2.8 ± 0.3 |
| Erastin (10 µM) + YL-939 (1 µM) | 65 ± 5 | 1.5 ± 0.2 |
| Erastin (10 µM) + YL-939 (5 µM) | 85 ± 6 | 0.8 ± 0.1 |
Note: Data are hypothetical and presented for illustrative purposes, based on published effects of YL-939 in non-neuronal cells, to guide experimental design.
Mandatory Visualization
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Loss of Prohibitin Membrane Scaffolds Impairs Mitochondrial Architecture and Leads to Tau Hyperphosphorylation and Neurodegeneration | PLOS Genetics [journals.plos.org]
- 5. Loss of prohibitin membrane scaffolds impairs mitochondrial architecture and leads to tau hyperphosphorylation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
YL-939: Application Notes and Protocols for Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant contributor to morbidity and mortality in various clinical conditions, including myocardial infarction, stroke, and organ transplantation.[1][2][3][4] A growing body of evidence implicates ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, as a key mechanism in I/R injury.[2][3][5]
YL-939 is a novel and potent small-molecule inhibitor of ferroptosis.[6][7][8] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 exhibits a unique mechanism of action by directly targeting Prohibitin 2 (PHB2).[6][9][10] The binding of YL-939 to PHB2 promotes the expression of ferritin, an intracellular iron storage protein. This, in turn, reduces the labile iron pool, thereby decreasing cellular susceptibility to ferroptosis.[6][9] These characteristics make YL-939 a promising therapeutic candidate for mitigating I/R injury.
These application notes provide a comprehensive overview of YL-939 and detailed protocols for its application in preclinical models of ischemia-reperfusion injury.
YL-939: Key Characteristics and Quantitative Data
YL-939 is a potent inhibitor of ferroptosis across various cell lines. Its efficacy is demonstrated by its low micromolar and sub-micromolar half-maximal inhibitory concentrations (IC50).
| Cell Line | IC50 (µM) | Reference |
| HT-1080 | 0.14 | [11] |
| Miapaca-2 | 0.25 | [11] |
| Calu-1 | 0.16 | [11] |
| HCT116 | 0.16 | [11] |
| SHSY5Y | 0.24 | [11] |
The primary mechanism of YL-939 involves the upregulation of ferritin, leading to a reduction in intracellular iron levels.
| Treatment | Effect on Ferritin Protein Expression | Effect on Intracellular Fe2+ | Reference |
| YL-939 (3 µM; 10 h; ES-2 cells) | Increased | Decreased | [8][12] |
Signaling Pathway of YL-939 in Ferroptosis Inhibition
The mechanism of action of YL-939 distinguishes it from other ferroptosis inhibitors. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Experimental Protocols
The following protocols are provided as a guide for investigating the therapeutic potential of YL-939 in established models of ischemia-reperfusion injury.
In Vivo Model: Myocardial Ischemia-Reperfusion Injury in Rodents
This protocol describes the surgical procedure to induce myocardial I/R injury in rats or mice to evaluate the cardioprotective effects of YL-939.
Experimental Workflow:
Caption: Workflow for in vivo myocardial ischemia-reperfusion studies.
Materials:
-
YL-939
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Rodent ventilator
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
Triphenyltetrazolium chloride (TTC)
-
Evans Blue dye (optional)
Procedure:
-
Animal Preparation: Anesthetize the animal and initiate mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot.
-
Ischemia: Maintain the ligation for the desired ischemic period (e.g., 30-45 minutes).
-
Drug Administration: Administer YL-939 or vehicle at a predetermined dose and route (e.g., intraperitoneally 2 hours prior to ischemia or intravenously just before reperfusion). A suggested in vivo dose, based on acute liver injury models, is 3 mg/kg.[8]
-
Reperfusion: Release the slipknot to allow reperfusion for the desired duration (e.g., 2 to 24 hours).
-
Infarct Size Assessment:
-
At the end of reperfusion, re-ligate the LAD at the same location.
-
If desired, perfuse with Evans Blue dye to delineate the area at risk (AAR).
-
Excise the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution to differentiate between viable (red) and infarcted (white) tissue.
-
Image the slices and quantify the infarct size as a percentage of the AAR or total ventricular area.
-
-
Biochemical and Histological Analysis: Collect blood samples for cardiac troponin, AST, and ALT analysis. Fix heart tissue in formalin for H&E and immunohistochemical staining (e.g., for markers of ferroptosis like 4-HNE, GPX4).
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol simulates I/R injury in vitro using cell cultures (e.g., cardiomyocytes, neurons, or endothelial cells) to investigate the direct cellular effects of YL-939.
Experimental Workflow:
Caption: Workflow for in vitro OGD/R experiments.
Materials:
-
YL-939
-
Appropriate cell line (e.g., H9c2 cardiomyocytes, primary neurons)
-
Glucose-free culture medium (e.g., DMEM)
-
Hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2)
-
Reagents for viability assays (e.g., MTT, LDH)
-
Reagents for measuring ROS and lipid peroxidation (e.g., DCFH-DA, C11-BODIPY)
-
Reagents for measuring intracellular iron (e.g., Phen Green SK)
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Drug Treatment: Pre-treat cells with various concentrations of YL-939 (e.g., 0.1-10 µM) for a specified duration (e.g., 2-4 hours) before OGD.
-
Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium. Place the cells in a hypoxic chamber for a duration determined by the cell type's sensitivity (e.g., 2-6 hours).
-
Reoxygenation: Remove the cells from the hypoxic chamber, replace the glucose-free medium with normal culture medium, and return them to a normoxic incubator for a specified period (e.g., 12-24 hours).
-
Assessment of Cell Viability: Measure cell viability using standard assays such as MTT or by quantifying LDH release into the culture medium.
-
Mechanistic Studies:
-
Lipid Peroxidation: Measure lipid ROS using C11-BODIPY staining and flow cytometry.
-
Intracellular Iron: Quantify the labile iron pool using a fluorescent probe like Phen Green SK.
-
Protein Expression: Analyze the expression of key proteins in the ferroptosis pathway (e.g., PHB2, ferritin, GPX4, NCOA4) by Western blotting or immunofluorescence.
-
Expected Outcomes and Data Interpretation
Treatment with YL-939 is expected to protect against I/R-induced cell death and tissue damage.
| Model | Parameter | Expected Outcome with YL-939 Treatment |
| In Vivo Myocardial I/R | Myocardial Infarct Size | Reduction in infarct size |
| Cardiac Function (Echocardiography) | Improvement in parameters like ejection fraction | |
| Serum Biomarkers (cTnI, AST, ALT) | Decrease in circulating levels | |
| Ferroptosis Markers (4-HNE) | Reduced staining in tissue sections | |
| In Vitro OGD/R | Cell Viability (MTT, LDH) | Increased cell viability, decreased LDH release |
| Lipid Peroxidation (C11-BODIPY) | Reduced fluorescence intensity | |
| Intracellular Iron (Phen Green SK) | Reduced fluorescence intensity | |
| Ferritin Expression | Increased protein levels |
Conclusion
YL-939 represents a novel investigational tool and a potential therapeutic agent for diseases where ischemia-reperfusion injury is a key pathological component. Its unique mechanism of action, targeting the PHB2/ferritin/iron axis to inhibit ferroptosis, offers a promising strategy to mitigate the detrimental effects of I/R. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanisms of YL-939 in relevant preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ferroptosis: A Novel Therapeutic Target for Ischemia-Reperfusion Injury [frontiersin.org]
- 6. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
Application Notes and Protocols: Assessing the Impact of YL-939 on Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL-939 is a novel small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism by targeting Prohibitin 2 (PHB2).[1][2] The binding of YL-939 to PHB2 promotes the expression of ferritin, an iron storage protein.[1][2] This upregulation of ferritin leads to a reduction in the intracellular labile iron pool, thereby mitigating iron-catalyzed lipid peroxidation and protecting cells from ferroptotic death.[1][2]
These application notes provide detailed protocols for assessing the inhibitory effect of YL-939 on lipid peroxidation, a key hallmark of ferroptosis. The primary methods described are the measurement of malondialdehyde (MDA), a stable end-product of lipid peroxidation, and the detection of cellular reactive oxygen species (ROS).
Data Presentation
The following tables summarize the reported effects of YL-939 on markers of lipid peroxidation.
Table 1: Effect of YL-939 on Malondialdehyde (MDA) Levels in Erastin-Induced Ferroptosis in ES-2 Cells
| Treatment Group | Relative MDA Level (Normalized to Control) |
| Control (DMSO) | 1.0 |
| Erastin (10 µM) | ~4.5 |
| Erastin (10 µM) + YL-939 (5 µM) | ~1.5 |
Data is an approximate representation based on graphical data from Yang, et al. (2022).[1]
Table 2: In Vivo Effect of YL-939 on Malondialdehyde (MDA) Levels in a Ferroptosis-Related Acute Liver Injury Model
| Treatment Group | Relative MDA Level in Liver Tissue (Normalized to Control) | Relative MDA Level in Serum (Normalized to Control) |
| Control | 1.0 | 1.0 |
| APAP (Acetaminophen) | ~2.5 | ~2.0 |
| APAP + YL-939 | ~1.2 | ~1.1 |
| APAP + Ferrostatin-1 (Fer-1) | ~1.3 | ~1.2 |
Data is an approximate representation based on graphical data from Yang, et al. (2022).[1]
Signaling Pathway of YL-939 in the Inhibition of Lipid Peroxidation
The mechanism by which YL-939 inhibits lipid peroxidation is initiated by its binding to PHB2. This interaction triggers a signaling cascade that culminates in the reduction of cellular iron, a critical catalyst for the formation of lipid peroxides.
Caption: Signaling pathway of YL-939 in inhibiting lipid peroxidation.
Experimental Protocols
The following are detailed protocols to assess the impact of YL-939 on lipid peroxidation.
Protocol 1: Measurement of Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures MDA, a major secondary product of lipid peroxidation.
Materials:
-
Cells or tissue homogenates
-
YL-939
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of YL-939 for a specified time.
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM Erastin) and co-incubate with YL-939 for the desired duration.
-
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells or homogenize tissue samples on ice.
-
Centrifuge the lysate/homogenate to pellet cellular debris.
-
-
TBARS Reaction:
-
To 100 µL of the supernatant, add 200 µL of 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Incubate at 95-100°C for 15-30 minutes.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Transfer 150 µL of each sample and standard to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the MDA standards.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Normalize the MDA concentration to the total protein concentration of the sample.
-
Caption: Experimental workflow for the TBARS assay.
Protocol 2: Detection of Cellular Reactive Oxygen Species (ROS)
This protocol utilizes fluorescent probes to detect different pools of ROS within the cell.
Materials:
-
Cells
-
YL-939
-
Ferroptosis inducer
-
H2DCFDA (for cytosolic ROS)
-
C11-BODIPY 581/591 (for lipid ROS)
-
MitoSOX Red (for mitochondrial ROS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as in Protocol 1.
-
-
Staining:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cells in a suitable buffer.
-
Add the fluorescent probe at the recommended concentration (e.g., 10 µM H2DCFDA, 2.5 µM C11-BODIPY, 5 µM MitoSOX Red).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Analyze the stained cells using a flow cytometer with the appropriate excitation and emission filters for each dye.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population for each treatment group.
-
Compare the fluorescence intensity of YL-939-treated cells to the control and inducer-treated groups.
-
Caption: Experimental workflow for cellular ROS detection.
References
Application Notes and Protocols: Investigating the Effects of YL-939 on Glutathione and GPX4 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
YL-939 is a novel small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism.[1][2][3] These application notes provide a detailed overview of the effect of YL-939 on the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) antioxidant axis. Experimental data demonstrates that YL-939 does not directly impact the levels of intracellular glutathione or the expression of GPX4.[1] Instead, YL-939 exerts its anti-ferroptotic effect by binding to prohibitin 2 (PHB2), which in turn promotes the expression of the iron storage protein ferritin, thereby reducing intracellular iron content and mitigating ferroptosis.[1][3][4] This document provides detailed protocols for investigating the effects of YL-939 and characterizing its mechanism of action in a laboratory setting.
Introduction
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. The primary cellular defense against ferroptosis is the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[5][6][7] GPX4, a selenocysteine-containing enzyme, utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols, thus preventing their accumulation and subsequent cell death.[8][9] Inhibition of systemXc-, which imports cystine for GSH synthesis, or direct inhibition of GPX4 can induce ferroptosis.
YL-939 has been identified as a potent, non-classical inhibitor of ferroptosis.[1][2][3] It was discovered in a screening for compounds that could protect cells from erastin-induced ferroptosis.[1] This document outlines the experimental evidence demonstrating that YL-939's mechanism is independent of the GSH/GPX4 pathway and provides protocols for researchers to independently verify these findings.
Data Presentation
Quantitative Analysis of YL-939's Effect on Glutathione and GPX4
The following tables summarize the observed effects of YL-939 on key components of the ferroptosis pathway.
| Analyte | Treatment | Cell Line | Fold Change vs. Control | Reference |
| Glutathione (GSH) | YL-939 | ES-2 | No significant change | [1] |
| GPX4 Protein | YL-939 | ES-2 | No significant change | [1] |
| SLC7A11 Protein | YL-939 | ES-2 | No significant change | [1] |
| Parameter | Treatment | Cell Line | Observation | Reference |
| Ferroptosis | Erastin (B1684096) + YL-939 | ES-2 | Inhibition of erastin-induced ferroptosis | [10] |
| Lipid Peroxidation (MDA) | Erastin + YL-939 | ES-2 | Substantial reduction compared to erastin alone | [1] |
| Ferritin Expression | YL-939 | ES-2 | Concentration-dependent increase | [1] |
| Intracellular Iron | YL-939 | ES-2 | Reduction in ferrous iron levels | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of YL-939 and a typical experimental workflow for its characterization.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: ES-2 (human ovarian carcinoma) cells are a suitable model as they are susceptible to erastin-induced ferroptosis.
-
Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and GSH analysis).
-
Allow cells to adhere overnight.
-
Prepare stock solutions of YL-939 (e.g., 10 mM in DMSO) and erastin (e.g., 10 mM in DMSO).
-
Treat cells with the desired concentrations of YL-939 and/or erastin. A typical concentration for YL-939 is 0.3-5 µM, and for erastin is 10 µM.[1][10]
-
Incubate for the desired time period (e.g., 10-24 hours).
-
Glutathione (GSH) Assay
-
Principle: This protocol is based on the colorimetric detection of GSH using a commercially available kit (e.g., from Cayman Chemical, Promega).
-
Procedure:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Centrifuge the lysate to pellet cellular debris.
-
Transfer the supernatant to a new plate.
-
Add the assay reagents as per the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance at the specified wavelength (typically 405-414 nm).
-
Calculate the GSH concentration based on a standard curve.
-
Western Blotting for GPX4 and Ferritin
-
Principle: Standard Western blotting technique to determine protein expression levels.
-
Procedure:
-
After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-GPX4, anti-Ferritin Heavy Chain, anti-β-actin).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Lipid Peroxidation (MDA) Assay
-
Principle: Measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.
-
Procedure:
-
Lyse treated cells and collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the lysate.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples on ice.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 532 nm absorbance).
-
Quantify MDA levels using a standard curve.
-
Conclusion
The small molecule YL-939 represents a novel class of ferroptosis inhibitors that do not rely on the canonical GSH/GPX4 antioxidant pathway.[1] Experimental evidence clearly indicates that YL-939 does not alter glutathione levels or GPX4 expression.[1] Its mechanism of action, through the targeting of PHB2 and subsequent upregulation of ferritin, offers a new therapeutic strategy for diseases associated with ferroptosis.[1][3] The protocols provided herein will enable researchers to further investigate the unique properties of YL-939 and explore its potential in various disease models.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferroptosis in lung cancer: a novel pathway regulating cell death and a promising target for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for Studying the Interaction of YL-939 with PHB2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interaction between the novel non-classical ferroptosis inhibitor, YL-939, and its direct biological target, Prohibitin 2 (PHB2). The provided protocols are designed to be a detailed resource for researchers aiming to replicate and expand upon the initial findings that YL-939 ameliorates ferroptosis by modulating the PHB2/ferritin/iron axis.[1][2][3]
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Inhibition of ferroptosis has emerged as a promising therapeutic strategy for various diseases. YL-939 has been identified as a small molecule inhibitor of ferroptosis that acts independently of antioxidant or iron-chelating mechanisms.[1][2][3] Chemical proteomics has revealed that YL-939 directly binds to Prohibitin 2 (PHB2), a scaffold protein with roles in mitochondrial integrity, apoptosis, and cellular signaling.[1][4][5] The binding of YL-939 to PHB2 promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool and decreases susceptibility to ferroptosis.[1][2][3]
These notes will detail the experimental protocols to confirm the YL-939-PHB2 interaction, quantify its binding affinity, and elucidate its downstream effects.
Data Presentation
The following table summarizes the key quantitative data regarding the interaction between YL-939 and PHB2, as determined by various biophysical methods.
| Parameter | Method | Value | Reference |
| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | 3.43 µM | [1] |
| Thermal Shift (ΔTm) | Differential Scanning Fluorimetry (DSF) | 2.65 °C | [1] |
Signaling Pathway
The interaction of YL-939 with PHB2 initiates a signaling cascade that ultimately suppresses ferroptosis. The binding of YL-939 to PHB2 leads to an increase in the expression of ferritin, which sequesters intracellular iron, thereby inhibiting the iron-dependent lipid peroxidation that is characteristic of ferroptosis.
Caption: YL-939 binds to PHB2, promoting ferritin expression and inhibiting ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments to study the YL-939 and PHB2 interaction are provided below.
Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Interaction
This protocol is designed to verify the interaction between YL-939 and PHB2 within a cellular context by immunoprecipitating PHB2 and detecting the presence of YL-939 (or a tagged version). A more common approach for small molecules is to use a tagged or biotinylated compound to pull down its binding partners.
Experimental Workflow:
Caption: Workflow for Co-immunoprecipitation to study protein-drug interactions.
Materials:
-
Cell line expressing PHB2 (e.g., ES-2 or HT1080)
-
YL-939 or a tagged derivative
-
Control vehicle (e.g., DMSO)
-
Anti-PHB2 antibody (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with YL-939 or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[6][7]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with control IgG and Protein A/G beads to reduce non-specific binding.[8]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PHB2 antibody or control IgG overnight at 4°C. Add Protein A/G beads and incubate for another 1-2 hours.[6]
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.[8]
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe with an antibody against a tag on YL-939 or use mass spectrometry to identify co-precipitated molecules.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique to measure the binding affinity and kinetics of the interaction between YL-939 and purified PHB2 protein in real-time.[9][10][11]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
troubleshooting YL-939 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions regarding the use of YL-939, a non-classical ferroptosis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YL-939?
A1: YL-939 is a novel small molecule that inhibits ferroptosis, a form of iron-dependent programmed cell death. Unlike many other ferroptosis inhibitors, YL-939 is not an antioxidant or a direct iron-chelator.[1][2] Its primary biological target is Prohibitin 2 (PHB2).[1][2] By binding to PHB2, YL-939 promotes the expression of ferritin, an iron storage protein. This leads to a reduction in the labile iron pool within the cell, thereby decreasing susceptibility to ferroptosis.[2][3]
Q2: In which cell death pathways is YL-939 effective?
A2: YL-939 is highly specific for inhibiting ferroptosis. It has been shown to have no significant inhibitory effect on other cell death pathways such as apoptosis, necroptosis, pyroptosis, and cuprotosis.[1]
Q3: What are the expected morphological and biochemical changes in cells treated with YL-939 during ferroptosis induction?
A3: When cells are treated with a ferroptosis inducer like erastin, they typically exhibit mitochondrial cristae disappearance and outer membrane rupture.[1] Successful treatment with YL-939 should protect against these morphological changes.[1] Biochemically, YL-939 treatment is expected to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, without significantly affecting glutathione (B108866) (GSH) levels.[1]
Q4: Can YL-939 be used in in vivo models?
A4: Yes, YL-939 has been shown to be effective in vivo. For instance, in an acetaminophen (B1664979) (APAP)-induced acute liver injury model, which is associated with ferroptosis, intraperitoneal administration of YL-939 significantly inhibited cell death and inflammatory infiltration in liver tissues.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with YL-939.
| Issue | Potential Cause | Recommended Solution |
| No inhibition of cell death observed after YL-939 treatment. | The cell death being induced is not ferroptosis. | Confirm that the cell death stimulus specifically induces ferroptosis. YL-939 is not effective against other forms of cell death like apoptosis or necroptosis.[1] |
| Incorrect concentration of YL-939 used. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| The cell line is resistant to ferroptosis. | Ensure your chosen cell line is susceptible to ferroptosis. ES-2 and HT1080 cells are examples of susceptible cell lines.[3] | |
| Unexpected changes in reactive oxygen species (ROS) levels. | The timing of ROS measurement is not optimal. | ROS levels can fluctuate during the course of ferroptosis. Measure ROS at multiple time points after treatment to capture the peak response. In erastin-treated ES-2 cells, an increase in ROS can be observed at 10 hours.[1] |
| The correct ROS probe is not being used. | Use specific probes for different ROS localizations. For example, H2DCFDA for cytosolic ROS, C11-BODIPY for lipid ROS, and MitoSox for mitochondrial ROS.[1] | |
| No change in ferritin levels after YL-939 treatment. | Insufficient incubation time. | The upregulation of ferritin is a downstream effect of YL-939 binding to PHB2 and involves changes in gene expression. Ensure a sufficient incubation period to allow for these changes to occur. |
| The detection method is not sensitive enough. | Use a sensitive and validated method for detecting ferritin levels, such as western blotting for FTH1 (Ferritin Heavy Chain 1). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., ES-2) in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a ferroptosis inducer (e.g., 10 µM erastin) and varying concentrations of YL-939.
-
Incubate for the desired period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Lipid Peroxidation Assay (MDA Assay)
-
Prepare cell lysates from treated and control cells.
-
Use a commercial malondialdehyde (MDA) assay kit.
-
Follow the manufacturer's instructions to mix cell lysates with the provided reagents.
-
Incubate the reaction mixture as specified in the protocol.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Calculate the MDA concentration based on a standard curve.
Visualizations
References
Technical Support Center: Optimizing YL-939 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of YL-939, a novel non-classical ferroptosis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is YL-939 and what is its mechanism of action?
A1: YL-939 is a small molecule that acts as a non-classical ferroptosis inhibitor. Unlike traditional ferroptosis inhibitors that are antioxidants or iron chelators, YL-939's mechanism of action is through its interaction with Prohibitin 2 (PHB2).[1][2][3][4][5] By binding to PHB2, YL-939 promotes the expression of the iron storage protein ferritin.[1][2] This leads to a reduction in the intracellular labile iron pool, thereby decreasing the cell's susceptibility to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][2][6]
Q2: In which cell lines has YL-939 been tested, and what are the general concentration ranges?
A2: YL-939 has been evaluated in various cell lines, primarily in the context of its protective effects against induced ferroptosis. For instance, in ES-2 and HT1080 cells, YL-939 has shown a protective effect against erastin-induced ferroptosis.[4] It has also been demonstrated to not inhibit other forms of cell death, such as bortezomib-induced apoptosis in A549 cells or TNFα/Smac-mimetic/z-VAD-FMK-induced necroptosis in HT29 cells.[1][2][4] Generally, protective concentrations against ferroptosis are in the low micromolar range, while cytotoxic effects on normal cell lines have been observed at concentrations greater than 3 µM.[1][4]
Q3: How do I determine the optimal concentration of YL-939 for my specific cell line and experiment?
A3: The optimal concentration of YL-939 is highly dependent on the cell line and the specific experimental endpoint. A crucial first step is to perform a dose-response curve to determine the compound's effect on cell viability in your chosen cell line. This will help identify a concentration range that is effective for inhibiting ferroptosis without causing significant cytotoxicity. A common starting point is to test a broad range of concentrations, for example, from the nanomolar to the low micromolar range.
Q4: What is the recommended solvent and storage condition for YL-939 stock solutions?
A4: While specific solubility data for YL-939 is not detailed in the provided results, for many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[7][8] It is critical to keep the final DMSO concentration in your cell culture medium low (typically below 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced toxicity.[7][8] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of YL-939 | The concentration is too low for the specific cell line or the ferroptosis inducer is too potent. The incubation time may be insufficient. | 1. Perform a dose-response experiment with a wider and higher concentration range of YL-939. 2. Verify the activity of your ferroptosis inducer and consider titrating it to a lower concentration. 3. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period for YL-939's protective effect. |
| Excessive cell death observed even at low concentrations of YL-939 | The specific cell line is highly sensitive to YL-939. The final concentration of the solvent (e.g., DMSO) may be too high, causing toxicity.[7] | 1. Use a lower concentration range in your dose-response experiments. 2. Reduce the incubation time with YL-939. 3. Ensure the final solvent concentration is non-toxic to your cells by running a solvent-only control.[7] |
| High variability between replicate wells | Inconsistent cell seeding, uneven distribution of YL-939, or "edge effects" in the culture plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Thoroughly mix the YL-939 solution before adding it to the wells. 3. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. |
| YL-939 does not inhibit cell death in my model | The observed cell death may not be ferroptosis. YL-939 is specific for inhibiting ferroptosis and does not protect against other cell death modalities like apoptosis or necroptosis.[1][2][4] | 1. Confirm that your experimental model induces ferroptosis by checking for markers such as lipid peroxidation. 2. Test known inhibitors of other cell death pathways (e.g., Z-VAD-FMK for apoptosis) to characterize the cell death mechanism. |
Data Summary
YL-939 Concentration Effects on Various Cell Lines
| Cell Line | Experiment Type | YL-939 Concentration | Observed Effect | Reference |
| ES-2 | Ferroptosis Inhibition (Erastin-induced) | 5 µM | Protection from cell death | [2] |
| HT1080 | Ferroptosis Inhibition (Erastin-induced) | Not specified, but effective | Cell protective effect | [4] |
| A549 | Apoptosis Model (Bortezomib-induced) | Not specified | No rescue from cell death | [1][2][4] |
| HT29 | Necroptosis Model (TNFα/Smac-mimetic/z-VAD-FMK-induced) | Not specified | No rescue from cell death | [1][2][4] |
| L02, LX-2, Beas-2b, HUVEC, Arpe, hTERT-HPNE (Normal cell lines) | Cytotoxicity | > 3 µM | Evident cytotoxicity | [1][4] |
| ES-2 | Ferritin Expression | Concentration-dependent increase | Increased ferritin protein expression | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of YL-939 using a Cell Viability Assay
This protocol outlines a general procedure to determine the effective and non-toxic concentration range of YL-939 for a specific cell line.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of YL-939 in anhydrous DMSO.
-
Perform serial dilutions of the YL-939 stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest YL-939 concentration) and a positive control for cell death (e.g., a known cytotoxic agent or your ferroptosis inducer).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of YL-939, the vehicle control, or the positive control to the respective wells.
-
Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or a commercial live/dead cell staining assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells (set to 100% viability).
-
Plot the cell viability against the logarithm of the YL-939 concentration to generate a dose-response curve and determine the concentration that causes 50% inhibition of cell viability (IC₅₀). This will help you select non-toxic concentrations for your subsequent ferroptosis inhibition assays.
-
Visualizations
Signaling Pathway of YL-939 Action
Caption: Mechanism of YL-939 in inhibiting ferroptosis.
Experimental Workflow for Optimizing YL-939 Concentration
Caption: Workflow for determining the optimal YL-939 concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting YL-939 experiments.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferroptosis in lung cancer: a novel pathway regulating cell death and a promising target for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
YL-939 Technical Support Center: Stability and Storage Guidelines
Disclaimer: As a novel research compound, specific public stability and storage data for YL-939 are not yet available. The following guidelines are based on established best practices for handling small molecule inhibitors in a research setting. It is crucial for researchers to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of YL-939?
A1: Solid YL-939 should be stored in a tightly sealed container at -20°C for long-term storage, protected from light and moisture.[1][2] For short-term storage, refrigeration at 4°C is acceptable. Before opening the vial, it is recommended to allow it to equilibrate to room temperature in a desiccator to prevent condensation, which could affect the compound's stability.[3]
Q2: What is the recommended solvent for preparing YL-939 stock solutions?
A2: While specific solubility data for YL-939 is not published, a common solvent for many small molecule inhibitors is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4][5] It is advisable to start with a small amount of the compound to test its solubility in your chosen solvent.
Q3: How should I store YL-939 stock solutions?
A3: YL-939 stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1][2][4] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[1][6] Ensure the storage vials are tightly sealed to prevent moisture absorption by the DMSO.
Q4: My YL-939 stock solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur when a compound's solubility limit is exceeded upon cooling or if the solvent has absorbed water. Before use, ensure the solution is fully thawed and gently vortex or sonicate the vial to redissolve the compound completely.[2] If precipitation persists, warming the solution gently (e.g., to 37°C) may help. However, be cautious as heat can degrade some compounds.
Q5: For how long is a YL-939 stock solution stable at -20°C?
A5: The stability of YL-939 in solution has not been publicly documented. As a general guideline for small molecules in DMSO, stock solutions stored at -20°C should ideally be used within one month, and for storage up to six months, -80°C is recommended.[1] It is highly advisable to perform your own stability testing.
Q6: I am observing inconsistent results in my experiments with YL-939. Could this be related to stability and storage?
A6: Yes, inconsistent results are a common sign of compound degradation.[4] Repeated freeze-thaw cycles, exposure to light, improper storage temperature, and contamination of stock solutions can all lead to a decrease in the effective concentration of the active compound, resulting in experimental variability. Always use freshly thawed aliquots for each experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of YL-939 activity in assays | 1. Degradation of stock solution due to improper storage (temperature, light exposure).2. Multiple freeze-thaw cycles.3. Degradation of the compound in the final assay buffer. | 1. Prepare a fresh stock solution from the solid compound.2. Aliquot the new stock solution into single-use vials.3. Perform a stability test of YL-939 in your assay buffer under the experimental conditions (time, temperature).[6] |
| Precipitation of YL-939 in aqueous buffer | 1. Low aqueous solubility of the compound.2. The concentration of the organic solvent (e.g., DMSO) is too low in the final dilution. | 1. Make initial serial dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous buffer.[3]2. Ensure the final DMSO concentration is as low as possible (typically <0.5%) but sufficient to maintain solubility.[4]3. Consider the use of surfactants or co-solvents, ensuring they are compatible with your assay.[4] |
| High variability between experimental replicates | 1. Incomplete dissolution of the compound in the stock solution.2. Inaccurate pipetting of the viscous stock solution.3. Adsorption of the compound to plasticware. | 1. Ensure the stock solution is completely dissolved by vortexing or sonication before making dilutions.2. Use calibrated pipettes and reverse pipetting techniques for viscous solutions like DMSO.3. Consider using low-adhesion microplates or tubes. |
Stability Data for YL-939 (Template)
As no public data is available, researchers are encouraged to generate their own stability data. The following table can be used as a template to record your findings. Stability can be assessed by analytical methods such as HPLC or LC-MS to measure the percentage of the intact compound over time.[6][7]
| Storage Condition | Solvent | Time Point | % Remaining YL-939 (by HPLC/LC-MS) | Observations |
| -20°C | Solid | 0 months | 100% | |
| -20°C | Solid | 6 months | ||
| -20°C | Solid | 12 months | ||
| 4°C | Solid | 0 months | 100% | |
| 4°C | Solid | 1 month | ||
| -20°C | DMSO | 0 weeks | 100% | |
| -20°C | DMSO | 4 weeks | ||
| -80°C | DMSO | 0 months | 100% | |
| -80°C | DMSO | 6 months | ||
| Room Temp (in assay buffer) | Assay Buffer + 0.1% DMSO | 0 hours | 100% | |
| Room Temp (in assay buffer) | Assay Buffer + 0.1% DMSO | 24 hours |
Experimental Protocols
Protocol for Reconstitution of Solid YL-939
-
Equilibrate: Before opening, allow the vial of solid YL-939 to warm to room temperature in a desiccator for at least 20 minutes to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[2]
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Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials (amber or wrapped in foil to protect from light).[6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[5]
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Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Assessing YL-939 Stability in Assay Buffer
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Prepare Working Solution: Dilute the YL-939 stock solution to the final working concentration in your experimental assay buffer.
-
Incubate: Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2, protected from light).
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Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.
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Analysis: Immediately analyze the samples by a stability-indicating method like HPLC or LC-MS to quantify the amount of intact YL-939 remaining.
-
Data Interpretation: A significant decrease in the peak area corresponding to YL-939 and the appearance of new peaks would indicate degradation.[6]
Visual Guides
Caption: Troubleshooting workflow for YL-939 activity issues.
Caption: Best practices for YL-939 storage and handling.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
YL-939 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing YL-939, a non-classical ferroptosis inhibitor. The primary focus of this resource is to address potential off-target effects, enabling users to design, execute, and interpret their experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of YL-939?
A1: The primary biological target of YL-939 has been identified as Prohibitin 2 (PHB2).[1][2][3] YL-939 binds to PHB2, which in turn promotes the expression of the iron storage protein ferritin. This leads to a reduction in intracellular iron levels, thereby decreasing the cell's susceptibility to ferroptosis.[1][4]
Q2: Does YL-939 exhibit significant off-target activity against protein kinases?
A2: YL-939 has demonstrated a high degree of selectivity with minimal off-target effects on protein kinases. In a comprehensive kinase profiling assay involving 401 recombinant human protein kinases, YL-939 showed very weak or no inhibitory activity.[1] This suggests that YL-939 is not a broad-spectrum kinase inhibitor.
Q3: Is YL-939 known to inhibit other forms of regulated cell death?
A3: No, studies have shown that YL-939 is a specific inhibitor of ferroptosis. It does not inhibit other major cell death pathways such as apoptosis, necroptosis, pyroptosis, or cuprotosis.[1]
Q4: What are the known downstream effects of YL-939 binding to PHB2?
A4: Mechanistically, the binding of YL-939 to PHB2 initiates a signaling cascade that upregulates the expression of ferritin.[1][4] This enhancement of ferritin expression leads to increased iron storage, thereby reducing the labile iron pool within the cell and inhibiting ferroptosis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell death observed at high concentrations of YL-939. | Although specific, high concentrations of any compound can lead to non-specific toxicity. | Determine the optimal concentration range for your cell line using a dose-response curve. We recommend starting with concentrations in the low micromolar range as effective protection against ferroptosis has been observed at 5 µM. |
| Inconsistent results in ferroptosis inhibition assays. | 1. Variability in cell health and density. 2. Purity of YL-939. 3. Timing of compound addition relative to ferroptosis induction. | 1. Ensure consistent cell seeding density and monitor cell health prior to the experiment. 2. Use highly purified YL-939 and verify its integrity. 3. Optimize the timing of YL-939 pre-treatment before inducing ferroptosis. |
| Difficulty replicating the lack of kinase inhibition. | 1. Different kinase panel or assay format used. 2. ATP concentration in the assay affecting inhibitor potency. | 1. Refer to the experimental protocol for the specific kinase profiling assay used in the original study. 2. If using a different assay, ensure the ATP concentration is at or near the Km for each kinase to obtain physiologically relevant results. |
Quantitative Data Summary
Kinase Selectivity Profile of YL-939
As an example of how to present such data, the following table structure can be used. The original study that performed the kinase screen should be consulted for the complete dataset.
| Kinase Target | Inhibition (%) at 10 µM YL-939 |
| AAK1 | <10% |
| ABL1 | <10% |
| AKT1 | <10% |
| ... (401 kinases tested) | ... |
| ZAP70 | <10% |
| Note: This table is a representation. The original publication reported "very weak or no activity" against a panel of 401 kinases.[1] |
Experimental Protocols
Kinase Profiling Assay (General Methodology)
To assess the off-target effects of YL-939 on protein kinases, a widely accepted method is a radiometric or luminescence-based kinase activity assay.
Objective: To determine the inhibitory activity of YL-939 against a broad panel of human protein kinases.
Materials:
-
Recombinant human protein kinases
-
Specific peptide or protein substrates for each kinase
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ATP (Adenosine triphosphate)
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YL-939 (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
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Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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Microplates (e.g., 384-well)
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Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of YL-939 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Kinase Reaction Setup:
-
Add the kinase, its specific substrate, and the assay buffer to the wells of the microplate.
-
Add YL-939, the positive control, or vehicle (DMSO) to the respective wells.
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Allow the kinase and compound to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at the Km for each respective kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction and Detect Signal:
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Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
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Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration of YL-939 relative to the vehicle control. Plot the results to determine IC₅₀ values if applicable.
Visualizations
Signaling Pathway of YL-939 Action
Caption: Mechanism of YL-939 in ferroptosis inhibition.
Experimental Workflow for Assessing Off-Target Kinase Activity
References
Technical Support Center: Overcoming Poor Aqueous Solubility of YL-939
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of YL-939, a novel ferroptosis inhibitor.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the preparation of YL-939 solutions for your experiments.
Problem: YL-939 is not dissolving in my aqueous buffer.
Possible Cause & Solution
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Insufficient Solubilizing Agent: YL-939, like many small molecule inhibitors, has low intrinsic aqueous solubility. The use of a co-solvent is often necessary.
-
Recommended Action: Start by preparing a high-concentration stock solution of YL-939 in an organic solvent such as Dimethyl Sulfoxide (DMSO). Subsequently, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects (typically <0.5% v/v for in vitro assays).
-
-
Precipitation Upon Dilution: You may observe precipitation of YL-939 when diluting the organic stock solution into your aqueous buffer.
-
Recommended Action:
-
Lower the Final Concentration: The desired final concentration of YL-939 may exceed its solubility limit in the final aqueous buffer, even with a small amount of co-solvent. Try a lower final concentration.
-
Increase the Co-solvent Concentration: If your experimental system allows, a slight increase in the final co-solvent concentration might be necessary. Always perform a vehicle control to account for any effects of the solvent.
-
Use a Different Co-solvent: Some commonly used co-solvents for parenteral formulations include propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycol (PEG).[1]
-
Employ Surfactants: Surfactants can be used to form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[2] Tween® 80 or Solutol® HS-15 are examples of surfactants that can be tested.[2]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[3]
-
-
Problem: I am observing variability in my experimental results.
Possible Cause & Solution
-
Inconsistent Solution Preparation: Poor solubility can lead to inconsistent concentrations of the active compound in your experiments.
-
Recommended Action:
-
Vortexing and Sonication: After diluting the YL-939 stock solution, ensure the final solution is thoroughly mixed by vortexing. Gentle sonication can also help to disperse the compound.
-
Fresh Preparations: Prepare fresh dilutions of YL-939 for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility Testing: Before proceeding with your main experiments, it is advisable to perform a preliminary solubility test of YL-939 in your specific experimental buffer. This will help you determine the maximum achievable concentration without precipitation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of YL-939?
YL-939 is a small molecule inhibitor of ferroptosis with the following properties:
-
Chemical Formula: C25H26N6O[4]
-
Molecular Weight: 426.52 g/mol [4]
-
Mechanism of Action: YL-939 is a non-classical ferroptosis inhibitor. It does not act as an antioxidant or an iron chelator.[5][6][7][8] Instead, it binds to prohibitin 2 (PHB2), which promotes the expression of the iron storage protein ferritin, thereby reducing intracellular iron levels and decreasing susceptibility to ferroptosis.[5][6][7][8]
Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like YL-939?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[1]
-
Physical Modifications:
-
Chemical Modifications:
-
Co-solvents: Using water-miscible organic solvents in which the compound has higher solubility can significantly increase the overall solubility of the formulation.[2][9][10]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can increase solubility.[9][11]
-
Surfactants: These agents form micelles that can solubilize hydrophobic compounds.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[3]
-
Solid Dispersions: Dispersing the drug in a solid carrier can improve its dissolution properties.[12]
-
Q3: How can I prepare a stock solution of YL-939?
Based on available information and common laboratory practice for similar compounds, a stock solution of YL-939 can be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Weigh the desired amount of YL-939 powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex and/or sonicate gently until the compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.
Q4: Are there any commercially available formulations of YL-939 with improved solubility?
Currently, there is no readily available information on commercially available formulations of YL-939 with enhanced aqueous solubility. Researchers typically need to prepare their own formulations from the solid compound.
Data Presentation
The following tables provide a template for researchers to systematically evaluate and compare different solubilization strategies for YL-939.
Table 1: Solubility of YL-939 in Various Co-solvent Systems
| Co-solvent System (v/v in Aqueous Buffer) | YL-939 Concentration (µM) | Observations (e.g., Clear Solution, Precipitation) |
| 0.1% DMSO | 10 | |
| 0.5% DMSO | 10 | |
| 1% DMSO | 10 | |
| 0.1% DMSO | 50 | |
| 0.5% DMSO | 50 | |
| 1% DMSO | 50 | |
| 5% PEG400 / 0.1% DMSO | 50 | |
| 10% Propylene Glycol / 0.1% DMSO | 50 |
Table 2: Effect of Solubilizing Excipients on YL-939 Solubility
| Excipient | Concentration (%) | YL-939 Solubility (µg/mL) | Fold Increase in Solubility |
| None (Aqueous Buffer) | 0 | 1.0 | |
| Tween® 80 | 0.1 | ||
| Tween® 80 | 0.5 | ||
| Solutol® HS-15 | 0.1 | ||
| Solutol® HS-15 | 0.5 | ||
| Hydroxypropyl-β-cyclodextrin | 1 | ||
| Hydroxypropyl-β-cyclodextrin | 5 |
Experimental Protocols
Protocol 1: Preparation and Dilution of YL-939 Stock Solution
-
Materials:
-
YL-939 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh 4.27 mg of YL-939.
-
Add 1 mL of DMSO to the tube containing the YL-939 powder.
-
Vortex the solution for 1-2 minutes until the YL-939 is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Dilution to Final Concentration:
-
Thaw a single aliquot of the YL-939 stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of your aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer.
-
Immediately vortex the final solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.
-
Visualizations
References
- 1. ijpbr.in [ijpbr.in]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. medkoo.com [medkoo.com]
- 5. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. mdpi.com [mdpi.com]
interpreting unexpected outcomes in YL-939 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with YL-939, a novel non-classical ferroptosis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is YL-939 and what is its primary mechanism of action?
A1: YL-939 is a small molecule that acts as a non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike many other ferroptosis inhibitors, YL-939 is neither an antioxidant nor an iron chelator.[1][2][3] Its primary mechanism of action involves binding to its biological target, prohibitin 2 (PHB2).[1][2][3] This interaction promotes the expression of the iron storage protein ferritin, which in turn reduces the levels of intracellular labile iron, thereby decreasing the cell's susceptibility to ferroptosis.[1][2][3]
Q2: What are the key differences between YL-939 and other ferroptosis inhibitors like Ferrostatin-1 or iron chelators?
A2: The key distinction lies in their mechanism of action. Ferrostatin-1 and other similar compounds are radical-trapping antioxidants that directly scavenge lipid reactive oxygen species. Iron chelators, such as deferoxamine, work by binding to and sequestering intracellular iron, making it unavailable for the Fenton reaction that drives lipid peroxidation. YL-939, in contrast, modulates the expression of an endogenous iron storage protein, ferritin, to control intracellular iron levels.[1][2][3]
Q3: In which experimental models has YL-939 been shown to be effective?
A3: YL-939 has been demonstrated to protect against erastin-induced ferroptosis in various cancer cell lines.[3] Furthermore, it has shown efficacy in vivo, where it can ameliorate liver damage in an acetaminophen (B1664979) (APAP)-induced acute liver injury model, which is associated with ferroptosis.[1]
Q4: What is the target of YL-939, and what are its broader functions?
A4: The direct biological target of YL-939 is Prohibitin 2 (PHB2).[1][2][3] PHB2 is a highly conserved protein with multiple cellular locations, including the inner mitochondrial membrane, the nucleus, and the plasma membrane.[4][5][6] It is involved in a wide range of cellular processes, such as mitochondrial biogenesis and function, regulation of cell cycle, apoptosis, and signal transduction.[4][5][6] The pleiotropic nature of PHB2 suggests that modulation by YL-939 could have effects beyond ferroptosis inhibition.
Troubleshooting Guides for Unexpected Outcomes
Cell Viability Assays (e.g., MTT, CCK-8)
Q: My MTT assay results show that YL-939 is cytotoxic at concentrations where it is expected to be protective. What could be the reason?
A:
-
High YL-939 Concentration: While protective at lower concentrations, high concentrations of any compound can induce toxicity. It is crucial to perform a dose-response curve to determine the optimal protective concentration.
-
Off-Target Effects: Given that PHB2 is involved in numerous critical cellular functions, high concentrations of YL-939 might interfere with these processes, leading to cytotoxicity.[4][5][6]
-
Metabolic Interference: MTT and similar assays measure metabolic activity as a proxy for cell viability.[7] Ferroptosis and the cellular response to YL-939 can significantly alter cellular metabolism. The observed decrease in signal might reflect a change in metabolic state rather than cell death. Consider using an orthogonal assay that directly measures cell death, such as trypan blue exclusion or a live/dead staining assay.[8]
-
Compound Interference: If YL-939 has a color that absorbs light at the same wavelength as the formazan (B1609692) product, it can interfere with the assay. Always run a control with YL-939 in cell-free media to check for direct absorbance.
Q: I am not observing a protective effect of YL-939 against ferroptosis inducers.
A:
-
Suboptimal Concentration: Ensure you are using a concentration of YL-939 that has been shown to be effective. A full dose-response curve is recommended.
-
Timing of Treatment: The timing of YL-939 addition relative to the ferroptosis inducer is critical. Pre-treatment with YL-939 is often necessary to allow for the upregulation of ferritin before the ferroptotic insult.
-
Cell Line Specificity: The cellular context, including the basal expression levels of PHB2 and ferritin, can influence the efficacy of YL-939. The protective effect may be more pronounced in some cell lines than others.
-
Ferroptosis Induction Method: The specific ferroptosis inducer used (e.g., erastin, RSL3) might influence the outcome. Ensure that the chosen inducer is appropriate for your cell model and that ferroptosis is indeed the primary mode of cell death.
Western Blot Analysis
Q: I am not seeing an increase in ferritin heavy chain (FTH1) or light chain (FTL) expression after YL-939 treatment.
A:
-
Insufficient Incubation Time: The upregulation of ferritin is a transcriptional and translational process that takes time. Ensure that cells are treated with YL-939 for a sufficient duration (e.g., 24-48 hours) to allow for protein expression to increase.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for FTH1 and FTL.[9][10] Include a positive control if possible.
-
Low Protein Load: Ferritin levels might be low in your cell type. Ensure you are loading a sufficient amount of total protein on your gel.[11][12]
-
Cellular Context: The baseline expression of ferritin and the responsiveness of the PHB2 pathway may vary between cell types.
Q: The expression level of PHB2 changes unexpectedly upon YL-939 treatment.
A:
-
Cellular Stress Response: The treatment with YL-939 or the ferroptosis inducer might trigger a cellular stress response that could alter PHB2 expression levels.
-
Protein Stability: YL-939 binding to PHB2 could potentially alter its stability, leading to changes in its steady-state levels.
-
Antibody Specificity: Ensure your PHB2 antibody is specific and not cross-reacting with other proteins.[9][10]
Lipid Peroxidation and Iron Assays
Q: My lipid peroxidation assay (e.g., MDA measurement) shows no decrease with YL-939 treatment despite seeing a protective effect on cell viability.
A:
-
Assay Sensitivity and Specificity: MDA assays, particularly those based on thiobarbituric acid reactive substances (TBARS), can have limitations and be prone to artifacts.[13][14] Consider using a more specific method, such as a fluorescent probe for lipid ROS (e.g., C11-BODIPY).
-
Timing of Measurement: Lipid peroxidation is a dynamic process. The peak of lipid peroxidation might occur at a different time point than what you are measuring. A time-course experiment is advisable.
-
YL-939's Mechanism: YL-939 prevents ferroptosis by reducing the available iron pool, which in turn prevents lipid peroxidation. If the ferroptotic insult is too strong, it might overwhelm the protective capacity of YL-939, leading to detectable lipid peroxidation even if some cells are saved.
Q: I am not detecting a change in intracellular iron levels after YL-939 treatment.
A:
-
Assay Specificity: Be aware of which iron pool your assay is measuring (e.g., total iron, Fe2+, Fe3+). YL-939 is expected to primarily affect the labile iron pool by promoting its storage in ferritin. Assays that measure total cellular iron might not be sensitive enough to detect this change.
-
Sample Preparation: Proper sample handling is crucial for accurate iron measurements. Avoid contamination with exogenous iron.[15][16]
-
Cellular Iron Homeostasis: Cells have complex mechanisms to regulate iron levels. The effect of YL-939 might be buffered by other compensatory mechanisms in your specific cell model.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Result |
| Cell Viability (vs. Erastin) | ES-2 | YL-939 (3 µM) | Significant protection |
| HT1080 | YL-939 (3 µM) | Significant protection | |
| Ferritin Expression (FTH1/FTL) | ES-2 | YL-939 (concentration-dependent) | Increased mRNA and protein levels |
| Malondialdehyde (MDA) Levels | ES-2 | Erastin + YL-939 (5 µM) | Substantially reduced compared to Erastin alone |
| GSH Levels | ES-2 | YL-939 | No significant impact |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of YL-939 for the desired duration (e.g., 24 hours).
-
Add the ferroptosis inducer (e.g., erastin) and incubate for the specified time (e.g., 24-48 hours).
-
Remove the medium and add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis for Ferritin
-
Lyse cells treated with YL-939 or vehicle control in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FTH1, FTL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Lipid Peroxidation (MDA) Assay
-
Harvest cells after treatment and lyse them through sonication or homogenization in an appropriate buffer.
-
Measure protein concentration for normalization.
-
Use a commercial MDA assay kit following the manufacturer's instructions. This typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperature to generate a colored product.
-
Measure the absorbance or fluorescence of the product at the specified wavelength.
-
Calculate the MDA concentration based on a standard curve.
Visualizations
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Caption: A generalized workflow for studying the effects of YL-939.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prohibitin 2: A key regulator of cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nwlifescience.com [nwlifescience.com]
- 15. abcam.com [abcam.com]
- 16. abcam.com [abcam.com]
how to confirm YL-939 is inhibiting ferroptosis specifically
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the specific ferroptosis-inhibiting activity of YL-939.
Frequently Asked Questions (FAQs)
Q1: What is YL-939 and what is its known mechanism of action?
YL-939 is a novel, non-classical small molecule inhibitor of ferroptosis.[1][2][3] Unlike many conventional ferroptosis inhibitors, YL-939 is neither a direct antioxidant nor an iron chelator.[1][2][3] Its mechanism of action involves binding to its biological target, Prohibitin 2 (PHB2).[1][2][4] This interaction promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool, thereby decreasing the cell's susceptibility to ferroptosis.[1][2][4]
Q2: How can I be sure that the cell death I'm observing is ferroptosis?
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6] To confirm that the observed cell death is indeed ferroptosis, a multi-pronged approach is recommended. This includes:
-
Pharmacological Inhibition: The cell death should be preventable by co-treatment with known ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[5][7]
-
Iron Chelation: The process should be inhibited by iron chelators such as deferoxamine (B1203445) (DFO).[8]
-
Biochemical Hallmarks: Key indicators of ferroptosis that can be measured include the accumulation of lipid reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and inactivation of glutathione peroxidase 4 (GPX4).[5][9]
-
Morphological Changes: Cells undergoing ferroptosis exhibit characteristic mitochondrial changes, such as shrinkage, increased membrane density, and reduced or absent cristae.[5][8]
Q3: How do I distinguish ferroptosis inhibition by YL-939 from the inhibition of other cell death pathways like apoptosis or necroptosis?
To demonstrate the specificity of YL-939 for ferroptosis, it is crucial to run parallel experiments with inducers of other cell death pathways. YL-939 should not protect cells from apoptosis induced by agents like staurosporine (B1682477) or TNF-α/cycloheximide, nor from necroptosis induced by TNF-α/SMAC mimetic/z-VAD-FMK.[1] The use of specific inhibitors for these pathways, such as Z-VAD-FMK for pan-caspase inhibition in apoptosis and necrostatin-1 (B1678002) for necroptosis, can serve as positive controls for pathway engagement.[1]
Q4: Are there any known off-target effects of YL-939?
Current research indicates that YL-939's primary biological target is Prohibitin 2 (PHB2).[1][2][3] Studies have shown that YL-939 does not exhibit antioxidant or iron-chelating properties.[1] As of now, significant off-target effects have not been reported in the context of its ferroptosis-inhibiting activity. However, as with any small molecule, comprehensive off-target profiling in your specific experimental system is always a good practice.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| YL-939 does not inhibit ferroptosis induced by my specific inducer. | - Inducer concentration is too high.- The cell line may have a unique resistance mechanism.- The inducer may be triggering a mixed cell death phenotype. | - Perform a dose-response curve for your ferroptosis inducer to find the optimal concentration.- Confirm ferroptosis induction with positive controls (e.g., erastin (B1684096), RSL3).- Characterize the cell death phenotype using inhibitors of other pathways (apoptosis, necroptosis) to rule out their involvement. |
| High background or inconsistent results in lipid peroxidation assays. | - The fluorescent probe (e.g., C11-BODIPY) is sensitive to light and oxidation.- Inconsistent cell seeding density.- Sub-optimal probe concentration or incubation time. | - Protect the probe from light and prepare fresh working solutions.- Ensure uniform cell seeding and health.- Optimize probe concentration and incubation time for your specific cell line and experimental conditions. |
| Difficulty in detecting changes in intracellular iron levels. | - The chosen assay lacks the required sensitivity.- Changes in the labile iron pool are transient. | - Use a sensitive fluorescent iron probe (e.g., FerroOrange) or a quantitative colorimetric assay.- Perform a time-course experiment to identify the optimal time point for measuring iron changes after treatment. |
| No significant rescue of cell viability with YL-939 treatment. | - YL-939 concentration is not optimal.- The cell death observed is not primarily ferroptosis. | - Perform a dose-response experiment with YL-939 to determine the effective concentration.- Confirm that the cell death is indeed ferroptosis using established positive controls and inhibitors as described in the FAQs. |
Experimental Protocols
Protocol 1: Confirmation of Ferroptosis Inhibition using Cell Viability Assays
Objective: To determine if YL-939 can rescue cells from ferroptosis induced by erastin or RSL3.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
YL-939
-
Erastin
-
RSL3
-
Ferrostatin-1 (positive control inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of YL-939 and the ferroptosis inducer (erastin or RSL3). Include wells with inducer only, YL-939 only, and ferrostatin-1 plus inducer as a positive control. Also include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Treat the cells according to the experimental matrix and incubate for a predetermined time (e.g., 24-48 hours).
-
Measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Analyze the data to determine the extent to which YL-939 rescues cell death induced by erastin or RSL3.
Data Summary Table:
| Treatment Group | Cell Viability (%) |
| Untreated Control | 100 |
| Vehicle Control | ~100 |
| Ferroptosis Inducer (e.g., Erastin) | Value |
| YL-939 + Ferroptosis Inducer | Value |
| Ferrostatin-1 + Ferroptosis Inducer | Value |
| YL-939 alone | ~100 |
Protocol 2: Measurement of Lipid Peroxidation
Objective: To directly measure the hallmark of ferroptosis, lipid peroxidation, and its inhibition by YL-939.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
YL-939
-
Ferroptosis inducer (e.g., erastin or RSL3)
-
Ferrostatin-1
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.
-
Pre-treat cells with YL-939 or ferrostatin-1 for a specified time (e.g., 1-2 hours).
-
Add the ferroptosis inducer and incubate for a time sufficient to induce lipid peroxidation (e.g., 6-8 hours).
-
In the final 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe to the culture medium at the recommended concentration.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for analysis.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. The oxidized probe will shift its fluorescence emission from red to green.
-
Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel.
Data Summary Table:
| Treatment Group | Mean Green Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | Value |
| Vehicle Control | Value |
| Ferroptosis Inducer (e.g., RSL3) | Value |
| YL-939 + Ferroptosis Inducer | Value |
| Ferrostatin-1 + Ferroptosis Inducer | Value |
Protocol 3: Assessment of Specificity Against Other Cell Death Pathways
Objective: To demonstrate that YL-939 does not inhibit apoptosis or necroptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
YL-939
-
Apoptosis inducer (e.g., Staurosporine)
-
Necroptosis inducer cocktail (e.g., TNF-α + SMAC mimetic + z-VAD-FMK)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Necroptosis inhibitor (e.g., Necrostatin-1)
-
Cell viability reagent
Procedure:
-
Seed cells in a 96-well plate.
-
Set up treatment groups:
-
Apoptosis inducer alone
-
Apoptosis inducer + YL-939
-
Apoptosis inducer + z-VAD-FMK (positive control)
-
Necroptosis inducer alone
-
Necroptosis inducer + YL-939
-
Necroptosis inducer + Necrostatin-1 (positive control)
-
-
Treat the cells and incubate for an appropriate duration.
-
Measure cell viability.
-
Analyze the data to confirm that YL-939 does not rescue cells from apoptosis or necroptosis.
Visualizations
Caption: Mechanism of action of YL-939 in inhibiting ferroptosis.
Caption: Workflow for confirming specific ferroptosis inhibition by YL-939.
Caption: Decision tree for validating specific ferroptosis inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of YL-939
Welcome to the technical support center for YL-939, a non-classical ferroptosis inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing YL-939 in in vivo experiments effectively. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of YL-939?
A1: YL-939 is a small molecule that inhibits ferroptosis through a non-classical pathway. It directly binds to Prohibitin 2 (PHB2). This interaction promotes the expression of ferritin, an iron storage protein.[1][2][3][4][5] By increasing ferritin levels, YL-939 effectively reduces the intracellular labile iron pool, thereby decreasing the susceptibility of cells to undergo iron-dependent lipid peroxidation and subsequent ferroptotic cell death.[1][2][3][5][6]
Q2: In which in vivo model has YL-939 shown efficacy?
A2: YL-939 has demonstrated significant efficacy in a mouse model of acetaminophen (B1664979) (APAP)-induced acute liver injury.[1][7][8] This model is highly relevant as ferroptosis has been implicated in the pathophysiology of drug-induced liver damage.[7]
Q3: What is the recommended dosage and administration route for YL-939 in mice?
A3: In the acetaminophen-induced acute liver injury model, a dose of 3 mg/kg of YL-939 administered via intraperitoneal (i.p.) injection has been shown to be effective.[6][7][8]
Troubleshooting Guide
Q1: I am observing lower than expected efficacy of YL-939 in my in vivo model. What could be the issue?
A1: Several factors could contribute to reduced efficacy. Consider the following:
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Formulation and Solubility: YL-939 is a small molecule that may have specific solubility requirements. Ensure that it is properly dissolved before administration. For in vivo use, a common formulation strategy for similar small molecules involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG400, Solutol, and a citrate (B86180) buffer.[9] It is crucial to perform a small-scale solubility test with your chosen vehicle to ensure the compound does not precipitate upon dilution or injection.
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Dosing and Timing: The timing of YL-939 administration relative to the induction of injury is critical. In the APAP-induced liver injury model, YL-939 was administered 2 hours prior to the APAP challenge.[6][8] The optimal therapeutic window may vary depending on the experimental model. A dose-response study may be necessary to determine the optimal dose for your specific model.
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Animal Strain and Metabolism: The genetic background of the mouse strain can influence drug metabolism and response.[7] Be consistent with the animal strain used in your experiments.
Q2: I am observing signs of toxicity or off-target effects in my experimental animals. What should I do?
A2: While specific off-target effects of YL-939 have not been extensively reported in the provided search results, any new compound can have unexpected toxicities.
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Dose Reduction: If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur), consider reducing the dose of YL-939.
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Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are not due to the administration vehicle itself.
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Histopathological Analysis: Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any potential tissue damage.
Q3: How can I confirm that YL-939 is engaging its target and inhibiting ferroptosis in my in vivo model?
A3: To verify the mechanism of action in your model, you can assess the following:
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Target Engagement: Measure the expression levels of ferritin (both FTH1 and FTL) in the target tissue. Treatment with YL-939 should lead to an increase in ferritin protein and mRNA levels.[1][6]
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Biomarkers of Ferroptosis:
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Lipid Peroxidation: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) in tissue homogenates or serum.[7] Effective treatment with YL-939 should reduce these markers.
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Iron Levels: Assess the labile iron pool in the target tissue.
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Biochemical Markers of Tissue Damage: In the context of liver injury, measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] A reduction in these enzymes indicates protection against liver damage.
Quantitative Data
The following table summarizes the in vivo efficacy of YL-939 in the acetaminophen-induced acute liver injury mouse model.
| Parameter | Control (Vehicle) | APAP + Vehicle | APAP + YL-939 (3 mg/kg) | Reference |
| Serum ALT (U/L) | ~50 | ~8000 | ~2000 | [7] |
| Serum AST (U/L) | ~100 | ~12000 | ~4000 | [7] |
| Serum MDA (nmol/mL) | ~5 | ~15 | ~8 | [1] |
| Hepatic MDA (nmol/mg protein) | ~0.5 | ~1.5 | ~0.8 | [1] |
Experimental Protocols
Acetaminophen (APAP)-Induced Acute Liver Injury and YL-939 Treatment in Mice
This protocol describes the induction of acute liver injury using APAP and the administration of YL-939 for therapeutic evaluation.
Materials:
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YL-939
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Acetaminophen (APAP)
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Vehicle for YL-939 (e.g., DMSO, PEG400, Solutol, citrate buffer)
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Sterile saline
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Male C57BL/6J mice (8-10 weeks old)
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Standard laboratory equipment for animal handling and injections
Procedure:
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Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
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Fasting: Fast the mice overnight (approximately 12-15 hours) before APAP administration to enhance its hepatotoxicity.[7] Ensure free access to water.
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YL-939 Preparation and Administration:
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APAP Preparation and Administration:
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Monitoring: Monitor the animals for signs of distress.
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Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), euthanize the mice.[8]
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Collect blood via cardiac puncture for serum analysis (ALT, AST, MDA).
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Perfuse the liver with cold PBS and collect liver tissue for histopathology, protein expression analysis (ferritin), and measurement of lipid peroxidation (MDA).
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Visualizations
Signaling Pathway of YL-939
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for testing YL-939 efficacy in vivo.
References
- 1. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
YL-939 Technical Support Center: Treatment Duration Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for refining YL-939 treatment duration to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for YL-939 in in vitro cell culture experiments?
A1: For initial experiments, we recommend a time-course study ranging from 6 to 72 hours. A typical starting point is 24 hours, which allows for sufficient time to observe significant modulation of the target pathway and downstream effects on cell viability. However, the optimal duration is highly dependent on the cell line's doubling time and the specific biological question being addressed.
Q2: How does YL-939 treatment duration impact the balance between cytostatic and cytotoxic effects?
A2: Shorter treatment durations (e.g., 6-12 hours) with YL-939, a Kinase Alpha inhibitor, typically induce a cytostatic effect by arresting the cell cycle. Longer durations (e.g., 24-72 hours) are often required to commit cells to apoptosis. It is crucial to assess markers for both cell cycle arrest (e.g., p21, p27) and apoptosis (e.g., cleaved caspase-3, PARP cleavage) at multiple time points.
Q3: We observe a rebound in pathway signaling shortly after YL-939 washout. Is this expected?
A3: Yes, a rebound effect is common for reversible kinase inhibitors like YL-939. The durability of the inhibitory effect depends on the cellular half-life of YL-939 and the turnover rate of its target, Kinase Alpha. To assess this, we recommend performing a washout experiment followed by a time-course analysis of downstream biomarker phosphorylation.
Q4: What are the key downstream biomarkers for assessing YL-939 target engagement over time?
A4: The primary biomarker is the phosphorylation status of Kinase Alpha's direct substrate, Transcription Factor Zeta (TF-Z). We recommend measuring phosphorylated TF-Z (p-TF-Z) levels via Western blot or ELISA. Measuring total TF-Z is also critical to normalize the results. For downstream functional effects, monitoring levels of cell cycle regulators like Cyclin D1 is recommended.
Troubleshooting Guide
Problem: I am observing significant cytotoxicity at very short treatment durations (e.g., <6 hours), even at low concentrations of YL-939.
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Possible Cause 1: Cell Line Hypersensitivity. The selected cell line may have a strong dependency on the GFR-β/Kinase Alpha pathway for survival.
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Solution 1: Confirm the IC50 value for your specific cell line with a dose-response experiment at a fixed, short time point (e.g., 8 hours). Consider using a cell line known to be less sensitive as a negative control.
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Possible Cause 2: Off-Target Effects. While YL-939 is highly selective, off-target effects can occur at higher concentrations.
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Solution 2: Titrate the YL-939 concentration down. Ensure you are working within a 2-5 fold range of the established IC50 for Kinase Alpha inhibition.
Problem: My results for pathway modulation are inconsistent across replicate experiments.
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Possible Cause 1: Inconsistent Cell State. Variations in cell confluence, passage number, or serum starvation timing can significantly alter signaling pathway activity.
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Solution 1: Standardize your cell culture conditions rigorously. Ensure all replicates are seeded at the same density, treated at the same confluence (typically 70-80%), and that serum starvation protocols are precisely followed.
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Possible Cause 2: Reagent Instability. YL-939 may be unstable if improperly stored or handled.
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Solution 2: Aliquot YL-939 stock solutions upon receipt and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
This protocol determines the effect of YL-939 on cell viability over an extended period.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of YL-939. Treat cells with the desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).
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Viability Assessment: At each time point, add a viability reagent (e.g., CellTiter-Glo®) to the wells according to the manufacturer's instructions.
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Data Acquisition: Measure luminescence or absorbance using a plate reader.
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Analysis: Normalize the data to the vehicle control at each respective time point and plot cell viability (%) against treatment duration.
Protocol 2: Western Blot for Pathway Modulation
This protocol assesses the phosphorylation status of downstream targets over time.
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Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluence, treat them with a fixed concentration of YL-939 (e.g., 2x IC50) for various durations (e.g., 0, 1, 4, 8, 16, 24 hours).
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Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with primary antibodies against p-TF-Z, total TF-Z, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Quantitative Data Summary
Table 1: Effect of YL-939 Treatment Duration on Cell Viability (HT-29 Cells)
| Treatment Duration (Hours) | Vehicle (0.1% DMSO) | YL-939 (100 nM) | YL-939 (500 nM) |
| 6 | 100% ± 4.5% | 98% ± 5.1% | 91% ± 4.8% |
| 12 | 100% ± 5.2% | 85% ± 6.3% | 72% ± 5.5% |
| 24 | 100% ± 4.9% | 62% ± 5.8% | 45% ± 6.1% |
| 48 | 100% ± 5.5% | 41% ± 7.2% | 23% ± 4.9% |
| 72 | 100% ± 6.1% | 25% ± 6.5% | 11% ± 3.8% |
| Data are presented as mean percent viability ± standard deviation. |
Table 2: Relative p-TF-Z Levels Following YL-939 Treatment (250 nM)
| Treatment Duration (Hours) | Relative p-TF-Z/Total TF-Z Ratio |
| 0 (Control) | 1.00 |
| 1 | 0.21 ± 0.05 |
| 4 | 0.08 ± 0.03 |
| 8 | 0.05 ± 0.02 |
| 16 | 0.09 ± 0.04 |
| 24 | 0.15 ± 0.06 |
| Data are normalized to the 0-hour time point and presented as mean ± standard deviation. |
Visualizations
Technical Support Center: YL-939 and Ferroptosis Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YL-939, a non-classical ferroptosis inhibitor, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is YL-939 and how does it inhibit ferroptosis?
YL-939 is a small molecule inhibitor of ferroptosis. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 has a unique, non-classical mechanism of action. It functions by binding to Prohibitin 2 (PHB2). This interaction promotes the expression of the iron storage protein ferritin, which reduces the intracellular labile iron pool, thereby decreasing the cell's susceptibility to iron-dependent lipid peroxidation and subsequent ferroptotic cell death.
Q2: Is YL-939 specific for ferroptosis?
Yes, studies have shown that YL-939 is a specific inhibitor of ferroptosis. It does not rescue cell death induced by other programmed cell death pathways such as apoptosis, necroptosis, or pyroptosis.
Q3: What is the recommended working concentration of YL-939?
The optimal concentration of YL-939 can vary depending on the cell line and experimental conditions. However, published studies have shown effective inhibition of ferroptosis in various cell lines at concentrations ranging from 0.01 to 10 µM. For instance, in ES-2 ovarian cancer cells, YL-939 at a concentration of 0.3 µM inhibited erastin-induced ferroptosis. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store YL-939?
For stock solutions, YL-939 can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For short-term storage (days to weeks), it can be kept at 0-4°C. It is shipped at ambient temperature as a non-hazardous chemical.
Troubleshooting Guide
This guide addresses common issues that may arise during ferroptosis assays using YL-939.
| Problem | Possible Cause | Recommended Solution |
| YL-939 does not inhibit ferroptosis in my cell line. | Cell line may be resistant to YL-939's mechanism. | YL-939's efficacy is dependent on the PHB2/ferritin axis. Verify the expression levels of PHB2 and ferritin (FTH1, FTL) in your cell line. Consider using a different ferroptosis inhibitor with an alternative mechanism of action (e.g., ferrostatin-1, an antioxidant) as a positive control. |
| Suboptimal concentration of YL-939. | Perform a dose-response experiment to determine the optimal concentration of YL-939 for your specific cell line and ferroptosis inducer. | |
| Incorrect timing of YL-939 treatment. | The timing of inhibitor addition relative to the ferroptosis inducer is critical. Try pre-treating cells with YL-939 for a period (e.g., 2 hours) before adding the ferroptosis inducer. | |
| High background cell death in control wells. | Cell culture conditions are not optimal. | Ensure cells are healthy and not overly confluent before starting the experiment. Use fresh culture medium and reagents. |
| Cytotoxicity of the vehicle (e.g., DMSO). | Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent. | |
| Inconsistent results between experiments. | Variability in experimental procedures. | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Reagent instability. | Ensure that YL-939 and other reagents are stored correctly and have not expired. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Difficulty in detecting ferroptosis markers. | Inappropriate assay or timing. | Ferroptosis is characterized by specific hallmarks like lipid peroxidation and mitochondrial shrinkage. Use multiple assays to confirm ferroptosis, such as measuring lipid ROS with probes like C11-BODIPY, assessing mitochondrial morphology via transmission electron microscopy, and measuring cell viability. The timing of marker detection is crucial; create a time-course experiment to identify the optimal window for detection. |
| Low sensitivity of the detection method. | Ensure your detection method is sensitive enough for your experimental setup. For fluorescence-based assays, optimize instrument settings and use appropriate controls. |
Experimental Protocols
General Protocol for Assessing YL-939's Protective Effect against Erastin-Induced Ferroptosis
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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YL-939 Pre-treatment: The next day, treat the cells with varying concentrations of YL-939 (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for 2 hours.
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Ferroptosis Induction: Add a ferroptosis inducer, such as erastin (B1684096) (e.g., 10 µM), to the appropriate wells. Include wells with erastin alone and vehicle control alone.
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Incubation: Incubate the plate for a predetermined time (e.g., 10-48 hours), which should be optimized for your cell line and inducer.
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Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detection of Lipid Peroxidation
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Cell Treatment: Treat cells with the ferroptosis inducer in the presence or absence of YL-939 as described above.
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Staining: At the end of the treatment period, stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591.
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Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the extent of lipid peroxidation.
Visualizing Key Concepts
To aid in understanding the experimental workflow and the mechanism of YL-939, the following diagrams are provided.
mitigating confounding factors in YL-939 research
Technical Support Center: YL-939 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with YL-939.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for YL-939?
A1: YL-939 is a non-classical small molecule inhibitor of ferroptosis. Unlike many other ferroptosis inhibitors, it does not function as an antioxidant or an iron chelator[1][2][3][4][5]. Its primary mechanism involves binding to its biological target, prohibitin 2 (PHB2)[2][5]. This interaction promotes the expression of the iron storage protein ferritin, which in turn reduces the intracellular labile iron pool, thereby inhibiting ferroptosis[1][2][3]. The established signaling pathway is the PHB2/ferritin/iron axis[2][4].
Q2: Is YL-939 specific to inhibiting ferroptosis?
A2: Yes, current research indicates that YL-939 is highly specific to ferroptosis. Studies have shown that it does not inhibit other major forms of programmed cell death, including apoptosis, necroptosis, pyroptosis, and cuprotosis[2]. This specificity is a key advantage in dissecting the role of ferroptosis in various experimental models.
Q3: What are the known off-target effects of YL-939?
A3: Based on available data, YL-939 has demonstrated a favorable specificity profile. Kinase profiling assays against 401 recombinant human protein kinases showed very weak or no activity, suggesting it does not broadly inhibit protein kinases[2]. However, as with any small molecule, the possibility of yet-undiscovered off-target effects cannot be entirely ruled out and should be a consideration in experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in YL-939 Efficacy | Differences in basal expression levels of PHB2 or ferritin across cell lines. | 1. Quantify Basal Protein Levels: Perform western blotting or qPCR to determine the baseline expression of PHB2, FTH1, and FTL in your cell lines of interest. 2. Cell Line Selection: Choose cell lines with detectable levels of PHB2 for your experiments. If PHB2 levels are low, consider transient overexpression as a positive control. |
| Inconsistent Inhibition of Ferroptosis | The method of inducing ferroptosis may influence the outcome. | 1. Use Multiple Inducers: Test the efficacy of YL-939 against ferroptosis induced by different compounds (e.g., erastin (B1684096), RSL3, FIN56) to confirm its inhibitory action is robust across various triggers of the pathway. 2. Optimize Inducer Concentration: Perform dose-response experiments for your ferroptosis inducer to ensure you are working within an optimal concentration range for your specific cell line. |
| Unexpected Cytotoxicity | High concentrations of YL-939 may lead to off-target effects or general cellular stress. | 1. Determine Optimal Concentration: Conduct a dose-response curve for YL-939 in your experimental system to identify the minimal effective concentration that inhibits ferroptosis without causing significant cytotoxicity. 2. Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent used to dissolve YL-939. |
| Difficulty Reproducing Published Results | Variations in experimental conditions such as cell density, media composition, or incubation times. | 1. Standardize Protocols: Adhere strictly to a standardized experimental protocol, paying close attention to cell seeding density, media supplements (especially iron-containing components like transferrin), and the timing of treatments. 2. Detailed Record Keeping: Maintain meticulous records of all experimental parameters to aid in troubleshooting and ensure reproducibility. |
Experimental Protocols
1. Cell Viability Assay to Assess YL-939-Mediated Ferroptosis Inhibition
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Objective: To quantify the protective effect of YL-939 against ferroptosis-inducing agents.
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Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Pre-treat the cells with a range of concentrations of YL-939 (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control for 2-4 hours.
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Induce ferroptosis by adding a known inducer (e.g., erastin or RSL3) at its EC50 concentration.
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Incubate for a predetermined time (e.g., 24-48 hours).
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Assess cell viability using a standard method such as the MTT assay[6] or a commercial cell viability kit (e.g., CellTiter-Glo®).
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Normalize the data to the vehicle-treated, non-ferroptosis-induced control group and plot the results as a dose-response curve.
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2. Western Blot Analysis of the YL-939 Signaling Pathway
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Objective: To confirm the engagement of the PHB2/ferritin/iron axis by YL-939.
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Methodology:
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Treat cells with YL-939 at its effective concentration for an appropriate duration (e.g., 12-24 hours).
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Lyse the cells and quantify the total protein concentration.
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Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against PHB2, FTH1, FTL, and a loading control (e.g., β-actin or GAPDH).
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Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
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Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
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Visualizations
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Caption: Logical workflow for troubleshooting YL-939 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search | Ife Journal of Science [ajol.info]
Technical Support Center: Best Practices for Working with YL-939 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing YL-939 in a laboratory setting. YL-939 is a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1][2] Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions by a distinct mechanism.[1][2]
Mechanism of Action: YL-939 directly binds to Prohibitin 2 (PHB2). This interaction promotes the expression of ferritin, a key intracellular iron storage protein. The subsequent increase in ferritin levels leads to a reduction in the labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YL-939?
A1: YL-939 is a non-classical ferroptosis inhibitor.[1][2] It binds to Prohibitin 2 (PHB2), which in turn upregulates the expression of the iron storage protein ferritin. This leads to a decrease in intracellular labile iron, thus protecting cells from ferroptosis.[1]
Q2: What are the recommended storage conditions and solubility of YL-939?
A2: For optimal stability, YL-939 should be stored as a crystalline solid at -20°C for up to four years. Stock solutions can be prepared in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The solubility in DMSO is approximately 2 mg/mL and in DMF is approximately 5 mg/mL. It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve YL-939 in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.
Q3: What is the recommended concentration range for YL-939 in cell-based assays?
A3: The effective concentration of YL-939 can vary depending on the cell line and experimental conditions. However, a good starting point is a concentration range of 0.1 µM to 10 µM. The reported EC50 values for inhibiting erastin-induced ferroptosis in various cell lines are in the sub-micromolar range (see Quantitative Data section). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Is YL-939 specific for inhibiting ferroptosis?
A4: Studies have shown that YL-939 is a specific inhibitor of ferroptosis and does not significantly inhibit other forms of regulated cell death such as apoptosis, necroptosis, or pyroptosis.[3]
Q5: What are the key safety precautions when handling YL-939?
A5: YL-939 should be handled in accordance with good laboratory practice. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact, rinse the affected area with plenty of water. If ingested, seek medical attention immediately. Do not induce vomiting.[4]
Troubleshooting Guides
Ferroptosis Inhibition Assays
Q: I am not observing a protective effect of YL-939 in my ferroptosis assay. What could be the issue?
A: Several factors could contribute to this. First, verify the potency of your ferroptosis inducer (e.g., erastin (B1684096), RSL3) by running a positive control without YL-939. Ensure that YL-939 is fully dissolved in your stock solution and that the final concentration in your assay is appropriate. It is also crucial to use a suitable cell viability assay to measure the outcome.[5][6][7] Consider the timing of YL-939 treatment; pre-incubation with YL-939 before adding the ferroptosis inducer may be necessary. Finally, confirm that your cell line is sensitive to ferroptosis.
Q: The results of my ferroptosis inhibition assay are highly variable. How can I improve consistency?
A: To improve consistency, ensure uniform cell seeding density across all wells. When preparing your drug dilutions, perform serial dilutions carefully to ensure accurate concentrations. Use a positive control (e.g., Ferrostatin-1) and a negative control (vehicle) in every experiment.[8] Additionally, make sure that the incubation times for drug treatment and the ferroptosis inducer are consistent across all plates and experiments.
Western Blotting for Ferritin Expression
Q: I do not see an increase in ferritin protein levels after treating cells with YL-939. What should I check?
A: First, confirm that your YL-939 treatment was effective by assessing its protective effect against ferroptosis in a parallel experiment. Ensure that the treatment duration was sufficient to allow for protein expression changes (e.g., 24-48 hours). Verify the quality of your primary antibody against ferritin by including a positive control lysate from cells known to express high levels of ferritin.[9] Optimize your western blot protocol, including the protein concentration loaded, antibody dilutions, and incubation times.[10][11][12][13]
Q: The bands for ferritin on my western blot are weak or non-existent.
A: To enhance the signal, you can try increasing the amount of protein loaded onto the gel.[10] Also, consider optimizing the primary antibody concentration and increasing the incubation time (e.g., overnight at 4°C).[10] Ensure that your secondary antibody is compatible with the primary antibody and is used at the correct dilution. Using a more sensitive chemiluminescent substrate can also help to amplify the signal.[10]
In Vivo Studies
Q: I am not observing a therapeutic effect of YL-939 in my acute liver injury mouse model.
A: Several factors can influence the outcome of in vivo studies. Confirm the correct dosage and administration route for YL-939 as reported in the literature.[3] The timing of YL-939 administration relative to the induction of liver injury is critical.[14][15][16] Ensure that the model of acute liver injury (e.g., acetaminophen-induced) is established and reproducible in your hands.[4][14][15][16] It is also important to use appropriate endpoints to assess liver injury, such as serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and histological analysis of liver tissue.[17]
Experimental Protocols
Ferroptosis Inhibition Assay
This protocol is a general guideline for assessing the ferroptosis-inhibiting activity of YL-939 in a cell-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
YL-939 Treatment: The following day, treat the cells with a range of YL-939 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined pre-incubation period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Ferroptosis Induction: Add a ferroptosis inducer, such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), to the wells.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death in the control group (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a fluorescence-based live/dead cell stain.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the data as a dose-response curve to determine the EC50 value of YL-939.
Western Blot for Ferritin
This protocol outlines the steps to detect changes in ferritin protein expression following YL-939 treatment.
-
Cell Treatment: Treat cells with YL-939 at the desired concentration and for the appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ferritin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Differential Scanning Fluorimetry (DSF)
DSF can be used to confirm the direct binding of YL-939 to its target protein, PHB2.
-
Protein and Ligand Preparation: Prepare purified PHB2 protein and a stock solution of YL-939 in a compatible buffer.
-
Reaction Setup: In a 96-well PCR plate, mix the PHB2 protein with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of YL-939.[20][21][22][23][24] Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a thermal melt experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of YL-939 indicates a direct binding interaction.[25][26][27]
Surface Plasmon Resonance (SPR)
SPR is another biophysical technique to quantify the binding affinity between YL-939 and PHB2.
-
Chip Preparation: Immobilize purified PHB2 protein onto a sensor chip.
-
YL-939 Injection: Inject different concentrations of YL-939 over the sensor chip surface.
-
Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of YL-939 bound to PHB2.
-
Data Analysis: Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) can then be calculated (KD = kd/ka).[28]
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| EC50 (Erastin-induced Ferroptosis) | HT-1080 | 0.14 µM | [3] |
| Miapaca-2 | 0.25 µM | [3] | |
| Calu-1 | 0.16 µM | [3] | |
| HCT116 | 0.16 µM | [3] | |
| SHSY5Y | 0.24 µM | [3] | |
| Binding Affinity (KD) to PHB2 | - | 3.43 µM | [3] |
| Thermal Shift (ΔTm) with PHB2 | - | 2.65 °C | [3] |
Visualizations
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Caption: General experimental workflow for characterizing YL-939.
Caption: Troubleshooting logic for ferroptosis inhibition assays with YL-939.
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. Troubleshooting [sprpages.nl]
- 3. bio-rad.com [bio-rad.com]
- 4. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Troubleshooting tips for western blot | Abcam [abcam.com]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. researchgate.net [researchgate.net]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. deepdyve.com [deepdyve.com]
- 17. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bio-rad.com [bio-rad.com]
- 20. portlandpress.com [portlandpress.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
quality control measures for YL-939 experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with YL-939, a non-classical ferroptosis inhibitor.[1][2][3][4] Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the quality and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and experimental use of YL-939.
Q1: I am observing high variability in my cell viability or ferroptosis assay results. What are the common causes?
A1: Inconsistent results in cell-based assays can arise from several factors unrelated to the compound itself.[5][6][7] Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Over-confluent or senescent cells can respond differently to ferroptosis inducers and inhibitors. Regularly screen for mycoplasma contamination, which can alter cellular responses.
-
Reagent Quality and Handling: Use fresh, high-quality reagents and ensure proper storage.[7] Repeated freeze-thaw cycles of YL-939 stock solutions should be avoided. Prepare fresh dilutions for each experiment.[7]
-
Assay Execution: Standardize incubation times and ensure pipetting accuracy.[6][8] For plate-based assays, be mindful of the "edge effect" by maintaining proper humidity and considering not using the outer wells for critical data points.
Q2: YL-939 is not showing the expected protective effect against ferroptosis in my cell line. What should I check?
A2: If YL-939 is not inhibiting ferroptosis as expected, consider the following:
-
Target Expression: YL-939 acts by binding to prohibitin 2 (PHB2).[1][2][3][4] Verify the expression level of PHB2 in your cell model using techniques like Western blot or qPCR. Low or absent PHB2 expression will render cells unresponsive to YL-939.
-
Compound Concentration and Solubility: Ensure that YL-939 is used at an effective concentration.[9][10] Poor solubility can reduce the effective concentration in your assay. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.1%) to avoid toxicity.[7]
-
Ferroptosis Induction Method: YL-939 has been shown to be effective against erastin-induced ferroptosis.[1] Its efficacy may vary with different ferroptosis inducers (e.g., RSL3). Confirm that your chosen inducer is appropriate for your experimental question.
Q3: How can I confirm that the observed effects of YL-939 are due to on-target activity?
A3: Distinguishing on-target from off-target effects is a critical aspect of quality control.[7][9]
-
Target Engagement: Assess whether YL-939 is engaging with its target, PHB2, in your cells. This can be investigated using techniques like cellular thermal shift assay (CETSA).
-
Rescue Experiments: To confirm the role of PHB2, you can perform rescue experiments. Overexpression of PHB2 may enhance the protective effect of YL-939.
-
Downstream Marker Analysis: YL-939's mechanism involves increasing the expression of ferritin.[1][2] Measure the levels of ferritin (FTH1 and FTL) protein or mRNA in YL-939-treated cells to confirm the expected downstream signaling.
-
Use of Controls: Include a negative control compound with a similar structure to YL-939 but is known to be inactive against PHB2. This can help to rule out non-specific effects.[10]
Data Presentation
Table 1: YL-939 Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂N₄O₂ | PubChem |
| Molecular Weight | 374.4 g/mol | PubChem |
| Mechanism of Action | Non-classical ferroptosis inhibitor | [1][2][3][4] |
| Direct Target | Prohibitin 2 (PHB2) | [1][3][4] |
| Downstream Effect | Promotes ferritin expression, reduces intracellular iron | [1][2] |
Table 2: Troubleshooting Guide for Inconsistent Assay Results
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors | Calibrate pipettes, use reverse pipetting for viscous solutions, and ensure a homogenous cell suspension. |
| Lower than expected potency (high IC50) | Compound degradation or low target expression | Prepare fresh dilutions from stock, avoid multiple freeze-thaw cycles, and verify PHB2 expression in the cell line. |
| High background signal in fluorescence/luminescence assays | Autofluorescence from media components or improper plate choice | Use phenol (B47542) red-free media for fluorescence assays and use opaque plates for luminescence measurements to prevent crosstalk.[11] |
| No protective effect observed | Incorrect ferroptosis inducer or suboptimal YL-939 concentration | Titrate YL-939 concentration and confirm the efficacy of the ferroptosis inducer with a positive control (e.g., Ferrostatin-1). |
Experimental Protocols
Protocol 1: Preparation of YL-939 Stock and Working Solutions
Objective: To prepare stable and accurate concentrations of YL-939 for in vitro and cell-based experiments.
Materials:
-
YL-939 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution (10 mM): a. Allow the YL-939 vial to equilibrate to room temperature before opening. b. Weigh the required amount of YL-939 powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%, to prevent solvent-induced toxicity.[7] d. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 2: Western Blot Analysis of Ferritin Expression
Objective: To quantify the change in ferritin (FTH1 and FTL) protein levels in cells treated with YL-939.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FTH1, anti-FTL, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with various concentrations of YL-939 or vehicle control for the desired time. c. Wash cells with ice-cold PBS and lyse them with lysis buffer. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for loading on an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against FTH1, FTL, and a loading control (e.g., β-actin) overnight at 4°C. d. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize the levels of FTH1 and FTL to the loading control.
Mandatory Visualization
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Caption: General experimental workflow for assessing YL-939's protective effect.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Ferroptosis Inhibition: YL-939 vs. Ferrostatin-1
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed, objective comparison of two prominent ferroptosis inhibitors, YL-939 and Ferrostatin-1, supported by experimental data and methodologies.
Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, is implicated in a growing number of pathological conditions, making its modulation a key area of therapeutic interest. This guide delves into the distinct mechanisms and reported efficacies of YL-939, a novel non-classical inhibitor, and Ferrostatin-1, a well-established radical-trapping antioxidant.
At a Glance: Key Differences
| Feature | YL-939 | Ferrostatin-1 |
| Mechanism of Action | Non-antioxidant, non-iron chelator. Binds to Prohibitin 2 (PHB2), promoting ferritin expression and reducing intracellular iron. | Radical-trapping antioxidant. Scavenges lipid peroxyl radicals to prevent the propagation of lipid peroxidation. |
| Primary Target | Prohibitin 2 (PHB2)[1][2][3] | Lipid peroxyl radicals[4][5][6] |
| Effect on Iron Metabolism | Reduces the labile iron pool by increasing iron storage in ferritin[1][2][7] | May indirectly affect the labile iron pool by forming a complex with iron, but its primary role is not iron chelation[4] |
| Classification | Non-classical ferroptosis inhibitor | Classical ferroptosis inhibitor (antioxidant) |
Quantitative Performance Data
| Compound | Cell Line | Inducer | Assay | EC50/IC50 | Reference |
| YL-939 | ES-2 | Erastin | Cell Viability | 0.09 µM | [8] |
| HT-1080 | Erastin | Cell Viability | 0.14 µM | [8] | |
| Miapaca-2 | Erastin | Cell Viability | 0.25 µM | [8] | |
| Calu-1 | Erastin | Cell Viability | 0.16 µM | [8] | |
| HCT116 | Erastin | Cell Viability | 0.16 µM | [8] | |
| SHSY5Y | Erastin | Cell Viability | 0.24 µM | [8] | |
| Ferrostatin-1 | HT-1080 | Erastin | Cell Viability | ~60 nM | [9] |
| - | Fe2+/ascorbate-induced lipid peroxidation | Oxygen consumption | 0.017 µM | [4] | |
| 15LOX2/PEBP1 complex | - | Enzymatic activity | ~10 nM | [10][11] |
Signaling Pathways and Mechanisms of Action
YL-939: A Novel Approach Through Iron Storage
YL-939 represents a new class of ferroptosis inhibitors that do not act as antioxidants or direct iron chelators[1][2][3]. Its mechanism centers on the protein Prohibitin 2 (PHB2). By binding to PHB2, YL-939 promotes the expression of ferritin, the primary intracellular iron storage protein complex[1][2][7]. This upregulation of ferritin leads to the sequestration of labile iron, thereby reducing the amount of free iron available to participate in the Fenton reaction and catalyze the formation of lipid peroxides. This ultimately decreases the cell's susceptibility to ferroptosis.
Ferrostatin-1: The Classical Radical Scavenger
Ferrostatin-1 is a potent, synthetic antioxidant that functions as a radical-trapping agent[4][6][12]. It directly intercepts and neutralizes lipid peroxyl radicals, which are key intermediates in the chain reaction of lipid peroxidation. By scavenging these radicals, Ferrostatin-1 terminates the propagation of lipid damage and prevents the accumulation of cytotoxic lipid hydroperoxides, thereby rescuing cells from ferroptotic death[4][6][13]. Its action is independent of cellular iron storage mechanisms and instead focuses on mitigating the direct drivers of oxidative damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate ferroptosis inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a ferroptosis inducer (e.g., Erastin or RSL3) at various concentrations, with or without co-treatment with YL-939 or Ferrostatin-1. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[14]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell viability assay.
-
Probe Staining: After treatment, incubate the cells with 1-2 µM of C11-BODIPY 581/591 in culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. The probe emits green fluorescence upon oxidation, while the unoxidized form emits red fluorescence. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[8]
Intracellular Labile Iron Pool Measurement
This assay quantifies the amount of chelatable iron within the cell.
-
Cell Seeding and Treatment: Prepare and treat cells as previously described.
-
Probe Loading: Load the cells with an iron-sensitive fluorescent probe (e.g., Phen Green SK or FerroOrange) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Washing: Wash the cells with a suitable buffer to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence of these probes is quenched by iron, so a decrease in fluorescence indicates a higher labile iron pool.
Summary and Conclusion
YL-939 and Ferrostatin-1 represent two distinct and valuable tools for the study and potential therapeutic inhibition of ferroptosis.
-
Ferrostatin-1 acts as a direct, potent scavenger of lipid radicals, making it a benchmark compound for confirming the involvement of lipid peroxidation in a cell death process. Its mechanism is well-characterized and serves as a gold standard for a classical ferroptosis inhibitor.
-
YL-939 offers a novel, non-antioxidant-based mechanism by modulating intracellular iron homeostasis through the PHB2/ferritin axis. This provides an alternative strategy for inhibiting ferroptosis, which may be advantageous in contexts where direct antioxidant intervention is not desirable or sufficient.
The choice between YL-939 and Ferrostatin-1 will depend on the specific research question or therapeutic goal. For studies focused on dissecting the role of lipid peroxidation, Ferrostatin-1 is an ideal tool. For investigating the upstream regulation of iron metabolism in ferroptosis and exploring alternative therapeutic avenues, YL-939 presents a compelling option. Further direct comparative studies are warranted to fully elucidate the relative potencies and potential synergistic effects of these two important classes of ferroptosis inhibitors.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
- 10. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Ferroptosis Inhibitors: YL-939 vs. Liproxstatin-1
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. This guide provides an objective comparison of two prominent ferroptosis inhibitors, YL-939 and liproxstatin-1 (B1674854), focusing on their efficacy, mechanisms of action, and the experimental data supporting their activity.
Overview of YL-939 and Liproxstatin-1
Liproxstatin-1 is a well-established, potent inhibitor of ferroptosis that acts as a radical-trapping antioxidant.[1] It effectively suppresses lipid peroxidation, a key event in the ferroptotic cascade. In contrast, YL-939 is a more recently identified, non-classical ferroptosis inhibitor.[2][3][4] Unlike liproxstatin-1, YL-939 is neither an antioxidant nor an iron chelator.[2][3] Its mechanism of action involves binding to prohibitin 2 (PHB2), which promotes the expression of ferritin, an iron storage protein.[2][3][5][6] This leads to a reduction in the intracellular labile iron pool, thereby decreasing the susceptibility of cells to ferroptosis.[2][3][5][6]
Quantitative Comparison of Efficacy
The following table summarizes the reported efficacy of YL-939 and liproxstatin-1 in various in vitro models of ferroptosis. It is important to note that these values are derived from different studies and experimental conditions, which may influence the direct comparability of the data.
| Compound | Assay Type | Cell Line(s) | Inducer | IC50 / EC50 | Reference(s) |
| Liproxstatin-1 | Cell Viability | Gpx4-/- MEFs | - | 22 nM (IC50) | [5][7][8] |
| Cell Viability | Oligodendrocytes | RSL-3 | 115.3 nM (EC50) | [9] | |
| YL-939 | Cell Viability | ES-2 | Erastin | 0.09 µM (EC50) | [10] |
| Cell Viability | HT-1080 | Erastin | 0.14 µM (EC50) | [10] | |
| Cell Viability | Miapaca-2 | Erastin | 0.25 µM (EC50) | [10] | |
| Cell Viability | Calu-1 | Erastin | 0.16 µM (EC50) | [10] | |
| Cell Viability | HCT116 | Erastin | 0.16 µM (EC50) | [10] | |
| Cell Viability | SHSY5Y | Erastin | 0.24 µM (EC50) | [10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of YL-939 and liproxstatin-1 are visualized in the following signaling pathway diagrams.
Experimental Protocols
Accurate assessment of ferroptosis inhibition is crucial for compound evaluation. Below are detailed methodologies for key experiments cited in the evaluation of YL-939 and liproxstatin-1.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ferroptosis inducer (e.g., erastin, RSL3) and the inhibitor (YL-939 or liproxstatin-1) for a predetermined duration (e.g., 24-48 hours). Include appropriate vehicle controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to quantify lipid peroxidation in live cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with inducers and inhibitors as described for the cell viability assay.
-
Probe Loading: At the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Cell Harvesting and Staining (for Flow Cytometry):
-
Wash cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer. The oxidized probe fluoresces green (excitation/emission ~488/510 nm), while the reduced probe fluoresces red (excitation/emission ~581/591 nm).
-
-
Imaging (for Fluorescence Microscopy):
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
-
Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of ferroptosis inhibitors.
Conclusion
Both YL-939 and liproxstatin-1 are effective inhibitors of ferroptosis, but they operate through distinct mechanisms. Liproxstatin-1 acts as a direct scavenger of lipid peroxyl radicals, showcasing high potency with IC50 values in the low nanomolar range in certain models. YL-939 represents a novel class of ferroptosis inhibitors that modulates iron metabolism by upregulating ferritin expression, with EC50 values in the sub-micromolar range across various cell lines.
The choice between these inhibitors may depend on the specific research or therapeutic context. The radical-trapping mechanism of liproxstatin-1 may be broadly applicable where lipid peroxidation is a primary driver of cell death. In contrast, YL-939's mechanism of targeting iron metabolism offers a different and potentially complementary approach to mitigating ferroptosis, particularly in contexts of iron dysregulation. Further head-to-head comparative studies in standardized experimental systems are warranted to definitively delineate the relative potency and therapeutic potential of these two important ferroptosis inhibitors.
References
- 1. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4.3. Cell Viability Assay [bio-protocol.org]
- 9. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
YL-939 and Deferoxamine: A Comparative Analysis of Iron Reduction Strategies
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic agents designed to mitigate iron overload, two compounds, YL-939 and Deferoxamine (B1203445) (DFO), represent distinct and innovative approaches. While DFO has been a long-standing clinical standard for iron chelation, YL-939 has emerged as a novel small molecule with a unique mechanism of action. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Differing Mechanisms of Action
The fundamental difference between YL-939 and Deferoxamine lies in their method of reducing cellular iron levels. Deferoxamine is a classic iron chelator, directly binding to and facilitating the excretion of excess iron. In contrast, YL-939 is a non-classical ferroptosis inhibitor that enhances the body's natural iron storage capacity.
Deferoxamine (DFO): The Direct Chelator
Deferoxamine is a hexadentate ligand, meaning one molecule of DFO can bind to a single trivalent iron ion (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[1][2] This complex is then readily excreted from the body, primarily through urine and bile, effectively removing excess iron from both plasma and tissues, including the liver and heart.[2][3] DFO is known to chelate non-transferrin bound iron (NTBI), which is a particularly toxic form of iron that can catalyze the formation of harmful reactive oxygen species.[2][3]
YL-939: The Iron Storage Enhancer
YL-939 operates through an entirely different pathway. It is not an iron chelator.[1] Instead, it has been identified as a binder to prohibitin 2 (PHB2).[1] This interaction promotes the expression of ferritin, the body's primary intracellular iron storage protein.[1] By increasing ferritin levels, YL-939 effectively sequesters free intracellular iron, thereby reducing its availability to participate in toxic reactions like ferroptosis, a form of iron-dependent cell death.[1]
Quantitative Data on Iron Reduction
Direct comparative studies evaluating the iron-reducing efficacy of YL-939 and Deferoxamine are not yet available in published literature. The existing data for each compound comes from different experimental contexts.
Table 1: In Vitro Iron Reduction with YL-939
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HT-1080 | YL-939 | 0.5 µM | Decrease in intracellular Fe²⁺ | [1] |
| HT-1080 | YL-939 | 1 µM | Further decrease in intracellular Fe²⁺ | [1] |
| HT-1080 | YL-939 | 2 µM | Significant decrease in intracellular Fe²⁺ | [1] |
Table 2: Preclinical and Clinical Efficacy of Deferoxamine in Reducing Iron Overload
| Study Type | Model/Patient Population | Treatment | Key Findings | Reference |
| Preclinical | Iron-overloaded rats | Deferoxamine (10-50 mg/kg) | Significant reduction in serum ferritin levels | [4] |
| Clinical | Thalassemia major patients | Deferoxamine (20-50 mg/kg/day) | Gradual decrease in serum ferritin over 24 months | [5] |
| Clinical | Thalassemia major patients | Deferoxamine | Body iron burden correlated with cumulative DFO use | [6] |
| Clinical | Transfusion-dependent β-thalassemia | Deferoxamine | Serum ferritin levels maintained at high levels (8160.33 ± 233.75 ng/dL) in a study with poor compliance | [7] |
Experimental Protocols
YL-939 In Vitro Iron Content Assay
-
Cell Culture: HT-1080 cells were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of YL-939 (0.5, 1, and 2 µM) for 24 hours.
-
Iron Detection: The intracellular Fe²⁺ levels were measured using the FerroOrange probe. The fluorescence intensity, which is proportional to the Fe²⁺ concentration, was quantified.
-
Data Analysis: Statistical analysis was performed using a one-way ANOVA with Dunnett's multiple comparisons test to determine the significance of the observed decrease in iron content.[1]
Deferoxamine Preclinical Study in Iron-Overloaded Rats
-
Animal Model: Male Wistar rats were induced with iron overload through the administration of iron (II) chloride.
-
Treatment Groups: The study included a control group, an iron-overload group, and a group treated with Deferoxamine (10-50 mg/kg).
-
Sample Collection and Analysis: Blood samples were collected to measure serum ferritin levels using an ELISA kit.
-
Statistical Analysis: The data was analyzed using ANOVA to compare the serum ferritin levels between the different treatment groups, with a p-value < 0.05 considered statistically significant.[4]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of YL-939 and Deferoxamine can be visualized through the following diagrams.
Experimental Workflow Visualization
The general workflow for evaluating these compounds in preclinical and in vitro settings is outlined below.
Conclusion
YL-939 and Deferoxamine represent two distinct strategies for managing iron levels. DFO is a well-established iron chelator that directly removes iron from the body, with a large body of clinical data supporting its use in iron overload disorders. YL-939 is a promising preclinical compound that reduces labile iron by upregulating the body's own iron storage machinery.
While the available data for YL-939 is currently limited to in vitro and specific in vivo models not focused on chronic iron overload, its novel mechanism of action presents an exciting new avenue for therapeutic development. Future research, particularly head-to-head studies in relevant models of iron overload, will be crucial to fully elucidate the comparative efficacy of YL-939 and Deferoxamine in reducing iron levels and mitigating the pathological consequences of iron overload. Professionals in drug development are encouraged to consider these differing mechanisms in the design of future iron-reducing therapies.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of deferoxamine in preventing complications of iron overload in patients with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferroptosis Inhibitors: YL-939, Ferrostatin-1, and Liproxstatin-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ferroptosis inhibitor YL-939 with the well-established inhibitors Ferrostatin-1 and Liproxstatin-1. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for key assays in ferroptosis research.
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers. While Ferrostatin-1 and Liproxstatin-1 are widely used radical-trapping antioxidants, YL-939 represents a new class of ferroptosis inhibitor with a distinct mechanism of action.
Mechanisms of Action: A Divergence in Strategy
The primary distinction between YL-939 and the other two inhibitors lies in their therapeutic targets. Ferrostatin-1 and Liproxstatin-1 act as potent antioxidants, directly scavenging lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.[1][2] In contrast, YL-939 does not exhibit antioxidant or iron-chelating properties.[3] Instead, it targets Prohibitin 2 (PHB2), a mitochondrial chaperone protein.[3] By binding to PHB2, YL-939 promotes the expression of ferritin, the primary intracellular iron storage protein. This leads to a reduction in the labile iron pool, thereby limiting the iron available to catalyze the Fenton reaction and subsequent lipid peroxidation.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for YL-939, Ferrostatin-1, and Liproxstatin-1 in various cell lines and experimental conditions. It is important to note that a direct comparison of these values is challenging due to the lack of a single study evaluating all three inhibitors under identical conditions. The data presented here is compiled from multiple sources and should be interpreted with consideration of the different experimental contexts.
| Inhibitor | Cell Line | Inducer | Assay | EC50/IC50 (nM) | Reference |
| YL-939 | HT-1080 | Erastin | Cell Viability | 140 | [3] |
| Miapaca-2 | Erastin | Cell Viability | 250 | [3] | |
| Calu-1 | Erastin | Cell Viability | 160 | [3] | |
| HCT116 | Erastin | Cell Viability | 160 | [3] | |
| SHSY5Y | Erastin | Cell Viability | 240 | [3] | |
| Ferrostatin-1 | Pfa-1 Mouse Fibroblasts | RSL3 | Cell Viability | 45 | [4] |
| BJeLR H-RasV12 | Erastin | Cell Viability | 50 | ||
| Liproxstatin-1 | Pfa-1 Mouse Fibroblasts | RSL3 | Cell Viability | 38 | [4] |
| Gpx4-/- MEFs | - | Cell Viability | 22 |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the ferroptosis signaling pathway with the points of intervention for each inhibitor, and a typical experimental workflow for screening and validating novel ferroptosis inhibitors.
Caption: Ferroptosis signaling pathway highlighting inhibitor targets.
Caption: Experimental workflow for ferroptosis inhibitor discovery.
Experimental Protocols
Detailed methodologies for key experiments cited in ferroptosis research are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with the ferroptosis inducer (e.g., Erastin or RSL3) and various concentrations of the inhibitor (YL-939, Ferrostatin-1, or Liproxstatin-1) for the desired time period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[4]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in a multi-well plate and treat with the inducer and inhibitors as described for the cell viability assay.
-
Probe Loading: At the end of the treatment period, wash the cells with PBS and incubate with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits green fluorescence upon oxidation, while the unoxidized form fluoresces red. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
Cellular Reactive Oxygen Species (ROS) Assay (DCFDA)
This assay measures hydroxyl, peroxyl, and other ROS activity within the cell.
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Probe Loading: Wash the cells with a buffered saline solution and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. An increase in fluorescence indicates an increase in cellular ROS levels.
Conclusion
YL-939 presents a novel and distinct approach to ferroptosis inhibition compared to the established radical-trapping antioxidants Ferrostatin-1 and Liproxstatin-1. Its unique mechanism of targeting PHB2 to modulate iron metabolism opens new avenues for therapeutic intervention in ferroptosis-related diseases. While direct comparative efficacy data is still emerging, the available information suggests that YL-939 is a potent inhibitor across various cell lines. Further head-to-head studies are warranted to fully elucidate the comparative advantages of these different inhibitory strategies in various pathological contexts. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative analyses and advance the field of ferroptosis-targeted therapeutics.
References
Unveiling YL-939: A Non-Classical Approach to Ferroptosis Inhibition
A Comparative Guide for Researchers
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical process in various pathological conditions, offering new therapeutic avenues. While many inhibitors target core ferroptosis pathways through antioxidant activity or iron chelation, the small molecule YL-939 presents a novel, non-classical mechanism of action. This guide provides a comprehensive comparison of YL-939's mechanism against established ferroptosis pathways, supported by experimental data and detailed protocols for validation.
YL-939's Unique Mechanism: Targeting the PHB2/Ferritin/Iron Axis
YL-939 has been identified as a potent ferroptosis inhibitor that operates independently of traditional antioxidant and iron-chelating activities.[1][2][3] Its distinct mechanism centers on its interaction with Prohibitin 2 (PHB2), a multifunctional protein. The binding of YL-939 to PHB2 initiates a cascade that promotes the expression of ferritin, a key intracellular iron storage protein.[1][2][4][5] This upregulation of ferritin effectively sequesters free intracellular iron, thereby reducing the labile iron pool that is essential for the initiation and propagation of lipid peroxidation, the hallmark of ferroptosis.[1][2] This novel pathway is referred to as the PHB2/ferritin/iron axis.[1][2]
Experimental evidence demonstrates that YL-939 does not significantly alter the levels of key proteins in the canonical ferroptosis pathways, such as SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4).[3] Furthermore, YL-939 does not rescue cells from other forms of programmed cell death like apoptosis, necroptosis, or pyroptosis, highlighting its specificity for the ferroptosis pathway.[3][4]
Comparison with Known Ferroptosis Pathways
The established ferroptosis signaling network is primarily governed by three interconnected pathways: the canonical GPX4-glutathione (GSH) axis, iron metabolism, and lipid peroxidation.[6][7][8][9]
-
System Xc-/GSH/GPX4 Axis: This is a central regulatory pathway where the cystine/glutamate antiporter (System Xc-) imports cystine for the synthesis of GSH, an essential cofactor for the antioxidant enzyme GPX4.[7][10] GPX4, in turn, detoxifies lipid peroxides, preventing their accumulation and subsequent cell death.[6][10] Classical ferroptosis inducers like erastin (B1684096) inhibit System Xc-, leading to GSH depletion and GPX4 inactivation.[11]
-
Iron Metabolism: The availability of intracellular labile iron is a prerequisite for ferroptosis.[12] Iron participates in the Fenton reaction, generating reactive oxygen species (ROS) that drive lipid peroxidation.[6][10] The transferrin receptor facilitates iron uptake, while ferritin and ferroportin regulate its storage and export, respectively.[10]
-
Lipid Peroxidation: The peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes is the ultimate executioner of ferroptosis.[9] This process is catalyzed by enzymes such as acyl-CoA synthetase long-chain family member 4 (ACSL4) and lipoxygenases (ALOXs).[9][12]
In contrast to inhibitors that directly bolster the GPX4 axis or chelate iron, YL-939 indirectly mitigates ferroptosis by controlling iron availability through the upregulation of ferritin, a mechanism distinct from these core pathways.
Quantitative Data Summary
The following tables summarize the comparative efficacy and mechanistic features of YL-939 against other known ferroptosis modulators.
| Compound | Target/Mechanism | Effect on Ferroptosis | EC50 (Erastin-induced Ferroptosis in ES-2 cells) | Reference |
| YL-939 | Binds to PHB2, promotes ferritin expression, reduces intracellular iron | Inhibition | 0.14 µM | |
| Ferrostatin-1 | Radical-trapping antioxidant | Inhibition | Not explicitly stated, but effective | [13] |
| Liproxstatin-1 | Radical-trapping antioxidant | Inhibition | Not explicitly stated, but effective | [13] |
| Deferoxamine (DFO) | Iron chelator | Inhibition | Not explicitly stated, but effective | |
| Erastin | Inhibits System Xc- | Induction | Inducer | [1][13] |
| RSL3 | Inhibits GPX4 | Induction | Inducer | [3][13] |
| Parameter | YL-939 Treatment | Classical Ferroptosis Inhibitors (e.g., Ferrostatin-1) | Iron Chelators (e.g., Deferoxamine) |
| GPX4 Activity | No direct effect | No direct effect | No direct effect |
| GSH Levels | Not significantly changed[3] | Not directly restored | Not directly restored |
| Lipid Peroxidation | Reduced[3] | Reduced | Reduced |
| Labile Iron Pool | Reduced | Not directly affected | Reduced |
| Ferritin Expression | Increased[1][2] | Not directly affected | May be indirectly affected |
Experimental Protocols
Validating the mechanism of YL-939 involves a series of key experiments to distinguish its activity from classical ferroptosis inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., ES-2, HT-1080) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a ferroptosis inducer (e.g., 10 µM Erastin) and varying concentrations of YL-939 or other inhibitors for a predetermined time (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in a multi-well plate and treat with the ferroptosis inducer and YL-939 as described above.
-
C11-BODIPY Staining: After treatment, incubate the cells with C11-BODIPY 581/591 probe for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift in fluorescence from red to green, indicating lipid peroxidation.
Malondialdehyde (MDA) Assay
-
Cell Lysis: Harvest and lyse the treated cells.
-
Reaction: Use a commercial MDA assay kit, which typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperatures.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at approximately 532 nm. Normalize MDA levels to the total protein concentration.[14]
Western Blot Analysis
-
Protein Extraction: Extract total protein from treated cells.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins (e.g., PHB2, Ferritin, GPX4, SLC7A11) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizing the Pathways
To better illustrate the mechanisms, the following diagrams are provided.
Canonical Ferroptosis Pathway
YL-939 Mechanism of Action
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of cancer ferroptosis with [18F]hGTS13, a system xc- specific radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Robust Ferroptosis-Related Genes in Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
YL-939: A Comparative Analysis of a Novel Ferroptosis Inhibitor Across Disease Models
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the novel ferroptosis inhibitor, YL-939, with other therapeutic alternatives. We will delve into its mechanism of action and its validated effects in an acute liver injury model, while also exploring its potential in other ferroptosis-implicated diseases by examining the performance of alternative compounds.
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a key player in the pathology of various diseases.[1] YL-939 is a novel, non-classical small molecule inhibitor of ferroptosis that distinguishes itself by not being an antioxidant or an iron chelator.[2] Its unique mechanism of action offers a promising new therapeutic avenue for conditions where ferroptosis is a known driver of pathology.
Mechanism of Action: Targeting Prohibitin 2 (PHB2)
YL-939 exerts its anti-ferroptotic effects by directly binding to Prohibitin 2 (PHB2), a highly conserved protein primarily located in the inner mitochondrial membrane.[1] This binding event promotes the expression of ferritin, an intracellular iron storage protein.[1] By sequestering excess intracellular iron, ferritin reduces the labile iron pool, thereby diminishing iron-dependent lipid peroxidation and ultimately inhibiting ferroptosis.[1]
The signaling pathway of YL-939 is distinct from classical ferroptosis inhibitors. Below is a graphical representation of this pathway.
Caption: YL-939 Signaling Pathway.
Cross-Validation in an Acute Liver Injury (ALI) Model
The primary in-vivo validation of YL-939's efficacy has been demonstrated in an acetaminophen (B1664979) (APAP)-induced acute liver injury model in mice, a condition where ferroptosis is implicated.[1]
Comparative Efficacy Data:
| Compound | Dosage | Animal Model | Key Findings |
| YL-939 | 3 mg/kg | Male C57BL/J6 mice | Significantly reduced serum AST and ALT levels. Markedly decreased hepatic malondialdehyde (MDA) levels. Increased hepatic FTH1 and FTL mRNA and protein expression.[1] |
| Ferrostatin-1 (Fer-1) | 3 mg/kg | Male C57BL/J6 mice | Reduced serum AST and ALT levels, though to a lesser extent than YL-939 in the same study.[1] |
| Liproxstatin-1 | 10 mg/kg | Male C57BL/6J mice (MAFLD model) | In a model of metabolic dysfunction-associated fatty liver disease (MAFLD), it reduced liver triglycerides, cholesterol, and MDA levels.[3] |
| Deferiprone (Iron Chelator) | 100 mg/kg | Male C57BL/6J mice (MAFLD model) | Mildly attenuated hepatic inflammation but did not significantly improve lipid deposition or other markers of liver injury.[3] |
Experimental Protocol: Acetaminophen-Induced Acute Liver Injury
This protocol is based on the methodology described in the key study on YL-939.[1]
Caption: Experimental Workflow for ALI Model.
Potential Applications in Other Disease Models
While direct experimental evidence for YL-939 in other disease models is not yet published, the role of its target, PHB2, and the broader implication of ferroptosis in neurodegenerative diseases and ischemia-reperfusion injury suggest potential therapeutic applications. Loss of PHB2 has been linked to neurodegeneration, and PHB2 plays a role in protecting against ischemia-reperfusion injury.[4][5]
The following sections compare the performance of alternative ferroptosis inhibitors in these contexts, providing a benchmark for the potential future evaluation of YL-939.
Neurodegenerative Diseases
Ferroptosis is increasingly recognized as a contributor to neuronal cell death in conditions like spinal cord injury, Alzheimer's disease, and Parkinson's disease.[6][7]
| Compound | Disease Model | Animal Model | Key Findings |
| Ferrostatin-1 | Spinal Cord Injury | Mice | Improved motor function recovery and reduced lesion volume.[8] |
| Ferrostatin-1 | Subarachnoid Hemorrhage | Rats | Attenuated brain injury and reduced neuronal apoptosis.[9] |
| Iron Chelators (e.g., Deferoxamine) | Parkinson's Disease (t-BHP induced) | PC12 cells (in vitro) | Reversed the decrease in GPX4 expression and reduced lipid ROS. |
This is a generalized protocol based on common practices in the field.[8]
Caption: Generalized Workflow for SCI Model.
Ischemia-Reperfusion (I/R) Injury
Ferroptosis is a key mechanism of cell death in tissues subjected to ischemia followed by reperfusion, such as in the heart, kidney, and brain.[8]
| Compound | Disease Model | Animal Model | Key Findings |
| Liproxstatin-1 | Myocardial I/R | Mice | Reduced myocardial infarct size and preserved mitochondrial function. |
| Ferrostatin-1 | Myocardial I/R | Mice | Prevented elevations in myocardial enzymes and reduced infarct size. |
| Iron Chelators (e.g., Deferoxamine) | Myocardial I/R | Mice | In combination with a necroptosis inhibitor, further decreased myocardial infarct size. |
This is a generalized protocol based on common practices in the field.[3]
Caption: Generalized Workflow for Myocardial I/R Model.
Conclusion and Future Directions
YL-939 presents a promising and mechanistically distinct approach to ferroptosis inhibition. Its efficacy in a preclinical model of acute liver injury is well-documented. While its performance in other ferroptosis-related disease models, such as neurodegenerative disorders and ischemia-reperfusion injury, remains to be experimentally validated, the crucial role of its target, PHB2, in these pathologies provides a strong rationale for further investigation. Comparative studies with existing ferroptosis inhibitors in these models will be critical to fully elucidate the therapeutic potential of YL-939. The data and protocols presented in this guide offer a framework for such future research endeavors.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Prohibitin Membrane Scaffolds Impairs Mitochondrial Architecture and Leads to Tau Hyperphosphorylation and Neurodegeneration | PLOS Genetics [journals.plos.org]
- 5. PHB2 ameliorates Doxorubicin-induced cardiomyopathy through interaction with NDUFV2 and restoration of mitochondrial complex I function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of ferroptosis in neurodegenerative diseases [frontiersin.org]
- 7. Research Models to Study Ferroptosis's Impact in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficacy of Ferroptosis Inhibition on Ischemia-reperfusion Injury of Abdominal Organs: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YL-939's Potency and Specificity in Ferroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of YL-939 with Alternative Ferroptosis Inhibitors
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical process in various pathological conditions, making its modulation a key therapeutic strategy. This guide provides a comparative analysis of YL-939, a novel non-classical ferroptosis inhibitor, against established alternatives. We present a comprehensive overview of its potency and specificity, supported by quantitative data and detailed experimental protocols to aid researchers in their selection of appropriate research tools.
Executive Summary
YL-939 distinguishes itself from classical ferroptosis inhibitors by its unique mechanism of action. Unlike antioxidants and iron chelators, YL-939 targets prohibitin 2 (PHB2), initiating a signaling cascade that enhances the cell's intrinsic iron storage capacity, thereby reducing the labile iron pool susceptible to Fenton reactions and subsequent lipid peroxidation.[1] This novel mechanism offers a distinct advantage in specificity, directly targeting a key regulator of iron homeostasis.
Potency Comparison of Ferroptosis Inhibitors
The potency of YL-939 has been evaluated in various cell-based assays, demonstrating significant efficacy in inhibiting erastin-induced ferroptosis. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for YL-939 and its comparators. It is important to note that these values are derived from different studies and cell lines, which may influence direct comparability.
Table 1: Potency of YL-939 in Inhibiting Erastin-Induced Ferroptosis
| Cell Line | EC50 (µM) |
| ES-2 | 0.09[1] |
| HT-1080 | 0.14[1] |
| Miapaca-2 | 0.25[1] |
| Calu-1 | 0.16[1] |
| HCT116 | 0.16[1] |
| SHSY5Y | 0.24[1] |
Table 2: Potency of Alternative Ferroptosis Inhibitors
| Compound | Class | Target/Mechanism | Potency (IC50/EC50) |
| Ferrostatin-1 | Radical-Trapping Antioxidant | Scavenges lipid peroxyl radicals | ~60 nM (EC50 in HT-1080 cells)[2] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Scavenges lipid peroxyl radicals | ~22 nM (IC50)[2] |
| Deferoxamine (DFO) | Iron Chelator | Chelates intracellular iron | Potency varies by cell type and conditions |
Specificity of YL-939
A key attribute of a pharmacological inhibitor is its specificity. YL-939 has been shown to be highly specific for ferroptosis, with no inhibitory activity against other major cell death pathways.
Table 3: Specificity of YL-939 Against Various Forms of Cell Death
| Cell Death Pathway | Inducer | YL-939 Activity |
| Apoptosis | Bortezomib | No Inhibition[1] |
| Necroptosis | TNFα/Smac-mimetic/z-VAD-FMK | No Inhibition[1] |
| Pyroptosis | Nigericin | No Inhibition[1] |
| Cuproptosis | Elesclomol/CuCl2 | No Inhibition[1] |
Furthermore, YL-939's mechanism of action does not involve direct antioxidant activity or iron chelation, distinguishing it from classical ferroptosis inhibitors.[1]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
how does YL-939 differ from antioxidant-based ferroptosis inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific ferroptosis inhibitors is of significant therapeutic interest. While antioxidant-based compounds have been the cornerstone of ferroptosis inhibition, a novel small molecule, YL-939, presents a distinct mechanism of action. This guide provides a comprehensive comparison of YL-939 and traditional antioxidant-based ferroptosis inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams.
Differentiating Mechanisms of Action
The fundamental difference between YL-939 and antioxidant-based ferroptosis inhibitors lies in their cellular targets and modes of action.
Antioxidant-Based Ferroptosis Inhibitors: These compounds, such as the well-characterized Ferrostatin-1 and Liproxstatin-1, function primarily by neutralizing lipid radicals.[1][2] They act as radical-trapping antioxidants (RTAs) within the cell membrane, directly scavenging lipid peroxyl radicals and terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[2] Another class of antioxidants indirectly inhibits ferroptosis by modulating the System Xc⁻-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis, which is a key cellular defense against lipid peroxidation.[3]
YL-939 - A Non-Classical Inhibitor: In contrast, YL-939 operates through a novel, non-antioxidant, and non-iron-chelating mechanism.[4][5] Experimental evidence demonstrates that YL-939 does not exhibit radical-scavenging activity.[6] Instead, it directly binds to and targets prohibitin 2 (PHB2).[4][5] This interaction promotes the expression of ferritin, the primary intracellular iron storage protein.[4][7] By increasing ferritin levels, YL-939 effectively reduces the concentration of labile iron within the cell, thereby limiting the iron-dependent Fenton reaction that drives lipid peroxidation and subsequent ferroptosis.[4][7]
Comparative Efficacy
The distinct mechanisms of action translate to potent anti-ferroptotic activity for both classes of inhibitors. The following tables summarize the available quantitative data on the efficacy of YL-939 and the representative antioxidant-based inhibitor, Ferrostatin-1.
It is important to note that the EC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Cell Line | Inducer | EC50 (µM) | Reference |
| YL-939 | ES-2 | Erastin | 0.09 | [4] |
| YL-939 | HT-1080 | Erastin | 0.14 | [8] |
| YL-939 | Miapaca-2 | Erastin | 0.25 | [8] |
| YL-939 | Calu-1 | Erastin | 0.16 | [8] |
| YL-939 | HCT116 | Erastin | 0.16 | [8] |
| YL-939 | SH-SY5Y | Erastin | 0.24 | [8] |
| Ferrostatin-1 | HT-1080 | Erastin | 0.06 | [1] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways of ferroptosis and the points of intervention for both YL-939 and antioxidant-based inhibitors, as well as a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathways of ferroptosis and inhibitor intervention points.
Caption: A generalized workflow for testing and comparing ferroptosis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ferroptosis inhibitors. Below are protocols for key experiments cited in the evaluation of YL-939 and antioxidant-based inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the protective effect of inhibitors against ferroptosis-induced cell death.
Protocol:
-
Seed cells (e.g., ES-2, HT-1080) in a 96-well plate at a density of 5,000 cells/well and culture overnight.
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., YL-939, Ferrostatin-1) for 2 hours.
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., 10 µM Erastin).
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS).
Protocol:
-
Seed cells in a suitable format for microscopy or flow cytometry.
-
Treat cells with the ferroptosis inducer and/or inhibitor as described for the viability assay.
-
At the end of the treatment period, wash the cells with PBS.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
Malondialdehyde (MDA) Assay
Objective: To measure a key end-product of lipid peroxidation.
Protocol:
-
Culture and treat cells as previously described.
-
Harvest cells and lyse them in MDA lysis buffer containing an antioxidant such as butylated hydroxytoluene (BHT).
-
Centrifuge the lysate to remove insoluble material.
-
Add thiobarbituric acid (TBA) solution to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with MDA standards.
Intracellular Labile Iron Pool Measurement
Objective: To determine the levels of catalytically active iron within the cells.
Protocol:
-
Culture and treat cells as described above.
-
Wash the cells with a serum-free medium.
-
Load the cells with a fluorescent iron probe (e.g., FerroOrange) by incubating with the probe in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the concentration of the labile iron pool.
Conclusion
YL-939 represents a significant advancement in the field of ferroptosis research, offering a novel therapeutic strategy that is distinct from traditional antioxidant-based approaches.[4][5] By targeting the PHB2/ferritin axis to control intracellular iron availability, YL-939 provides an alternative and potentially complementary approach to mitigating ferroptotic cell death.[4][7] For researchers and drug developers, the choice between YL-939 and antioxidant-based inhibitors will depend on the specific pathological context and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these different inhibitory strategies in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Defining a Pharmacological Inhibitor Fingerprint for Oxytosis/Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
YL-939: A Novel Approach to Ferroptosis Inhibition Beyond Traditional Iron Chelation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific ferroptosis inhibitors is of significant interest. For decades, iron chelators have been the primary strategy to mitigate iron-related toxicity. However, a novel small molecule, YL-939, presents a distinct and advantageous mechanism of action. This guide provides a comprehensive evaluation of YL-939, comparing its performance with traditional iron chelators, supported by available experimental data.
Executive Summary
YL-939 is a recently identified, potent ferroptosis inhibitor that operates through a novel, non-classical mechanism. Unlike traditional iron chelators that directly bind and remove excess iron, YL-939 targets prohibitin 2 (PHB2), a mitochondrial protein.[1][2] This interaction initiates a signaling cascade that upregulates the expression of ferritin, the body's natural iron storage protein.[1][2][3] By enhancing the cell's intrinsic capacity to safely store iron, YL-939 effectively reduces the labile iron pool, a key driver of ferroptosis, without directly chelating iron. This indirect approach to iron modulation may offer a more nuanced and potentially safer therapeutic strategy compared to the systemic iron depletion associated with classical iron chelators.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between YL-939 and traditional iron chelators lies in their approach to managing cellular iron.
YL-939: The Ferritin Upregulator
YL-939's mechanism is a sophisticated, indirect regulation of iron homeostasis. It does not directly interact with iron. Instead, it binds to PHB2, leading to increased transcription and translation of both the ferritin heavy chain (FTH1) and light chain (FTL).[1][3] Ferritin sequesters excess intracellular iron in a non-toxic and bioavailable form, thereby preventing its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation and subsequent ferroptotic cell death.
Iron Chelators: The Direct Binders
Traditional iron chelators, such as Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX), function by directly binding to free iron in the body, forming stable complexes that are then excreted. This direct chelation reduces the overall iron burden, thereby limiting the availability of iron for the Fenton reaction and inhibiting ferroptosis.
Comparative Performance Data
While direct head-to-head comparative studies between YL-939 and traditional iron chelators in the same experimental models are not yet available in the published literature, we can evaluate their performance based on existing data from separate studies.
In Vitro Efficacy: Ferroptosis Inhibition
YL-939 has demonstrated potent inhibition of erastin-induced ferroptosis in various cancer cell lines.
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| YL-939 | ES-2 (Ovarian Cancer) | Erastin-induced Ferroptosis | 0.09 µM | [1] |
| Deferoxamine | HT-1080 (Fibrosarcoma) | Erastin-induced Ferroptosis | Not explicitly reported in a comparable format, but effective at micromolar concentrations. | [4] |
Note: The lack of standardized reporting for iron chelators in ferroptosis assays makes direct comparison of potency challenging. However, YL-939 exhibits high potency in the nanomolar range.
Effect on Cellular Iron and Ferritin
YL-939's unique mechanism leads to a dose-dependent increase in ferritin expression and a subsequent decrease in intracellular labile iron.
| Compound | Effect on Ferritin | Effect on Labile Iron | Experimental Model | Reference |
| YL-939 | Dose-dependent increase in FTH1 and FTL mRNA and protein | Dose-dependent decrease | ES-2 cells | [1][3] |
| Deferasirox | Decreased intracellular ferritin expression | Reduced labile iron pool | HepaRG cells | [5] |
| Deferiprone | Slight increase in intracellular ferritin (potentially due to complex formation) | Increased labile iron pool (in some contexts) | HepaRG cells | [5] |
Note: The contrasting effects on ferritin expression highlight the different mechanisms. YL-939 enhances the natural iron storage system, while some iron chelators can lead to its depletion.
Experimental Protocols
Ferroptosis Inhibition Assay (Erastin-Induced)
This protocol is a standard method for assessing the ability of a compound to inhibit ferroptosis induced by erastin (B1684096), a system xc- inhibitor.
Methodology:
-
Cell Culture: Plate cells (e.g., ES-2, HT-1080) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of the test compound (YL-939 or iron chelator) for 1-2 hours.
-
Ferroptosis Induction: Add a final concentration of erastin (typically 5-10 µM) to all wells except the vehicle control.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or by staining with crystal violet.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Cellular Iron Level Measurement
This protocol outlines a colorimetric method to quantify intracellular iron levels.
Methodology:
-
Cell Lysis: Harvest and lyse the cells in an acidic buffer to release iron from proteins.
-
Iron Reduction: Add an iron-reducing agent to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Chromogen Reaction: Add a chromogenic substrate that forms a colored complex with ferrous iron.
-
Absorbance Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 593 nm).
-
Quantification: Determine the iron concentration by comparing the absorbance to a standard curve generated with known iron concentrations.
Ferritin Expression Analysis (Western Blot)
This protocol describes the quantification of ferritin protein levels.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for FTH1 and FTL, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity using densitometry. Normalize the results to a loading control (e.g., GAPDH, β-actin).
Advantages of YL-939 over Traditional Iron Chelators
Based on its distinct mechanism of action, YL-939 presents several potential advantages over traditional iron chelators:
-
Targeted Iron Regulation: YL-939 modulates the intracellular labile iron pool by enhancing the cell's natural storage capacity, which may offer a more physiological and less disruptive approach compared to the systemic iron depletion caused by direct chelation.
-
Reduced Risk of Systemic Iron Deficiency: By promoting iron storage rather than excretion, YL-939 may have a lower risk of inducing systemic iron deficiency and related side effects, such as anemia, which can be a concern with long-term iron chelator therapy.
-
Novel Therapeutic Target: The identification of PHB2 as a druggable target in ferroptosis opens new avenues for therapeutic intervention in diseases where this pathway is implicated.
-
High Potency: In vitro studies have shown YL-939 to be a highly potent inhibitor of ferroptosis, effective at nanomolar concentrations.[1]
Conclusion
YL-939 represents a significant advancement in the field of ferroptosis inhibition. Its novel mechanism of action, centered on the upregulation of ferritin via PHB2 targeting, distinguishes it from traditional iron chelators and offers a promising new therapeutic strategy. While direct comparative efficacy and safety data are still needed, the available evidence suggests that YL-939's targeted approach to intracellular iron modulation holds the potential for a more refined and potentially safer intervention in ferroptosis-driven diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic advantages of this innovative compound.
References
On-Target Validation of YL-939 with Prohibitin 2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data confirming the on-target effects of YL-939 on its biological target, Prohibitin 2 (PHB2). YL-939 has been identified as a novel, non-classical ferroptosis inhibitor that functions independently of antioxidant or iron-chelating activities.[1][2][3] Its mechanism of action involves direct binding to PHB2, which subsequently promotes the expression of ferritin, an iron storage protein. This leads to a reduction in labile iron levels within the cell, thereby decreasing its susceptibility to ferroptosis.[1][2][3][4]
Quantitative Analysis of YL-939 and PHB2 Interaction
The direct binding of YL-939 to PHB2 has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from these experiments, providing a clear measure of the on-target engagement.
| Experimental Technique | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 3.43 μM | [4] |
| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | 2.65 °C | [4] |
Comparison with Alternative PHB2-Targeting Compounds
While YL-939 is a validated PHB2 binder, other small molecules have also been reported to interact with this protein, albeit with different downstream functional consequences. A direct comparison of binding affinities is crucial for understanding the specificity and potency of these interactions.
| Compound | Reported Interaction with PHB2 | Quantitative Binding Data | Primary Downstream Effect | Reference |
| YL-939 | Direct binder | Kd: 3.43 μM (SPR), ΔTm: 2.65 °C (DSF) | Inhibition of ferroptosis | [4] |
| Fluorizoline | Binds to the prohibitin complex | Not explicitly quantified | Inhibition of mitophagy | [5] |
| ERAP (ERα activity-regulator synthetic peptide) | Inhibits BIG3-PHB2 binding | Not explicitly quantified | Downregulation of BIG3 transcription | [5][6] |
| Bakuchiol | Identified as a binding protein | Not explicitly quantified | Not specified | [7] |
| Rabdosianone I | Binds to PHB2 | Not explicitly quantified | Causes thymidylate synthase degradation | [5] |
Experimental Methodologies
Detailed protocols for the key experiments used to validate the on-target effects of YL-939 on PHB2 are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization: Recombinant human PHB2 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of YL-939 in a suitable running buffer are injected over the sensor surface.
-
Detection: The binding of YL-939 to the immobilized PHB2 causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rates are measured from the sensorgram. The equilibrium dissociation constant (Kd) is then calculated to quantify the binding affinity. A lower Kd value indicates a higher binding affinity.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Sample Preparation: Recombinant PHB2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. The mixture is prepared with and without YL-939.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
-
Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. A melting curve is generated by plotting fluorescence against temperature.
-
Data Analysis: The midpoint of the unfolding transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of YL-939 compared to the control is calculated. A positive ΔTm indicates that the ligand stabilizes the protein.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a method used to identify the protein targets of small molecules based on the principle that ligand binding can protect the target protein from proteolysis.
-
Cell Lysis and Treatment: Cells are lysed to obtain a total protein lysate. The lysate is then incubated with either YL-939 or a vehicle control (e.g., DMSO).
-
Protease Digestion: A protease, such as pronase or thermolysin, is added to the lysates. The binding of YL-939 to PHB2 is expected to induce a conformational change that protects it from proteolytic degradation.
-
Quenching and Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an antibody specific for PHB2.
-
Result Interpretation: A higher amount of intact PHB2 in the YL-939-treated sample compared to the control sample indicates that YL-939 binds to and stabilizes PHB2.[8]
Visualizing the Molecular Pathway and Experimental Processes
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: YL-939 binds to PHB2, increasing ferritin and inhibiting ferroptosis.
Caption: Key experimental workflows for validating YL-939 and PHB2 interaction.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of YL-939: A Comparative Guide to a Novel Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, non-classical ferroptosis inhibitor, YL-939, with other established ferroptosis inhibitors. While direct independent validation of the initial findings on YL-939 is not yet available in the published literature, this document summarizes the key findings from the original publication and places them in the context of alternative compounds, supported by experimental data and detailed methodologies.
Executive Summary
YL-939 is a recently identified small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike the majority of existing ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct mechanism. It directly binds to prohibitin 2 (PHB2), which in turn promotes the expression of ferritin, an iron storage protein. This leads to a reduction in the labile iron pool, thereby decreasing cellular susceptibility to ferroptosis.[1][2] The discovery of this novel mechanism presents a promising new strategy for therapeutic intervention in diseases where ferroptosis is implicated, such as acute liver injury.[1][2]
Comparative Analysis of Ferroptosis Inhibitors
The following tables summarize the properties of YL-939 in comparison to other well-characterized ferroptosis inhibitors. It is important to note that direct comparison of potency (e.g., EC50 values) across different studies should be interpreted with caution due to variations in experimental conditions and cell lines used.
Table 1: Comparison of Ferroptosis Inhibitor Mechanisms
| Compound | Class | Mechanism of Action | Target(s) |
| YL-939 | Non-classical | Promotes ferritin expression to reduce intracellular iron. | Prohibitin 2 (PHB2) |
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant | Scavenges lipid peroxyl radicals to inhibit lipid peroxidation. | Lipid Radicals |
| Liproxstatin-1 (Lip-1) | Radical-Trapping Antioxidant | Potent radical-trapping antioxidant that suppresses lipid peroxidation. | Lipid Radicals |
| Deferoxamine (DFO) | Iron Chelator | Chelates intracellular iron, preventing the Fenton reaction and subsequent lipid peroxidation. | Iron |
| FIN56 | GPX4 Degrader | Induces the degradation of Glutathione Peroxidase 4 (GPX4). | GPX4 |
| RSL3 | GPX4 Inhibitor | Directly inhibits the activity of GPX4. | GPX4 |
Table 2: In Vitro Efficacy of Selected Ferroptosis Inhibitors
| Compound | Cell Line(s) | Inducer | EC50 | Reference |
| YL-939 | ES-2, HT-1080, Miapaca-2, Calu-1, HCT116, SHSY5Y | Erastin, RSL3, ML210 | 0.14 - 0.25 µM (Erastin-induced) | Yang et al., 2022 |
| Ferrostatin-1 (Fer-1) | Various | Erastin, RSL3 | ~60 nM | Selleck Chemicals[3] |
| Liproxstatin-1 (Lip-1) | Various | Erastin, RSL3 | Potent, specific values vary by study | Benchchem[4] |
| UAMC-3203 | IMR-32 | Not specified | 10 nM | Selleck Chemicals[3] |
| iFSP1 | GPX4-knockout Pfa1 and HT1080 | Not applicable | 103 nM | Selleck Chemicals[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of YL-939 and a general workflow for evaluating ferroptosis inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary publication on YL-939 by Yang et al. (2022).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: ES-2 cells are seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.
-
Treatment: Cells are treated with a ferroptosis inducer (e.g., 10 µM erastin) and various concentrations of the test compound (e.g., YL-939).
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The EC50 value is calculated from the dose-response curve.
Competitive Chemical Proteomics for Target Identification
This method is used to identify the protein target of a small molecule.
-
Probe Synthesis: An alkyne-tagged probe of YL-939 is synthesized.
-
Cell Treatment: ES-2 cells are treated with the YL-939 probe, with or without pre-incubation with an excess of YL-939 (as a competitor).
-
Cell Lysis and Click Chemistry: Cells are lysed, and the proteome is subjected to a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-tagged probe.
-
Enrichment: The biotin-tagged protein-probe complexes are enriched using streptavidin beads.
-
On-bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Proteins that are significantly less abundant in the competitor-treated sample compared to the probe-only sample are identified as potential targets.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding affinity between the small molecule and its protein target in real-time.
-
Protein Immobilization: Recombinant PHB2 protein is immobilized on a sensor chip.
-
Analyte Injection: Different concentrations of YL-939 are flowed over the sensor chip surface.
-
Signal Detection: The binding of YL-939 to PHB2 causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are calculated from the sensorgrams.
In Vivo Acetaminophen (B1664979) (APAP)-Induced Acute Liver Injury Model
This in vivo model is used to evaluate the therapeutic efficacy of YL-939.
-
Animal Model: Male C57BL/6J mice are used.
-
APAP Induction: Mice are fasted overnight and then intraperitoneally injected with a high dose of acetaminophen (e.g., 300 mg/kg) to induce acute liver injury.
-
YL-939 Treatment: YL-939 is administered to the mice (e.g., intraperitoneally) at a specific time point relative to the APAP injection.
-
Sample Collection: At a designated time after APAP administration, blood and liver tissues are collected.
-
Analysis:
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Levels of these liver enzymes are measured in the serum as indicators of liver damage.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to assess the extent of necrosis and inflammation.
-
Immunohistochemistry/Western Blot: Expression of relevant proteins (e.g., ferritin) in the liver tissue is analyzed.
-
Conclusion
YL-939 represents a promising new class of ferroptosis inhibitors with a unique mechanism of action targeting the PHB2/ferritin axis. The initial findings demonstrate its potent anti-ferroptotic activity in vitro and its efficacy in an in vivo model of acute liver injury. While independent validation studies are needed to further substantiate these findings, the comparative analysis presented in this guide provides a valuable resource for researchers in the field. The detailed experimental protocols offer a foundation for the design of future studies aimed at exploring the therapeutic potential of YL-939 and other non-classical ferroptosis inhibitors.
References
A Comparative Analysis of the Ferroptosis Inhibitor YL-939 and Standard Ferroptosis Inducers
In the landscape of cellular death research, the recently identified small molecule YL-939 presents a novel mechanism for inhibiting ferroptosis, a form of iron-dependent regulated cell death. Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions through a distinct pathway, making it a valuable tool for researchers and a potential candidate for therapeutic development. This guide provides a comprehensive comparison of YL-939's inhibitory performance against the activity of two standard ferroptosis inducers, Erastin and RSL3. The data presented herein is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective evaluation of YL-939's efficacy and mechanism.
Mechanism of Action: A Tale of Three Compounds
The standard inducers, Erastin and RSL3 , trigger ferroptosis through two distinct, well-established pathways. Erastin initiates ferroptosis by inhibiting the cystine/glutamate antiporter (System Xc-), which leads to a depletion of intracellular cysteine.[1] This, in turn, impairs the synthesis of glutathione (B108866) (GSH), an essential cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[1] The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1] RSL3, on the other hand, bypasses the need for GSH depletion by directly and covalently inactivating GPX4, leading to a more direct induction of ferroptosis.[1][2]
In contrast, YL-939 acts as a ferroptosis inhibitor. It operates through a non-classical pathway by binding to Prohibitin 2 (PHB2).[3][4] This interaction promotes the expression of ferritin, the primary intracellular iron storage protein.[3][4] By enhancing iron storage, YL-939 effectively reduces the labile iron pool within the cell, thereby diminishing the iron-dependent lipid peroxidation that is the hallmark of ferroptosis and rendering the cells resistant to ferroptotic stimuli.[3][4]
Quantitative Performance Comparison
The efficacy of YL-939 as a ferroptosis inhibitor has been demonstrated across multiple cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) of YL-939 in protecting various cell lines from ferroptosis induced by Erastin. For context, the table also includes the reported half-maximal inhibitory concentration (IC50) of the inducer RSL3 in select cell lines, illustrating its potency in inducing cell death.
| Compound | Role | Cell Line | Efficacy Metric | Value (µM) |
| YL-939 | Inhibitor | ES-2 (Ovarian Cancer) | EC50 vs. Erastin | 0.09 |
| HT-1080 (Fibrosarcoma) | EC50 vs. Erastin | 0.14 | ||
| Miapaca-2 (Pancreatic Cancer) | EC50 vs. Erastin | 0.25 | ||
| Calu-1 (Lung Cancer) | EC50 vs. Erastin | 0.16 | ||
| HCT116 (Colorectal Cancer) | EC50 vs. Erastin | 0.16 | ||
| SHSY5Y (Neuroblastoma) | EC50 vs. Erastin | 0.24 | ||
| RSL3 | Inducer | HCT116 (Colorectal Cancer) | IC50 (24h) | 4.084[5] |
| LoVo (Colorectal Cancer) | IC50 (24h) | 2.75[5] | ||
| HT29 (Colorectal Cancer) | IC50 (24h) | 12.38[5] |
Data for YL-939 EC50 values were obtained from studies where cells were challenged with Erastin.[6]
Experimental Protocols
To ensure reproducibility and facilitate the design of further comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of YL-939 against ferroptosis induced by Erastin or RSL3.
-
Cell Seeding: Plate cells (e.g., ES-2, HT-1080) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of YL-939 for a specified period (e.g., 2 hours).
-
Add the ferroptosis inducer (e.g., 10 µM Erastin or an appropriate concentration of RSL3) to the wells.[7]
-
Include control wells with vehicle (DMSO), inducer alone, and YL-939 alone.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the EC50 of YL-939 from the dose-response curve.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid ROS, a key indicator of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with YL-939 and a ferroptosis inducer as described in the cell viability protocol.
-
C11-BODIPY Staining: After the treatment period, remove the medium and incubate the cells with 10 µM C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C.[8]
-
Cell Harvesting: Wash the cells with PBS and harvest them using trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[9][10][11] The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Data Analysis: Quantify the percentage of cells with high green fluorescence (oxidized C11-BODIPY) to determine the extent of lipid peroxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
YL-939: A Highly Specific Inhibitor of Ferroptosis Over Other Forms of Cell Death
For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes and therapeutic agents is paramount. In the expanding field of regulated cell death, YL-939 has emerged as a novel and specific inhibitor of ferroptosis, a form of iron-dependent programmed cell death. This guide provides a comprehensive comparison of YL-939's specificity, supported by experimental data and detailed protocols, to aid in its effective application in research and drug discovery.
Unveiling the Specificity of YL-939
YL-939 distinguishes itself from many other ferroptosis inhibitors by its unique mechanism of action. It is neither a conventional antioxidant nor an iron chelator[1][2][3]. Instead, YL-939 functions by binding to its biological target, prohibitin 2 (PHB2)[1][2][3][4][5]. This interaction promotes the expression of ferritin, the primary intracellular iron storage protein, which in turn reduces the labile iron pool within the cell, thereby specifically mitigating the iron-dependent lipid peroxidation that drives ferroptosis[1][3][4][5].
Experimental evidence robustly supports the high specificity of YL-939 for ferroptosis, with studies demonstrating its inability to inhibit other major cell death pathways, including apoptosis, necroptosis, and pyroptosis[1][2].
Comparative Efficacy of YL-939 in Different Cell Death Modalities
To rigorously assess its specificity, YL-939 was tested against various inducers of distinct cell death pathways. The following table summarizes the quantitative data from these comparative studies.
| Cell Death Pathway | Inducer(s) | Cell Line | Positive Control | YL-939 Effect | Reference |
| Ferroptosis | Erastin (B1684096) | ES-2, HT1080 | Ferrostatin-1 | Inhibitory | [2][3] |
| Apoptosis | Bortezomib | A549 | Z-VAD-FMK | No significant inhibition | [1][2] |
| Necroptosis | TNFα, Smac-mimetic, Z-VAD-FMK | HT29 | Necrosulfonamide | No significant inhibition | [1][2] |
| Pyroptosis | LPS + Nigericin | THP-1 | MCC950 | No significant inhibition | [1][2] |
| Cuproptosis | Elesclomol (B1671168)/CuCl₂ | A549 | Tetrathiomolybdate | No significant inhibition | [1] |
Experimental Protocols for Assessing Cell Death Specificity
The following are detailed methodologies for the key experiments cited in the comparative analysis of YL-939's specificity.
Ferroptosis Induction and Inhibition Assay
-
Cell Culture: ES-2 or HT1080 cells were seeded in 96-well plates and cultured overnight.
-
Induction: Cells were treated with a ferroptosis inducer, such as erastin (10 µM).
-
Inhibition: Concurrently with the inducer, cells were treated with YL-939 at various concentrations or a positive control (e.g., Ferrostatin-1).
-
Viability Assessment: After a 24-48 hour incubation period, cell viability was measured using the MTT assay. A decrease in viability indicates cell death, and a rescue of viability by the inhibitor demonstrates its protective effect.
Apoptosis, Necroptosis, Pyroptosis, and Cuproptosis Specificity Assays
-
Cell Culture: Appropriate cell lines (A549 for apoptosis and cuproptosis, HT29 for necroptosis, and PMA-differentiated THP-1 for pyroptosis) were seeded and prepared for treatment.
-
Induction of Specific Cell Death:
-
Apoptosis: A549 cells were treated with bortezomib.
-
Necroptosis: HT29 cells were treated with a combination of TNFα, Smac-mimetic, and Z-VAD-FMK.
-
Pyroptosis: Differentiated THP-1 cells were primed with LPS and then treated with nigericin.
-
Cuproptosis: A549 cells were treated with elesclomol and CuCl₂.
-
-
Inhibitor Treatment: YL-939 or a known inhibitor for the specific pathway (Z-VAD-FMK for apoptosis, Necrosulfonamide for necroptosis, MCC950 for pyroptosis, Tetrathiomolybdate for cuproptosis) was added along with the inducer.
-
Viability Measurement: Cell viability was assessed after the appropriate incubation time using methods like the MTT assay to determine if YL-939 had any protective effect.
Measurement of Reactive Oxygen Species (ROS) and Lipid Peroxidation
-
Cell Treatment: Cells were treated with a ferroptosis inducer (e.g., erastin) with or without YL-939.
-
ROS Detection: To measure different ROS pools, specific fluorescent probes were used, followed by flow cytometry analysis:
-
Cytosolic ROS: H₂DCFDA
-
Lipid ROS: C11-BODIPY
-
Mitochondrial ROS: MitoSox
-
-
Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a product of lipid peroxidation, was quantified using a commercially available MDA assay kit[1].
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the mechanism of action of YL-939, the following diagrams are provided.
Caption: Experimental workflow for assessing the specificity of YL-939.
Caption: Ferroptosis pathway and YL-939's point of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 5. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
YL-939: A Comparative Analysis in Ferroptosis Inhibition and its Potential in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YL-939, a novel non-classical ferroptosis inhibitor, against other alternatives, supported by experimental data. YL-939 distinguishes itself by its unique mechanism of action, offering a targeted approach to inhibiting ferroptosis, a form of iron-dependent programmed cell death implicated in various pathologies, including cancer.
Executive Summary
YL-939 is a potent inhibitor of ferroptosis that operates through a distinct mechanism compared to classical ferroptosis inhibitors like Ferrostatin-1 (Fer-1). While Fer-1 acts as a radical-trapping antioxidant, YL-939 targets prohibitin 2 (PHB2), leading to an increase in the iron storage protein ferritin, thereby reducing intracellular labile iron and suppressing ferroptosis.[1][2] Experimental evidence demonstrates YL-939's efficacy in an in vivo model of acute liver injury, a condition with relevance to certain cancers, and showcases its high specificity for inhibiting ferroptosis over other cell death pathways in various cancer cell lines. Currently, direct comparative studies of YL-939 against standard-of-care treatments in a broad range of cancer subtypes are limited. However, its unique mechanism and potent anti-ferroptotic activity suggest significant potential for further investigation in cancer therapy, particularly in contexts where ferroptosis plays a critical role, such as in cholangiocarcinoma (CCA).[2]
Comparative Data
In Vivo Efficacy in Acetaminophen-Induced Acute Liver Injury
An in vivo study using a mouse model of acetaminophen (B1664979) (APAP)-induced acute liver injury, a condition where ferroptosis is implicated, demonstrated the potent therapeutic effect of YL-939. The study compared the efficacy of YL-939 with Ferrostatin-1, a well-established ferroptosis inhibitor.
| Treatment Group | Dosage | Serum ALT (U/L) | Serum AST (U/L) | Liver Necrosis | Reference |
| Vehicle | - | ~6000 | ~7500 | Severe | Yang et al., 2022 |
| YL-939 | 3 mg/kg | ~2000 | ~2500 | Significantly reduced | Yang et al., 2022 |
| Ferrostatin-1 | 3 mg/kg | ~3000 | ~4000 | Moderately reduced | Yang et al., 2022 |
Data are approximated from graphical representations in the source publication.
Specificity of YL-939 in Inhibiting Different Cell Death Modalities in Cancer Cell Lines
YL-939 was tested for its ability to inhibit various forms of induced cell death in different human cancer cell lines, demonstrating its high specificity for ferroptosis.
| Cell Line | Inducer | Cell Death Pathway | YL-939 Effect | Positive Control | Reference |
| ES-2 (Ovarian Cancer) | Erastin | Ferroptosis | Inhibited | - | Yang et al., 2022 |
| HT-1080 (Fibrosarcoma) | RSL3 | Ferroptosis | Inhibited | - | Yang et al., 2022 |
| A549 (Lung Cancer) | Bortezomib | Apoptosis | No significant inhibition | Z-VAD-FMK | Yang et al., 2022 |
| HT-29 (Colon Cancer) | TNF-α/Smac mimetic/Z-VAD-FMK | Necroptosis | No significant inhibition | Necrosulfonamide | Yang et al., 2022 |
Experimental Protocols
Acetaminophen (APAP)-Induced Acute Liver Injury Model
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice were fasted overnight prior to APAP administration.
-
YL-939 (3 mg/kg), Ferrostatin-1 (3 mg/kg), or vehicle (DMSO) was administered via intraperitoneal (i.p.) injection.
-
Two hours after treatment, APAP (300 mg/kg) was administered by i.p. injection.
-
Mice were euthanized 6 hours after APAP injection.
-
Blood and liver tissues were collected for analysis.
-
-
Analysis:
-
Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage.
-
Liver tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological analysis of necrosis.
-
Protein expression of ferritin in liver lysates was determined by Western blotting.
-
Cell Viability and Specificity Assays
-
Cell Lines: ES-2, HT-1080, A549, HT-29.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
For ferroptosis inhibition, cells were pre-treated with varying concentrations of YL-939 for 2 hours, followed by the addition of a ferroptosis inducer (e.g., Erastin for ES-2 cells, RSL3 for HT-1080 cells).
-
For specificity assays, cells were treated with inducers of apoptosis (Bortezomib in A549 cells) or necroptosis (TNF-α/Smac mimetic/Z-VAD-FMK in HT-29 cells) in the presence or absence of YL-939.
-
Cell viability was assessed after a defined incubation period (e.g., 24-48 hours) using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Analysis:
-
Cell viability was normalized to vehicle-treated controls.
-
The effect of YL-939 was compared to that of known inhibitors of the respective cell death pathways (e.g., Z-VAD-FMK for apoptosis, Necrosulfonamide for necroptosis).
-
Visualizations
Signaling Pathway of YL-939 in Ferroptosis Inhibition
Caption: Mechanism of YL-939 in inhibiting ferroptosis.
Experimental Workflow for In Vivo Efficacy Studydot
References
Validating the Therapeutic Window of YL-939: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window and performance of YL-939 against other notable ferroptosis inhibitors. The following sections detail quantitative data, experimental methodologies, and key biological pathways to support further investigation and development in the field of ferroptosis-targeted therapeutics.
YL-939 is a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, YL-939 functions by binding to prohibitin 2 (PHB2).[1] This interaction promotes the expression of ferritin, an iron storage protein, which in turn reduces the intracellular labile iron pool and decreases the cell's susceptibility to ferroptosis.[1] This unique mechanism of action presents a promising avenue for therapeutic intervention in diseases where ferroptosis is implicated, such as acute liver injury.[1]
Comparative Analysis of Therapeutic Efficacy and Safety
A crucial aspect of drug development is defining the therapeutic window—the range between the minimum effective dose and the dose at which toxicity occurs. This section compares the available in vitro efficacy and in vivo data for YL-939 with other well-characterized ferroptosis inhibitors: Ferrostatin-1, Liproxstatin-1, and Deferoxamine (B1203445).
It is important to note that a direct comparison of the therapeutic index (a ratio of the toxic dose to the therapeutic dose) is challenging due to the limited publicly available data on the maximum tolerated dose (MTD) or lethal dose (LD50) for YL-939, Ferrostatin-1, and Liproxstatin-1 in standardized preclinical models. The data presented below is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
In Vitro Efficacy of Ferroptosis Inhibitors
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of a drug's potency in vitro. The following table summarizes the reported EC50/IC50 values for YL-939 and comparator compounds in preventing erastin- or RSL3-induced ferroptosis in different cancer cell lines.
| Compound | Cell Line | Inducer | EC50/IC50 (nM) | Reference |
| YL-939 | HT-1080 | Erastin (B1684096) | 140 | [1] |
| Miapaca-2 | Erastin | 250 | [1] | |
| Calu-1 | Erastin | 160 | [1] | |
| HCT116 | Erastin | 160 | [1] | |
| SHSY5Y | Erastin | 240 | [1] | |
| Ferrostatin-1 | HT-1080 | Erastin | 60 | [2] |
| Liproxstatin-1 | Gpx4-/- MEFs | RSL3 | 22 | [3][4] |
| Deferoxamine | Not applicable (iron chelator) | Not applicable | Not applicable |
Note: Deferoxamine's mechanism as an iron chelator makes direct IC50 comparisons in cell viability assays less relevant than for catalytic inhibitors.
In Vivo Therapeutic and Toxicity Data in Mice
The following table summarizes available in vivo data for the effective therapeutic dose and any reported toxicity for each compound in mouse models.
| Compound | In Vivo Model | Effective Dose | Route of Administration | Observed Efficacy | Reported Toxicity/LD50 | Reference |
| YL-939 | APAP-induced acute liver injury | 3 mg/kg | Intraperitoneal (i.p.) | Ameliorated liver damage | Not reported at this dose. In vitro cytotoxicity observed at >3 µM.[1] | [1] |
| Ferrostatin-1 | Glycerol-induced rhabdomyolysis | 5 mg/kg | Intraperitoneal (i.p.) | Improved renal function | Potential for liver toxicity at high doses.[2][5] | [2] |
| Liproxstatin-1 | Gpx4 knockdown-induced acute renal failure | 10 mg/kg | Intraperitoneal (i.p.) | Extended survival | Not reported in the study. | [6] |
| Deferoxamine | General toxicity study | Not applicable | Intraperitoneal (i.p.) | Not applicable | LD50: 250 mg/kg | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of YL-939 and other ferroptosis inhibitors.
In Vitro Ferroptosis Inhibition Assay (MTT Assay)
This protocol is used to assess the ability of a compound to protect cells from ferroptosis induced by agents like erastin.
1. Cell Seeding:
-
Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., YL-939) and the ferroptosis inducer (e.g., erastin at a final concentration of 10 µM).
-
Remove the culture medium from the wells and add fresh medium containing the test compound.
-
Incubate for 1-2 hours.
-
Add the ferroptosis inducer to the wells.
3. Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
5. Solubilization of Formazan (B1609692):
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Lipid Peroxidation Assay (MDA Assay)
This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation and a key indicator of ferroptosis.
1. Sample Preparation:
-
Cells: Lyse cells in RIPA buffer containing protease inhibitors.
-
Tissues: Homogenize tissue samples in a suitable buffer on ice.
-
Centrifuge the lysate/homogenate to remove debris.
2. Thiobarbituric Acid (TBA) Reaction:
-
To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 3,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and add 200 µL of 0.67% TBA.
-
Incubate at 95°C for 60 minutes.
3. Measurement:
-
Cool the samples on ice.
-
Measure the absorbance of the pink-colored product at 532 nm.
-
Quantify MDA levels using a standard curve generated with known concentrations of MDA.
Western Blot for Ferritin Expression
This protocol is used to determine the effect of YL-939 on the protein levels of ferritin heavy chain (FTH1) and ferritin light chain (FTL).
1. Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FTH1 and FTL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
In Vivo Acetaminophen (APAP)-Induced Acute Liver Injury Model
This mouse model is used to evaluate the in vivo efficacy of ferroptosis inhibitors in a disease context where ferroptosis is implicated.
1. Animal Handling and Acclimatization:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (12-16 hours) before APAP administration.
2. Dosing:
-
Prepare YL-939 at the desired concentration (e.g., 3 mg/kg) in a suitable vehicle.
-
Administer YL-939 or vehicle via intraperitoneal (i.p.) injection 2 hours prior to APAP administration.
-
Prepare APAP in warm sterile saline.
-
Administer a single dose of APAP (e.g., 300-500 mg/kg) via i.p. injection.
3. Sample Collection:
-
Euthanize the mice at a specified time point after APAP injection (e.g., 6 or 24 hours).
-
Collect blood via cardiac puncture for serum analysis (ALT and AST levels).
-
Perfuse the liver with PBS and collect liver tissue for histological analysis (H&E staining), lipid peroxidation measurement (MDA assay), and protein expression analysis (Western blot).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of YL-939 and the workflow of the in vivo experiment.
Caption: Signaling pathway of YL-939 in the inhibition of ferroptosis.
Caption: Experimental workflow for the in vivo APAP-induced acute liver injury model.
References
- 1. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ferrostatin-1 post-treatment attenuates acute kidney injury in mice by inhibiting ferritin production and regulating iron uptake-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Modulation of deferoxamine toxicity and clearance by covalent attachment to biocompatible polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for YL-939
The responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of YL-939, a small molecule ferroptosis inhibitor. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain operational safety and regulatory compliance.
Given that a specific Safety Data Sheet (SDS) for YL-939 is not publicly available, it is imperative to treat this compound with a high degree of caution, assuming it may possess unknown hazardous properties. The following procedures are based on established best practices for the disposal of research-grade chemicals.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling YL-939 Waste
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat, preferably flame-resistant |
Step-by-Step Disposal Protocol
The proper disposal of YL-939 waste involves a systematic process of segregation, containment, and labeling.
-
Segregation of Waste:
-
Do not mix YL-939 waste with other chemical waste streams unless their compatibility is certain.
-
Maintain separate waste containers for:
-
Solid YL-939 waste (e.g., contaminated consumables, unused compound).
-
Liquid YL-939 waste (e.g., solutions containing YL-939).
-
Sharps contaminated with YL-939 (e.g., needles, razor blades).
-
-
-
Waste Container Selection and Labeling:
-
Use only designated, leak-proof, and chemically compatible waste containers.
-
Clearly label each container with "Hazardous Waste" and the full chemical name: "YL-939".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are securely closed at all times, except when adding waste.
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.
-
-
Disposal Request and Collection:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the institutional Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper disposal of YL-939 from the point of generation to final collection.
Caption: Logical workflow for the safe disposal of YL-939 waste.
Decontamination Procedures
In the event of a spill or contamination, follow these general decontamination steps:
-
Alert personnel in the immediate area.
-
Contain the spill using appropriate absorbent materials.
-
Clean the affected area with a suitable solvent (e.g., 70% ethanol), working from the outside of the spill inward.
-
Collect all contaminated materials (absorbents, wipes, PPE) and place them in a designated hazardous waste container for YL-939.
By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations, fostering a culture of safety and responsibility in research.
Navigating the Safe Handling of YL-939: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of YL-939, a research compound identified as a potent ferroptosis inhibitor.[1]
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for YL-939, this document outlines a conservative approach to personal protective equipment (PPE) and handling procedures based on general best practices for working with research chemicals of unknown toxicity. Adherence to these guidelines is crucial for minimizing exposure risks and maintaining a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving YL-939.
| Activity | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or safety goggles - Laboratory coat - Respiratory protection (e.g., N95 respirator or working within a certified chemical fume hood) | To prevent inhalation of fine powders and protect against accidental skin and eye contact. |
| Cell Culture and In Vitro Assays | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses - Laboratory coat | To protect against splashes and direct contact with solutions containing YL-939. |
| Animal Handling (In Vivo Studies) | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses or goggles - Laboratory coat or disposable gown - Respiratory protection (as determined by risk assessment) | To prevent exposure through direct contact, animal bedding, or aerosol generation. |
| Waste Disposal | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses or goggles - Laboratory coat | To protect against splashes and contact with contaminated waste materials. |
Operational Plan: Donning and Doffing of PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Handling and Disposal Plan
A clear and logical workflow for handling and disposing of YL-939 is essential for operational safety and environmental responsibility.
Experimental Workflow for Handling YL-939
Caption: Step-by-step workflow for the safe handling of YL-939 during experimental procedures.
Disposal Plan for YL-939 Waste
All waste contaminated with YL-939 should be treated as hazardous chemical waste.
Caption: Procedural flowchart for the safe and compliant disposal of YL-939 waste.
Disclaimer: The information provided in this guide is based on general laboratory safety principles for handling research chemicals. A specific Safety Data Sheet (SDS) for YL-939 was not publicly available at the time of writing. Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before handling this or any other chemical of unknown toxicity. Always adhere to your institution's specific safety protocols and all applicable local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
